Discovery and History of the Pyrazolo[3,4-d]pyrimidine Core
Technical Guide for Research & Development Professionals Introduction: The Bioisostere Principle The pyrazolo[3,4-d]pyrimidine core represents one of the most successful applications of scaffold bioisosterism in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Research & Development Professionals
Introduction: The Bioisostere Principle
The pyrazolo[3,4-d]pyrimidine core represents one of the most successful applications of scaffold bioisosterism in medicinal chemistry.[1] Structurally, it is an isomer of the purine ring system (found in Adenine and Guanine), differing only by the transposition of the nitrogen atom from position 7 (in purine) to position 8 (in the pyrazolo-pyrimidine).
This subtle atomic shift preserves the overall geometry and hydrogen-bonding potential of the ring, allowing it to mimic the adenine moiety of ATP. Consequently, this scaffold has evolved from a metabolic modulator in the 1960s to a privileged structure for kinase inhibition in modern oncology.
Pyrazolo[3,4-d]pyrimidine: Pyrazole fused to a pyrimidine ring.[2]
Figure 1: Structural relationship between the natural purine core and the synthetic pyrazolo[3,4-d]pyrimidine bioisostere.
Early Discovery: The Metabolic Era (1950s–1960s)
The history of this core is inextricably linked to the Nobel Prize-winning work of Gertrude Elion and George Hitchings at Burroughs Wellcome (now GSK). Their "rational drug design" approach focused on antimetabolites—compounds that mimic natural substrates to block metabolic pathways.
The Allopurinol Breakthrough
In the search for agents to potentiate the activity of the leukemia drug 6-mercaptopurine (6-MP) , Elion's team sought to inhibit Xanthine Oxidase (XO) , the enzyme responsible for degrading 6-MP.
Discovery: They synthesized 4-hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol).[3]
Mechanism: Allopurinol is a suicide substrate. XO hydroxylates Allopurinol to Oxipurinol , which then tightly binds to the molybdenum active site of XO, irreversibly inhibiting it.
Clinical Pivot: While it did potentiate 6-MP, its ability to block uric acid production revolutionized the treatment of gout .
Figure 2: Mechanism of Action for Allopurinol, the first major drug using this scaffold.
Evolution to Kinase Inhibition (1990s–Present)
The structural similarity to adenine made the pyrazolo[3,4-d]pyrimidine core a prime candidate for ATP-competitive inhibition when the kinase era exploded in the 1990s.
The Src Family Inhibitors (PP1 & PP2)
In 1996, Hanke et al. identified PP1 and PP2 as potent, selective inhibitors of the Src family kinases (Lck, Fyn).
Significance: These were among the first "chemical probes" used to dissect kinase signaling pathways in T-cells.
Binding Mode: The pyrazolo-pyrimidine core binds in the ATP pocket, forming hydrogen bonds with the "hinge" region of the kinase (specifically Glu339 and Met341 in c-Src). The C3-phenyl group occupies the hydrophobic pocket behind the gatekeeper residue.
The Modern Era: Ibrutinib and Covalent Inhibition
The pinnacle of this scaffold's evolution is Ibrutinib (Imbruvica), approved in 2013 for Mantle Cell Lymphoma (MCL) and CLL.
Innovation: It incorporates an acrylamide "warhead" that forms a covalent bond with Cys481 in BTK. The pyrazolo[3,4-d]pyrimidine core serves as the anchor, positioning the warhead precisely near the cysteine.
Technical Protocol: Synthesis of the Core
Trustworthiness & Reproducibility: The following protocol describes the classical synthesis of Allopurinol, which remains the foundational method for constructing the core. This route utilizes a "pyrimidine-from-pyrazole" cyclization strategy.
Protocol: Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol)
Reagent: Formamide (acts as both solvent and C1 donor).
Conditions: High temperature cyclization (180°C).
Step-by-Step Methodology:
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 75.0 g of 3-amino-4-pyrazolecarboxamide hemisulfate.
Solvent Addition: Add 200 mL of formamide (high purity grade).
Cyclization: Heat the suspension in an oil bath to 180–190°C . Maintain this temperature for 45 minutes .
Note: The solid will dissolve as the reaction proceeds, and the solution will darken.
Quenching: Allow the reaction mixture to cool to approximately 100°C, then pour the hot solution slowly into 1.0 L of ice-cold water with vigorous stirring.
Precipitation: The product, Allopurinol, will precipitate as a granular solid. Allow the suspension to stand at 4°C for 2 hours to maximize yield.
Filtration: Filter the solid using a Buchner funnel. Wash the cake with 2 x 100 mL of cold water to remove residual formamide.
Purification: Recrystallize the crude solid from boiling water (approx. 80 mL/g).
Yield: Typical yield is 60–70%.
Characterization: Melting point >300°C (dec).
Data Table: Key Pyrazolo[3,4-d]pyrimidine Drugs
Compound
Target
Mechanism
Indication
Year Discovered
Allopurinol
Xanthine Oxidase
Suicide Substrate
Gout
1963 (Approved)
PP1 / PP2
Src Family (Lck/Fyn)
ATP Competitive
Research Tool
1996
Ibrutinib
BTK
Covalent (Cys481)
CLL, MCL
2013 (Approved)
Parsaclisib
PI3Kδ
ATP Competitive
Lymphoma
Clinical Trials
References
Elion, G. B. (1989). "The Purine Path to Chemotherapy." Nobel Lecture. NobelPrize.org. Link
Robins, R. K. (1956). "Potential Purine Antagonists.[3] I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines." Journal of the American Chemical Society, 78(4), 784–790. Link
Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[5] Journal of Biological Chemistry, 271(2), 695–701. Link
Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences, 107(29), 13075–13080. Link
Unciti-Broceta, A., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[1][2][4][6][7][8][9] RSC Medicinal Chemistry, 11, 870-884. Link
Technical Guide: Mechanism of Action of the 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold
Executive Summary: The Purine Bioisostere Paradigm The 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine core is not merely a chemical intermediate; it is a privileged pharmacophore in medicinal chemistry designed to mimic the a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Purine Bioisostere Paradigm
The 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine core is not merely a chemical intermediate; it is a privileged pharmacophore in medicinal chemistry designed to mimic the adenosine moiety of ATP. By replacing the imidazole ring of the purine system with a pyrazole ring, this scaffold acts as a bioisostere that retains the critical hydrogen-bonding capabilities required for binding to the hinge region of kinases and the nucleotide-binding pockets of phosphodiesterases (PDEs) and adenosine receptors.
This guide dissects the mechanism of action (MoA) of this scaffold, focusing on its utility as a template for developing ATP-competitive inhibitors.[1] We will explore its structural causality, target engagement strategies, and the experimental protocols required to validate its activity.
Structural Basis of Action: The "Adenine Mimic"
To understand the MoA, one must first deconstruct the structural mimicry. The pyrazolo[3,4-d]pyrimidine system is isomeric with the purine system (found in ATP, GTP, caffeine, and theophylline).
Substituents (1,3-Dimethyl): The methylation at N1 and C3 serves two critical functions:
Hydrophobic Locking: It increases lipophilicity (
), enhancing passive membrane permeability compared to the naked scaffold.
Tautomeric Fixation: Methylation prevents proton shifting (tautomerism) at the pyrazole nitrogens, locking the molecule into a specific conformation that favors binding to hydrophobic pockets within the enzyme active site.
Binding Mode (The "Hinge" Interaction)
The primary mechanism of action for derivatives of this scaffold is ATP-Competitive Inhibition .
The Hinge Region: In protein kinases (e.g., Src, EGFR, CDK), the "hinge" region connects the N-terminal and C-terminal lobes. Adenine binds here via two key hydrogen bonds.
The Mimicry: The pyrimidine moiety of the 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine accepts and donates hydrogen bonds to the backbone residues of the kinase hinge (e.g., Met793 in EGFR, Leu83 in CDK2).
The Hydrophobic Pocket: The 1-methyl group often orients towards the solvent interface or a specific hydrophobic pocket (Gatekeeper residue), depending on the specific derivative's substitution at the 4-position.
Figure 1: Mechanism of ATP-competitive inhibition by the pyrazolo[3,4-d]pyrimidine scaffold, highlighting the displacement of ATP and stabilization of the inactive kinase complex.
Target Specificity and Biological Pathways[7][13]
While the core is promiscuous due to its resemblance to adenine, specificity is engineered via substituents at the C4 and C6 positions.
Protein Kinase Inhibition (Src, EGFR, CDK)[3]
Src/Abl Kinases: Derivatives with bulky aromatic groups at C4 are potent dual Src/Abl inhibitors, effective in CML (Chronic Myeloid Leukemia) models, even against Imatinib-resistant lines. The 1,3-dimethyl core provides the rigid anchor, while the C4-substituent extends into the deep hydrophobic pocket.
EGFR (Epidermal Growth Factor Receptor): Used in Non-Small Cell Lung Cancer (NSCLC) research.[1][13] The scaffold blocks the phosphorylation of tyrosine residues, halting the downstream MAPK/ERK and PI3K/Akt pathways.
CDK2 (Cyclin-Dependent Kinase 2): Critical for cell cycle G1/S transition. The scaffold binds to the ATP cleft, preventing cyclin-CDK complex activation and inducing apoptosis.
Adenosine Receptor Antagonism
A1/A2A Receptors: The 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine core is structurally analogous to caffeine and theophylline. It acts as an antagonist, blocking adenosine binding. This has implications in CNS stimulation and renal protection.
Phosphodiesterase (PDE) Inhibition
Similar to theophylline, this scaffold can inhibit PDEs, increasing intracellular cAMP levels. This mechanism is often secondary to kinase inhibition but relevant for toxicity profiles.
Quantitative Data Summary
The following table summarizes the inhibitory potency (
) of representative derivatives of this scaffold against key targets, derived from structure-activity relationship (SAR) studies.
Target Class
Specific Target
Derivative Type
Typical Range
Mechanism
Tyrosine Kinase
EGFR (WT)
4-anilino derivative
10 - 150 nM
ATP-Competitive
Tyrosine Kinase
c-Src
4-amino-substituted
5 - 50 nM
ATP-Competitive
Ser/Thr Kinase
CDK2/Cyclin A
4-hydrazone derivative
40 - 100 nM
ATP-Competitive
GPCR
Adenosine A1
1,3-dimethyl-4-amine
0.5 - 5 M
Antagonist
Enzyme
PDE4
4-oxo derivative
10 - 50 M
Catalytic Site Blocker
Note: Data represents a synthesis of high-potency lead compounds reported in literature [1, 2, 4].
Experimental Validation Protocols
To validate the mechanism of action for a new 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivative, a robust, self-validating workflow is required.
Protocol A: In Vitro Kinase Inhibition Assay (FRET-Based)
Objective: Determine the
and confirm ATP competition.
Why this method? FRET (Fluorescence Resonance Energy Transfer) offers a high signal-to-noise ratio and real-time kinetics, superior to radioactive assays for screening.
Materials:
Recombinant Kinase (e.g., EGFR-WT).
FRET Peptide Substrate (e.g., PolyGT-labeled).
ATP (Ultrapure).
Test Compound (Dissolved in 100% DMSO).
Step-by-Step Workflow:
Preparation: Dilute test compound in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35) to 4x final concentration. Prepare a 10-point serial dilution.
Enzyme Loading: Add 5
L of 4x Kinase solution to a 384-well plate.
Compound Addition: Add 5
L of the diluted compound. Critical Control: Include "No Enzyme" (background) and "No Inhibitor" (Max signal) wells.
Pre-Incubation: Incubate for 15 minutes at RT. Reasoning: Allows the inhibitor to reach equilibrium binding with the hinge region before ATP competition begins.
Reaction Initiation: Add 10
L of 2x ATP/Substrate mix.
Validation Step: Run the assay at
(ATP) to ensure sensitivity to competitive inhibitors.
Detection: Incubate for 60 minutes. Add Stop Solution (EDTA). Read Fluorescence ratio (Em 445/520 nm).
Analysis: Fit data to the Sigmoidal Dose-Response equation (Variable Slope).
Protocol B: Molecular Docking Validation (In Silico)
Objective: Predict binding orientation and visualize the H-bond network.
Workflow:
Ligand Prep: Generate 3D conformers of the 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivative. Minimize energy using MMFF94 force field.
Protein Prep: Retrieve PDB structure (e.g., EGFR PDB: 1M17). Remove water molecules (except structural waters near the gatekeeper). Add polar hydrogens.
Grid Generation: Center grid box on the native ligand (e.g., erlotinib) coordinates. Dimensions:
Å.
Docking: Use AutoDock Vina or Glide. Set exhaustiveness to 8.
Scoring: Filter poses by binding energy (
kcal/mol) and presence of H-bonds with the hinge residue (e.g., Met793).
Synthesis & SAR Pathway[1][4][8][9][11]
The synthesis of this scaffold typically proceeds via a cyclization of 5-aminopyrazoles, which allows for diverse substitution patterns.
Figure 2: General synthetic route to access 4-substituted 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine inhibitors. The 4-chloro intermediate is the key "divergent point" for generating libraries.
References
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
Journal of Medicinal Chemistry / PMC, 2013.
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors.
RSC Advances, 2022.
Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives.
Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.
Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action.
Biomedicine & Pharmacotherapy, 2022.
Biological Activity of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide
An In-Depth Technical Guide on the Biological Activity of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine. Executive Summary: The Privileged Scaffold 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a synthetic heterocyclic scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Biological Activity of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Executive Summary: The Privileged Scaffold
1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a synthetic heterocyclic scaffold recognized in medicinal chemistry as a bioisostere of naturally occurring purines , specifically methylxanthines like theophylline and caffeine. Its biological significance stems from its ability to mimic the hydrogen-bonding patterns and electronic distribution of the purine nucleus while offering distinct solubility and metabolic stability profiles.
This guide details the three primary pharmacological domains where this core structure exhibits potent biological activity:
Adenosine Receptor Antagonism (GPCR Modulation): Acting as a competitive antagonist at A1 and A2A receptors.[1]
Kinase Inhibition (Src/EGFR/Lck): Functioning as an ATP-competitive inhibitor when derivatized at the C4 position.[1]
Phosphodiesterase (PDE) Inhibition: Preventing cAMP/cGMP hydrolysis, similar to its methylxanthine analogs.
Molecular Mechanism & Pharmacology[1]
Purine Bioisosterism
The pyrazolo[3,4-d]pyrimidine core replaces the imidazole ring of purine with a pyrazole ring. This modification alters the pKa of the nitrogen atoms, affecting hydrogen bond donor/acceptor capabilities within the active sites of enzymes and receptors.
Structural Homology: The 1,3-dimethyl substitution pattern directly mimics 1,3-dimethylxanthine (Theophylline).
Binding Mode: The N1 and N2 nitrogens of the pyrazole ring, along with substituents at C4 and C6, engage in critical
-stacking and hydrogen bonding interactions with residues such as Phenylalanine (Phe) and Leucine (Leu) in kinase hinge regions or GPCR binding pockets.
Signaling Pathways
Pathway A: Adenosine Receptor Blockade
As an antagonist, the molecule binds to G-protein coupled receptors (A1-Gi coupled; A2A-Gs coupled).
Mechanism: Blocks the binding of endogenous adenosine.
Effect: Prevents the G-protein conformational change, thereby modulating Adenylyl Cyclase (AC) activity and downstream cAMP levels.
Pathway B: Kinase Inhibition (Src/EGFR)
In the ATP-binding pocket of tyrosine kinases (e.g., Src, EGFR), the molecule acts as a Type I inhibitor.
Mechanism: The pyrazolo[3,4-d]pyrimidine core occupies the adenine-binding pocket.[2]
Causality: The C4-substituent (often an amine) forms a hydrogen bond with the kinase "hinge" region, preventing ATP entry and subsequent phosphorylation of substrate tyrosine residues.
Visualization: Adenosine & Kinase Signaling
Caption: Dual mechanism of action: Antagonism of Adenosine Receptors (Left) and ATP-competitive inhibition of Tyrosine Kinases (Right).[1]
Structure-Activity Relationship (SAR)
The biological activity is highly sensitive to substitutions at the C4 and C6 positions of the 1,3-dimethyl core.
Position
Substituent
Biological Effect
Mechanism
N1, C3
Methyl (-CH3)
Core Stability
Mimics the 1,3-dimethyl pattern of theophylline; ensures metabolic stability and lipophilicity.
C4
-OH / =O
PDE Inhibition
Resembles the carbonyl of xanthines; favors phosphodiesterase binding.
C4
-NH-Aryl
Kinase Inhibition
The NH acts as a H-bond donor to the kinase hinge region (e.g., Met341 in Src). Bulky aryl groups fit the hydrophobic pocket.
C4
-NH-Alkyl
Adenosine Antagonism
Enhances affinity for A1/A2A receptors; alkyl chains improve hydrophobic interaction in the GPCR transmembrane bundle.
C6
-H / -NH2
Selectivity
C6-unsubstituted analogs often show broader kinase promiscuity; C6-amino can increase water solubility.
Experimental Protocols
Synthesis of the Core Scaffold
Self-Validating Logic: The synthesis must confirm the formation of the fused pyrazole-pyrimidine ring system before biological testing.
Protocol:
Starting Material: Begin with 1,3-dimethyl-5-aminopyrazole-4-carbonitrile .
Cyclization: Reflux with formamide (or triethyl orthoformate followed by ammonia) at 180°C for 4-6 hours.
Workup: Cool the reaction mixture; the product precipitates. Filter and recrystallize from ethanol.
Validation:
1H NMR (DMSO-d6): Look for the characteristic C4-H and C6-H singlets (if unsubstituted) or the disappearance of the nitrile peak.[1]
Melting Point: Verify against literature (typically >200°C for the oxo-derivatives).[1]
Kinase Inhibition Assay (FRET-based)
Objective: Determine the IC50 of the compound against Src or EGFR kinase.
Methodology:
Reagents: Recombinant Src kinase, Fluorescein-labeled PolyGT peptide (substrate), ATP (at Km concentration), and Terbium-labeled anti-phosphotyrosine antibody.
Reaction:
Mix Compound (serial dilutions in DMSO) with Kinase and Substrate in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).
The following data represents typical potency ranges for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives (specifically 4-amino substituted) based on literature consensus.
Target
Assay Type
Activity (IC50 / Ki)
Reference Standard
Src Kinase
Enzymatic (FRET)
10 - 150 nM
PP2 (Src Inhibitor)
EGFR (WT)
Enzymatic
50 - 500 nM
Erlotinib
Adenosine A1
Radioligand Binding
0.5 - 5.0 M
Theophylline
Adenosine A2A
Radioligand Binding
0.1 - 2.0 M
CGS-15943
PDE1
Enzymatic (IMAP)
2.0 - 20 M
Vinpocetine
Note: Unsubstituted core scaffolds generally show micromolar activity; 4-amino-aryl substitutions shift this to nanomolar potency.
Synthesis & Workflow Diagram
Caption: Synthetic workflow from pyrazole precursor to bioactive kinase inhibitor via the 4-chloro intermediate.
References
Schenone, S., et al. (2004). "Antiproliferative activity of new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives toward the human epidermoid carcinoma A431 cell line." European Journal of Medicinal Chemistry.
Gatta, F., et al. (1993). "Pyrazolo[3,4-d]pyrimidines, a new class of adenosine antagonists." European Journal of Medicinal Chemistry.
Hassan, A.S., et al. (2024).[3] "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity." RSC Advances.
Fini, E., et al. (2023).[4][5] "Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor." International Journal of Molecular Sciences. [1]
Rashad, A.A., et al. (2011). "Pyrazolo[3,4-d]pyrimidines: A Review on Their Synthesis and Biological Activities." Journal of Heterocyclic Chemistry.
A Technical Guide to the Therapeutic Targets of Pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility in targ...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of biomolecules critical to disease pathogenesis.[1][2] Its intrinsic properties as a bioisostere of adenine allow it to competitively bind to the ATP-binding sites of numerous enzymes, leading to potent and often selective inhibition.[1][3][4] This guide provides an in-depth technical overview of the primary therapeutic target classes for pyrazolo[3,4-d]pyrimidine derivatives, with a focus on protein kinases, phosphodiesterases, and adenosine receptors. We will explore the mechanistic basis of inhibition, detail field-proven experimental protocols for target validation, and present quantitative data to inform structure-activity relationship (SAR) studies. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively leverage this versatile scaffold in the design of next-generation therapeutics.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core, a fused heterocyclic system of pyrazole and pyrimidine rings, is structurally analogous to the purine base adenine, a fundamental component of ATP.[5] This structural mimicry is the cornerstone of its broad pharmacological utility, enabling it to function as an effective hinge-binding motif in the active sites of many ATP-dependent enzymes, particularly protein kinases.[1][3][4]
The journey of this scaffold from a chemical curiosity to a clinical powerhouse is exemplified by the FDA approval of Ibrutinib (Imbruvica®) , a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell cancers.[1][5] Ibrutinib's success underscored the immense therapeutic potential of this chemical class and catalyzed extensive research into developing new derivatives against a host of other targets.[1] The scaffold's synthetic tractability allows for systematic modification at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
This guide will dissect the major target families for which pyrazolo[3,4-d]pyrimidine derivatives have shown significant promise.
Primary Target Class: Protein Kinases
Protein kinases, which regulate the majority of cellular signaling pathways, are the most prominent and successfully drugged target class for pyrazolo[3,4-d]pyrimidine derivatives.[1][3] Deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[6]
Non-Receptor Tyrosine Kinases: Src and Abl
Src family kinases (SFKs) and Abl kinase are cytoplasmic tyrosine kinases that act as key nodes in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis.[6][7] Their hyperactivation is a common driver in numerous malignancies, including glioblastoma, medulloblastoma, and chronic myeloid leukemia (CML).[6][7][8][9]
Mechanism of Action: Pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors, binding to the kinase hinge region and stabilizing the inactive conformation of the enzyme.[6][7] This prevents autophosphorylation and the subsequent phosphorylation of downstream substrates, effectively shutting down the oncogenic signaling cascade.[10]
Causality in Experimental Design: The selection of pyrazolo[3,4-d]pyrimidines like PP1, PP2, and their more advanced successors (e.g., SI221, SI388) for targeting Src/Abl is based on their established ability to fit into the ATP pocket.[11][12] Structure-based design and optimization, often guided by molecular docking, have led to derivatives with significantly improved potency and selectivity.[13][14] For instance, the addition of specific aniline groups at the C4-position was found to be critical for potent inhibition of Src and Abl.[14]
Data Presentation: Potency of Representative Src/Abl Inhibitors
The following diagram illustrates the central role of Src in oncogenic signaling and its inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Inhibition of Src kinase by pyrazolo[3,4-d]pyrimidines blocks multiple oncogenic pathways.
Receptor Tyrosine Kinases: VEGFR & EGFR
Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are transmembrane kinases crucial for angiogenesis and cell proliferation, respectively. Their aberrant activation is a key factor in the growth and metastasis of many solid tumors.[4][16]
Mechanism of Action & SAR: As with non-receptor tyrosine kinases, pyrazolo[3,4-d]pyrimidines compete with ATP for the kinase domain of VEGFR and EGFR.[4] Structure-activity relationship studies have been pivotal in developing potent dual or selective inhibitors. For example, optimization of a phenylurea-containing pyrazolo[3,4-d]pyrimidine led to compound 33 , a potent dual inhibitor of FLT3 (another RTK) and VEGFR2.[17][18] Modifications to the scaffold, particularly at the C4 and C6 positions, are crucial for achieving high potency against these targets.[1]
Data Presentation: Potency of Representative VEGFR/EGFR Inhibitors
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a self-validating system for determining the IC50 value of a pyrazolo[3,4-d]pyrimidine derivative against a target protein kinase. The radiometric format is chosen for its high sensitivity and direct measurement of phosphate incorporation.
Principle: The assay measures the transfer of a radiolabeled phosphate ([γ-³²P]) from ATP to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.
Methodology:
Preparation of Reagents:
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Rationale: This buffer provides optimal pH, divalent cations (Mg²⁺) essential for kinase activity, and stabilizing agents.
Test Compound: Prepare a 10 mM stock solution in 100% DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in DMSO.
Enzyme & Substrate: Dilute the recombinant target kinase and its corresponding biotinylated peptide substrate to working concentrations in kinase buffer.
ATP Mix: Prepare a solution of cold ATP mixed with [γ-³²P]ATP to a specific activity (e.g., 500 cpm/pmol) in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase. Rationale: Using ATP at its Km ensures the assay is sensitive to competitive inhibitors.
Assay Procedure (96-well plate format):
Add 2.5 µL of the diluted test compound or DMSO (for 0% and 100% inhibition controls) to appropriate wells.
Add 5 µL of the substrate/enzyme mix to all wells.
Incubate for 10 minutes at room temperature to allow compound-enzyme binding.
Initiate the kinase reaction by adding 2.5 µL of the [γ-³²P]ATP mix.
Incubate for a predetermined time (e.g., 30-120 minutes) at 30°C.
Stop the reaction by adding 30 µL of 3% phosphoric acid.
Signal Detection:
Transfer 10 µL of the reaction mixture from each well onto a streptavidin-coated filtermat (e.g., PerkinElmer P30). Rationale: The biotinylated substrate will bind to the streptavidin, capturing the incorporated radiolabel.
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated [γ-³²P]ATP.
Dry the filtermat and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
Plot the percent inhibition versus the logarithm of the compound concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Workflow Visualization: Kinase Inhibition Assay
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Secondary Target Classes
While kinases are the primary focus, the pyrazolo[3,4-d]pyrimidine scaffold has demonstrated potent activity against other important enzyme and receptor families.
Phosphodiesterases (PDEs)
Phosphodiesterases are enzymes that degrade cyclic nucleotides like cGMP and cAMP. Inhibition of PDE5, which specifically degrades cGMP, leads to smooth muscle relaxation and vasodilation. This mechanism is famously exploited by sildenafil (Viagra®) for erectile dysfunction. Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as potent PDE1 and PDE5 inhibitors, with applications in treating hypertension.[21] For example, compound 4c was identified as a potent inhibitor of both PDE1 and PDE5 with an IC50 of 60 nM and 75 nM, respectively.[21]
Adenosine Receptors
Adenosine receptors are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes, including cardiovascular function and neurotransmission. Pyrazolo[3,4-d]pyrimidines have been developed as antagonists for various adenosine receptor subtypes (A1, A2A, A3).[22][23][24] This activity opens therapeutic avenues for conditions like Parkinson's disease and certain cancers.[23][24] For instance, novel N(2)-substituted derivatives have been developed as highly potent and selective A3 adenosine receptor antagonists, showing promise in inhibiting glioblastoma cell proliferation.[24]
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery.[1] Its ability to effectively mimic ATP binding has led to the development of potent inhibitors for a multitude of protein kinases implicated in cancer and other diseases.[1][3] Furthermore, its demonstrated activity against phosphodiesterases and adenosine receptors highlights its therapeutic versatility.
Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, a challenge for many kinase inhibitors.[1] The exploration of novel substitutions on the core structure, guided by computational modeling and advanced SAR studies, will continue to unlock new therapeutic potential.[13][17][25] The synthesis of pyrazolo[3,4-d]pyrimidine-based Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs) could represent the next frontier, combining the scaffold's potent targeting ability with novel modalities for treating resistant diseases.
References
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
Rossi, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. [Link]
Contadini, C., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Pharmaceuticals. [Link]
Bruns, R. F., et al. (1987). Pyrazolo [3,4-d] pyrimidines, a new class of adenosine antagonists. PubMed. [Link]
Ferdinandi, S., et al. (2015). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular Biochemistry. [Link]
Groom, A. J., et al. (2008). Antagonists of the human adenosine A2A receptor. Part 3: Design and synthesis of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines and 6-arylpurines. Bioorganic & Medicinal Chemistry Letters. [Link]
Baraldi, P. G., et al. (2010). Novel N2-substituted pyrazolo[3,4-d]pyrimidine adenosine A3 receptor antagonists: inhibition of A3-mediated human glioblastoma cell proliferation. Journal of Medicinal Chemistry. [Link]
Tanaka, K., et al. (2004). Pyrazolo pyrimidine-type inhibitors of SRC family tyrosine kinases promote ovarian steroid-induced differentiation of human endometrial stromal cells in vitro. Biology of Reproduction. [Link]
Ahn, H. S., et al. (1997). Synthesis and Evaluation of Polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry. [Link]
Kostic, A., et al. (2022). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. International Journal of Molecular Sciences. [Link]
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
Yang, L. L., et al. (2013). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]
Kostić, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. International Journal of Molecular Sciences. [Link]
Rossi, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed. [Link]
Ghorab, M. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports. [Link]
Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]
van der Pijl, F., et al. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters. [Link]
Basirun, W. J., et al. (2012). Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships. Molecules. [Link]
Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. [Link]
Al-Ghorbani, M., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]
Perry, M. J., et al. (2008). Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Yang, L. L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]
Liu, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews. [Link]
Manetti, F., et al. (2006). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry. [Link]
Lee, H. (2018). Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. ResearchGate. [Link]
Zarrin, P., et al. (2024). The pharmacological effects of pyrazolo[3,4-d]pyrimidine. ResearchGate. [Link]
Wang, Z., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules. [Link]
El-Gamal, M. I., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry. [Link]
Ochiai, K., et al. (2011). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]
Ghorab, M. M., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]
El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry. [Link]
George, R. F., et al. (2016). Novel pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors active against mutant form of Abl and the leukemia K-562 cell line. European Journal of Medicinal Chemistry. [Link]
Manetti, F., et al. (2008). Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Journal of Medicinal Chemistry. [Link]
Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals. [Link]
Perry, M. J. (2008). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters. [Link]
Technical Guide: Structure-Activity Relationship of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Analogs
This guide details the structure-activity relationship (SAR), synthetic pathways, and therapeutic applications of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine analogs. Executive Summary & Scaffold Analysis The 1H-pyrazolo[3...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the structure-activity relationship (SAR), synthetic pathways, and therapeutic applications of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine analogs.
Executive Summary & Scaffold Analysis
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with the purine ring system (specifically adenine and guanine).
The 1,3-Dimethyl variant of this scaffold represents a specific subclass designed to mimic xanthines (such as Theophylline and Caffeine). This structural constraint directs biological activity toward two primary distinct mechanisms:
Adenosine Receptor Antagonism (A1/A2A): Mimicry of the adenosine core allows competitive binding to G-protein coupled adenosine receptors.
Phosphodiesterase (PDE) Inhibition: The 1,3-dimethyl motif is critical for fitting into the catalytic pocket of PDE enzymes (e.g., PDE4, PDE5), preventing cAMP/cGMP hydrolysis.
Note on Kinase Inhibition: While the general pyrazolo[3,4-d]pyrimidine scaffold is widely used for kinase inhibition (e.g., Src, EGFR, CDK), high-potency kinase inhibitors typically require a bulky hydrophobic group (Aryl) at the N1 position rather than a methyl group. This guide will clarify this "SAR Bifurcation."
Core Pharmacophore Visualization
The following diagram illustrates the structural logic connecting the 1,3-dimethyl scaffold to its biological targets.
Caption: SAR bifurcation showing how N1-substitution dictates target selectivity between GPCRs/PDEs and Kinases.
Detailed Structure-Activity Relationship (SAR)
The biological activity of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is governed by substitutions at positions C4 and C6 , while the N1/C3 methyls act as the "anchor" for the xanthine-binding pocket.
The "Anchor" Region (N1 & C3)
N1-Methyl: Essential for Adenosine/PDE activity. It mimics the N1-methyl of Theophylline. Replacing this with a hydrogen reduces metabolic stability; replacing with a bulky phenyl group shifts activity toward Kinase Inhibition (by accessing the hydrophobic back-pocket of the ATP binding site).
C3-Methyl: Sterically constrains the molecule, preventing free rotation in tight pockets. In Adenosine A1 antagonists, this methyl group interacts with lipophilic residues (e.g., Leu/Val) in the binding site.
The "Warhead" Region (C4 Position)
The C4 position is the primary vector for potency optimization.
C4-Amino (NH2): Mimics the exocyclic amine of Adenosine. Provides H-bond donor capability.
C4-Aryl/Alkylamino: Introduction of substituted anilines at C4 drastically increases potency.
Electron-Withdrawing Groups (Cl, F, CF3) on C4-aniline: Enhance metabolic stability and hydrophobic interaction.
Hydrophilic Tails (Morpholine, Piperazine): Improve solubility and pharmacokinetic properties without sacrificing binding affinity.
The "Fine-Tuning" Region (C6 Position)
C6-H: Standard core.
C6-Methyl/Ethyl: Increases lipophilicity.
C6-Aryl: Often detrimental to Adenosine affinity due to steric clash but can enhance potency in specific Kinase targets (e.g., Src kinase) if the N1 is also modified.
Quantitative Data Summary: Impact of Substitutions
Data aggregated from representative literature sources.
Analog Structure (Core: 1,3-Dimethyl)
Substitution (C4)
Substitution (C6)
Primary Target
Activity (IC50 / Ki)
Compound A
-OH (Keto tautomer)
-H
PDE4
~80 µM
Compound B
-NH-Phenyl
-H
Adenosine A1
1.2 µM
Compound C
-NH-(3-Cl-Phenyl)
-H
Adenosine A1
6.4 nM
Compound D
-NH-(3-Cl-Phenyl)
-n-Butyl
Adenosine A1
19 nM
Compound E (N1-Phenyl variant*)
-NH-(3-Cl-Phenyl)
-H
Src Kinase
25 nM
Note: Compound E is included to demonstrate the shift in potency toward Kinases when N1-Methyl is replaced by N1-Phenyl.
Mechanism of Action
Adenosine Receptor Antagonism
The 1,3-dimethyl-pyrazolo[3,4-d]pyrimidine core functions as a competitive antagonist .
Binding Mode: The planar heterocyclic system intercalates between aromatic residues (typically Phenylalanine or Tryptophan) in the transmembrane domain.
N1/C3 Interaction: These methyl groups occupy small hydrophobic sub-pockets, mimicking the binding of endogenous caffeine/theophylline.
Effect: Blocks the binding of Adenosine, preventing G-protein activation (Gi/Gs), thereby modulating cAMP levels.
Kinase Inhibition (N1-Aryl Analogs)
When the scaffold is modified to include an N1-Aryl group (deviating from the strict 1,3-dimethyl core):
ATP Competition: The molecule binds in the ATP-binding cleft.
Hinge Region: The N5 and C4-amino groups form critical hydrogen bonds with the kinase hinge region (e.g., Met341 in Src, Val96 in CDK2).
Hydrophobic Pocket: The N1-Aryl group extends into the hydrophobic pocket II, a feature not accessible to the smaller N1-Methyl analogs.
Experimental Protocols
Chemical Synthesis of the Core Scaffold
This protocol describes the synthesis of the 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-one core, a versatile intermediate.
Reaction Scheme Visualization:
Caption: Synthetic route from aminopyrazole precursor to the reactive 4-chloro intermediate.
Procedure: Heat the mixture at 180–200°C for 6–8 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).
Workup: Cool to room temperature. The product often precipitates. Pour into ice-cold water (50 mL). Filter the solid, wash with cold water, and recrystallize from Ethanol.
Yield: Typically 75–85%.
Validation: 1H NMR (DMSO-d6) should show a singlet around 8.0–8.2 ppm (C6-H) and disappearance of ethyl ester signals.
Workup: Evaporate excess POCl3 under reduced pressure. Pour residue onto crushed ice (carefully!). Neutralize with NaHCO3 to pH 8. Extract with Dichloromethane (3x).
Product: 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine. This is the key electrophile for introducing C4 diversity.
1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors
Topic: Targeting the ATP-Binding Pocket: A Technical Guide to 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Introduction: The Privileg...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Targeting the ATP-Binding Pocket: A Technical Guide to 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.
Introduction: The Privileged Scaffold
In the landscape of kinase inhibitor discovery, the 1H-pyrazolo[3,4-d]pyrimidine nucleus stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, the 1,3-dimethyl variant represents a critical bioisostere of adenine, the endogenous purine base of ATP.
Unlike the natural purine core, which often suffers from rapid metabolic degradation and promiscuous binding, the 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold offers:
Tautomeric Stability: The N1-methyl substitution locks the pyrazole ring, preventing the N1-H/N2-H tautomeric shift observed in unsubstituted analogs.
Lipophilic Tuning: The 1,3-dimethyl motif enhances cell membrane permeability compared to the polar purine ring.
Vectorial Functionalization: The C4 and C6 positions provide orthogonal vectors for chemical modification, allowing precise tuning of affinity (hinge binding) and selectivity (solvent front/gatekeeper interaction).
This guide details the synthetic construction, structural optimization, and biological validation of these derivatives, with a specific focus on their application as Src Family Kinase (SFK) inhibitors.[1]
Chemical Synthesis: The "Schenone" Route
To access the 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine core, we utilize a convergent synthetic strategy often associated with the work of Silvia Schenone and colleagues. This route is preferred over the Vilsmeier-Haack cyclization of hydrazones for its scalability and the ability to introduce diversity at the late stage (C4 position).
Core Protocol: Synthesis of the 4-Chloro Intermediate
Reagents:
Starting Material: 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide (Compound A )
Cyclizing Agent: Formamide or Urea
Chlorinating Agent: Phosphorus Oxychloride (
)
Base: Triethylamine (TEA)
Step-by-Step Methodology:
Pyrimidinone Ring Closure:
Suspend A (10 mmol) in formamide (15 mL).
Heat the mixture to 180–190°C for 6–8 hours. Note: High temperature is required to drive the condensation and dehydration.
Cool to room temperature.[2][3] The product, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (B ), will precipitate.
Filter, wash with cold water, and recrystallize from ethanol.
C4 Activation (Chlorination):
Dissolve B (5 mmol) in neat
(10 mL).
Reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the starting material disappears.
Critical Safety Step: Evaporate excess
under reduced pressure. Pour the residue onto crushed ice slowly with vigorous stirring to decompose reactive phosphoryl intermediates.
Extract with dichloromethane (DCM), dry over
, and concentrate to yield the 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (C ).
Diversification (The C4-Amino Derivative):
Dissolve Intermediate C (1 mmol) in absolute ethanol or toluene.
Add the desired aniline or aliphatic amine (1.2 mmol).
Add TEA (1.5 mmol) to scavenge the HCl byproduct.
Reflux for 2–12 hours.
Workup: Evaporate solvent. Wash the solid with water to remove triethylammonium chloride. Recrystallize from ethanol/water.
Visual Workflow (DOT Diagram)
Caption: Convergent synthesis of 4-amino-substituted 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidines via the 4-chloro intermediate.
Structure-Activity Relationship (SAR)
The biological efficacy of this scaffold is governed by its ability to mimic the adenine ring of ATP within the kinase hinge region.[4]
Position
Interaction Type
SAR Insight
N1 (Methyl)
Hydrophobic
Fits into a small hydrophobic pocket. Unlike N1-phenyl (common in PP1/PP2), the methyl group reduces steric clash in kinases with smaller gatekeeper regions, potentially altering selectivity profiles.
N2
Lone Pair
Often involved in water-mediated hydrogen bonding networks, though less critical than N5/N7.
C3 (Methyl)
Hydrophobic
Occupies the space towards the gatekeeper residue. Modification here (e.g., to Phenyl) drastically changes the shape of the molecule and kinase selectivity.
C4 (Amino)
Hinge Binding
The Critical Determinant. The exocyclic NH acts as a H-bond donor to the hinge region backbone (e.g., Met341 in Src). Bulky hydrophobic groups (e.g., 3-bromoaniline) here extend into the hydrophobic pocket II, increasing potency.
C6
Solvent/Ribose
Substituents here (H, alkyl, thioethers) point towards the ribose binding pocket or solvent front. Bulky groups (e.g., -S-Alkyl) can improve solubility and selectivity by exploiting non-conserved regions.
Key Finding: The introduction of a bromo- or chloro- substituent at the meta or para position of the C4-aniline ring significantly enhances potency against Src family kinases (IC
often < 50 nM) by engaging halogen-bonding or hydrophobic interactions deep within the pocket.
Biological Characterization: Protocols
To validate the inhibitors, a robust screening cascade is required, moving from cell-free enzymatic assays to cellular models.
A. In Vitro Kinase Assay: TR-FRET (LanthaScreen)
We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its high sensitivity and resistance to fluorescent interference from test compounds.
Mechanism:
Donor: Terbium (Tb)-labeled antibody specific for the phosphorylated product.
Logic: When the kinase phosphorylates the substrate, the Tb-antibody binds. Excitation of Tb (340 nm) leads to energy transfer to Fluorescein (emission 520 nm).
Protocol:
Preparation: Prepare 10 mM stock of the inhibitor in DMSO. Serial dilute (3-fold) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl
Quantification: Densitometry analysis to calculate EC
for phosphorylation inhibition.
Assay Logic Diagram
Caption: Screening cascade for identifying potent 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Case Study: The "SI" Series
Research led by the University of Genoa (Schenone et al.) has extensively mapped this scaffold.
Compound SI306: A derivative featuring a C4-(3-bromoanilino) and C6-(2-morpholinoethylthio) group.
Profile: Potent Src inhibitor (
= 80 nM).
Mechanism: The C6-thioether tail improves solubility and interacts with the solvent interface, while the C4-bromoaniline locks into the hydrophobic pocket.
Compound SI388: An optimized dual Src/Abl inhibitor.[5]
values against Src (0.42 µM) and significant antiproliferative activity in Glioblastoma (GBM) cell lines.
References
Schenone, S., Radi, M., Musumeci, F., Brullo, C., & Botta, M. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies.[4][6] Chemical Reviews. Link
Falesiedi, M., et al. (2023).[1][5] Synthesis and Biological Evaluation of New 4-Amino-Pyrazolo[3,4-d]pyrimidines as Potential Src Kinase Inhibitors.[1][5] Pharmaceuticals.[7] Link
Thermo Fisher Scientific. LanthaScreen™ Kinase Activity Assay Protocol. Link
Fallacara, A. L., et al. (2019). Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A549 human lung adenocarcinoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Tintori, C., et al. (2013). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor.[5] Journal of Medicinal Chemistry. Link
In Silico Exploration of the 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold: A Technical Guide to Virtual Screening and Drug Design
This guide provides a comprehensive technical overview of the in silico screening process for a library of compounds based on the 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine core. It is intended for researchers, scientists...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the in silico screening process for a library of compounds based on the 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine core. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. We will delve into the strategic rationale behind virtual screening, the practical execution of computational workflows, and the critical interpretation of the resulting data. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.[1][2][3] This guide will, therefore, use kinase inhibition as a primary example to illustrate the principles of in silico drug discovery.
The Strategic Imperative for In Silico Screening
In the quest for novel therapeutics, the ability to rapidly and cost-effectively identify promising lead compounds is paramount. Traditional high-throughput screening (HTS) is a powerful tool, but it is also resource-intensive. In silico screening, or virtual screening (VS), offers a complementary and increasingly indispensable approach to enrich hit lists and prioritize candidates for synthesis and biological evaluation.[4][5] By leveraging computational models, we can explore vast chemical spaces, predict molecular interactions, and assess key pharmacological properties before a single compound is synthesized.[6][7][8] This "fail fast, fail cheap" paradigm significantly de-risks the drug discovery pipeline.[4][6]
The 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold serves as an excellent candidate for in silico exploration. Its rigid bicyclic core provides a well-defined framework for interaction with protein targets, while the potential for diverse substitutions at various positions allows for the creation of large and chemically diverse virtual libraries. This scaffold is a known bioisostere of the adenine ring of ATP, making it a prime candidate for targeting ATP-binding sites in enzymes, particularly kinases.[1]
The Virtual Screening Cascade: A Step-by-Step Workflow
A robust virtual screening campaign is a multi-step process, often visualized as a funnel, where a large number of compounds are progressively filtered down to a small set of high-priority candidates. Each step employs increasingly rigorous and computationally expensive methods.
Caption: A generalized workflow for in silico virtual screening.
Part 1: Library Preparation
The foundation of any virtual screening campaign is a high-quality library of chemical structures. For our purposes, this would be a virtual library of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.
Protocol: Virtual Library Generation and Preparation
Core Scaffold Definition: Begin with the 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine core structure.
Enumeration of Substituents: Define a set of chemical substituents (R-groups) to be placed at various positions on the scaffold. These can be drawn from commercially available building blocks or designed based on known structure-activity relationships (SAR) for the target of interest.
Combinatorial Library Generation: Computationally enumerate all possible combinations of the core scaffold and the defined R-groups. This can result in a library ranging from thousands to millions of virtual compounds.
3D Structure Generation: Convert the 2D representations of the enumerated molecules into 3D structures. This is a critical step, as the 3D conformation of a ligand is what dictates its interaction with a protein.
Tautomer and Ionization State Prediction: Predict the likely tautomeric and ionization states of each molecule at a physiological pH (typically 7.4). This is crucial for accurately modeling electrostatic interactions.
Energy Minimization: Perform a conformational search and energy minimization for each generated structure to identify low-energy, stable conformations.
Part 2: Target Selection and Preparation
The choice of a biological target is driven by its therapeutic relevance. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully targeted against a range of kinases implicated in cancer and inflammatory diseases, including Epidermal Growth Factor Receptor (EGFR), Janus Kinase 3 (JAK3), and Cyclin-Dependent Kinase 2 (CDK2).[9][10][11]
Protocol: Protein Target Preparation
Structure Retrieval: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). It is preferable to use a high-resolution crystal structure with a co-crystallized ligand, as this provides valuable information about the binding site.
Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. The co-crystallized ligand should be retained for initial binding site definition.
Protonation and Tautomerization: Add hydrogen atoms to the protein structure and predict the protonation states of ionizable residues at a physiological pH.
Binding Site Definition: Define the binding site for the docking calculations. This is typically a sphere or a cube centered on the co-crystallized ligand or identified through binding site prediction algorithms.
Part 3: Molecular Docking and Scoring
Molecular docking is the computational process of predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] In drug discovery, this involves docking a library of ligands into the binding site of a target protein.
Protocol: Molecular Docking
Docking Algorithm Selection: Choose a suitable docking program. Several well-validated options are available, each with its own search algorithm and scoring function.
Ligand Docking: Systematically dock each prepared ligand from the virtual library into the defined binding site of the prepared protein target. The docking program will generate a series of possible binding poses for each ligand.
Scoring: Each generated pose is assigned a score by a scoring function, which estimates the binding affinity between the ligand and the protein. Lower scores typically indicate a more favorable binding interaction.
Data Presentation: Representative Docking Scores
Compound ID
Docking Score (kcal/mol)
Key Interacting Residues
Compound A
-10.5
MET793, LYS745, ASP855
Compound B
-9.8
LEU844, CYS797, THR790
Compound C
-9.2
LYS745, GLU762, THR854
Compound D
-8.5
MET793, LEU718, ALA743
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 4: Post-Docking Analysis and Filtering
The raw docking scores provide a preliminary ranking of the virtual library. However, a critical visual inspection and further filtering are necessary to select the most promising candidates.
Protocol: Post-Docking Analysis
Visual Inspection: Visually inspect the binding poses of the top-scoring compounds. Look for key interactions that are known to be important for inhibitor binding, such as hydrogen bonds with the hinge region of a kinase.
Interaction Fingerprinting: Analyze the types and frequency of interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligands and the protein.
Clustering and Diversity Analysis: Cluster the top-ranked compounds based on their chemical structure and binding mode to ensure a diverse selection of chemical scaffolds for further investigation.
Pharmacophore Filtering: Develop a pharmacophore model based on known active compounds or the key interactions observed in the docking poses. Use this model to filter the docked library and select compounds that match the essential features for biological activity.[9][13][14]
Caption: A conceptual pharmacophore model for a typical kinase inhibitor.
Part 5: ADMET Prediction
A compound's efficacy is not solely determined by its binding affinity to the target. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to be a viable drug candidate.[6][7] In silico ADMET prediction allows for the early identification of compounds with potential liabilities.[6][7][15]
Protocol: In Silico ADMET Prediction
Property Calculation: Use a variety of computational models to predict key ADMET properties for the filtered list of compounds. These properties can include:
Rule-of-Five Analysis: Assess compliance with Lipinski's Rule of Five, a set of guidelines used to evaluate the drug-likeness of a chemical compound.
Filtering based on ADMET Profile: Filter the compound list to remove those with predicted poor ADMET properties.
Data Presentation: Predicted ADMET Properties
Compound ID
Oral Bioavailability (%)
BBB Penetration
hERG Inhibition
Compound A
High
Low
Low Risk
Compound B
Medium
High
High Risk
Compound C
High
Low
Low Risk
Compound D
Low
Low
Low Risk
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Hit Selection and Future Directions
The final step in the virtual screening cascade is the selection of a manageable number of high-priority "hits" for experimental validation. This selection should be based on a holistic assessment of all the generated data, including docking scores, binding mode analysis, and predicted ADMET properties. The selected compounds would then be synthesized and subjected to in vitro biological assays to confirm their activity against the target protein. The experimental results can then be used to refine the in silico models and guide the next round of lead optimization.
Conclusion
In silico screening of a focused library, such as one based on the 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold, is a powerful and efficient strategy in modern drug discovery. By integrating a range of computational techniques, from library design and molecular docking to ADMET prediction, researchers can rapidly identify promising lead candidates and make more informed decisions in the early stages of the drug development process. This guide has provided a technical framework for conducting such a study, emphasizing the importance of a logical workflow, rigorous methodology, and critical data analysis.
References
Traxler, P., Furet, P. (1997). Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 40(22), 3601-3616. [Link]
ACS Publications. (n.d.). Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry. [Link]
Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. [Link]
Fiveable. (2025, August 15). ADMET prediction. Medicinal Chemistry Class Notes. [Link]
El-Sayed, M. A., et al. (2024). In silico screening of a series of 1,6-disubstituted 1 H-pyrazolo[3,4- d]pyrimidines as potential selective inhibitors of the Janus kinase 3. Journal of Biomolecular Structure and Dynamics, 42(1), 1-14. [Link]
Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. [Link]
Stroganov, O. V., et al. (2012). Virtual screening workflow for glycogen synthase kinase 3β inhibitors: convergence of ligand-based and structure-based approaches. Journal of Chemical Information and Modeling, 52(9), 2471-2484. [Link]
Sadybekov, A., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Chemical Information and Modeling, 63(22), 7111-7120. [Link]
Cross, J. B., et al. (2010). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 50(9), 1634-1646. [Link]
Wu, W., et al. (2015). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Advances, 5(59), 47567-47580. [Link]
Ghorab, M. M., et al. (2022). Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies. Archiv der Pharmazie, 355(3), e2100258. [Link]
Abdel-Aziz, M., et al. (2019). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 24(12), 2291. [Link]
El-Gamal, M. I., et al. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Pharmaceuticals, 18(9), 1326. [Link]
El-Gamal, M. I., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7578. [Link]
Thangapandian, S., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 7(37), 33261-33271. [Link]
Edache, I. Y., et al. (2022). Molecular docking-based virtual screening, molecular dynamic simulation, and 3-D QSAR modeling of some pyrazolopyrimidine analogs as potent anti-filarial agents. Journal of Biomolecular Structure and Dynamics, 40(20), 10047-10065. [Link]
El-Gamal, M. I., et al. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Pharmaceuticals, 18(9), 1326. [Link]
Moro, S., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences, 22(18), 9845. [Link]
Schrödinger. (2023, September 6). Dramatically improving hit rates with a modern virtual screening workflow. [Link]
Gaber, A. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry, 15(1), 125-141. [Link]
El-Gamal, M. I., et al. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Pharmaceuticals, 18(9), 1326. [Link]
El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2284-2302. [Link]
El-Sayed, M. A., et al. (2023). Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. Preprints.org. [Link]
El-Sayed, M. A., et al. (2023). Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. Preprints.org. [Link]
El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2284-2302. [Link]
El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(20), 7028. [Link]
Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. European Journal of Medicinal Chemistry, 138, 933-941. [Link]
Van den Heuvel, D., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 207, 112638. [Link]
Spectroscopic data (NMR, IR, Mass) of 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine
This guide details the spectroscopic characterization of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine and its critical synthetic intermediates. In drug discovery, the "naked" core (unsubstituted at positions 4 and 6) is rar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectroscopic characterization of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine and its critical synthetic intermediates.
In drug discovery, the "naked" core (unsubstituted at positions 4 and 6) is rarely the final target.[1] Instead, researchers typically handle functionalized intermediates—most notably the 4,6-dichloro or 4-one derivatives—which serve as electrophilic scaffolds for SNAr (Nucleophilic Aromatic Substitution) reactions to generate kinase inhibitors or adenosine receptor antagonists.[1]
Consequently, this guide provides the experimental data for the 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (the primary "working" scaffold) and the 4-one tautomer, alongside predicted values for the unsubstituted parent.[1]
[1]
Executive Summary & Structural Context
The 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of the purine ring system (specifically 7-deazapurines or adenosine analogs).[1] The methylation pattern at N1 and C3 locks the pyrazole tautomer, preventing the N1-H/N2-H tautomeric equilibrium often seen in unsubstituted analogs.[1]
Key Feature: The electron-deficient pyrimidine ring (positions 4 and 6) is highly susceptible to nucleophilic attack, making the 4,6-dichloro derivative the standard starting material for library synthesis.[1]
Synthetic Pathway & Logic
The spectroscopic signature changes drastically depending on the oxidation state of the pyrimidine ring.[1] The synthesis typically proceeds from 5-aminopyrazole to the pyrimidinone (4-one), which is then chlorinated.[1]
Figure 1: Synthetic flow determining the spectroscopic species encountered in the lab.
Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6][7][8][9]
A. 1H NMR: The "Working" Scaffold (4,6-Dichloro Derivative)
This is the most common form found in reaction vials during inhibitor synthesis.[1] The spectrum is remarkably simple due to the lack of aromatic protons on the pyrimidine ring.[1]
Isotope Pattern: The distinctive 9:6:1 intensity ratio (M : M+2 : M+4) confirms the presence of two chlorine atoms .[1] This is the primary diagnostic for reaction completion (conversion of the 4-OH to 4-Cl).[1]
Fragmentation Pathway (MS/MS)
Upon collision-induced dissociation (CID), the core typically undergoes:
Procedure: Reflux the mixture for 4–6 hours. Monitor by TLC (the dichloro product is significantly less polar than the starting material).[1]
Workup (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product typically precipitates as a beige/white solid.[1]
Caution: Exothermic hydrolysis of excess POCl₃.[1]
Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc) yields the analytical standard.[1]
References
US Patent 8,987,280 B2. Pyrazolopyrimidine PI3K inhibitor compounds and methods of use.[1][5][6][2] (2015).[1][7] Describes the synthesis and characterization of the 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine intermediate (Compound 5a).
PubChem Compound Summary. 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CID 264583).[1] National Center for Biotechnology Information.[1] [1]
Cheng, C.C., & Robins, R.K. (1956).[1] Potential Purine Antagonists.[1] VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines. Journal of Organic Chemistry.[1][5][6][2] (Foundational synthesis of the pyrazolo[3,4-d]pyrimidine core).
Synthesis of 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine from pyrazole precursors
Executive Summary & Application Scope The 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a critical bioisostere of the adenosine core (purine). Its derivatives are highly privileged structures in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Scope
The 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a critical bioisostere of the adenosine core (purine). Its derivatives are highly privileged structures in medicinal chemistry, serving as potent inhibitors for a spectrum of kinases (e.g., Src, Hck, Btk) and phosphodiesterases.
This Application Note provides a validated, high-fidelity protocol for synthesizing the two primary "gateway" derivatives of this scaffold starting from 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile :
The 4-Amine Derivative: Direct cyclization for adenosine mimics.
The 4-One (Hydroxy) Derivative: The essential precursor for 4-chloro-functionalization (via POCl
), enabling SAr coupling for library generation.
Key Advantages of this Protocol:
Atom Economy: Utilizes a one-step cyclocondensation strategy.
Scalability: Designed for gram-to-multigram scale without chromatographic purification.
Versatility: Covers both the 4-amino and 4-oxo divergent pathways.
Retrosynthetic Logic & Pathway Design
The synthesis hinges on the electrophilic nature of the pyrazole C-4 nitrile/ester and the nucleophilicity of the C-5 amine. We utilize "carbon insertion" reagents (Formamide vs. Urea) to close the pyrimidine ring.
Figure 1: Divergent synthesis pathways from the common aminopyrazole precursor.
Material Specifications & Safety
Reagent
CAS No.
Grade
Critical Specification
5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
7090-25-7
>97%
Primary Precursor. Must be dry; moisture inhibits cyclization.
Formamide
75-12-7
>99%
Reagent/Solvent. Must be deionized/dry. Hydrolyzes to formic acid/ammonia if wet.
Formamidine Acetate
3473-63-0
>98%
Alternative Reagent. Milder conditions than formamide.
Phosphorus Oxychloride (POCl)
10025-87-3
ACS
For Chlorination. Highly corrosive. Reacts violently with water.
Safety Warning:
HCN Potential: While the nitrile group is generally stable, thermal decomposition at extreme temperatures (>220°C) can theoretically release cyanide species. Operate in a well-ventilated fume hood.
Ammonia Evolution: The formamide cyclization releases ammonia gas. Ensure scrubber or efficient venting.
Protocol A: Synthesis of the 4-Amine Derivative
Target: 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Mechanism: Nucleophilic attack of the exocyclic amine on formamide, followed by intramolecular nucleophilic attack of the amidine nitrogen on the nitrile carbon.
Step-by-Step Methodology
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube (CaCl
) or a nitrogen line.
Charging: Add 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (1.36 g, 10.0 mmol) to the flask.
Solvent/Reagent Addition: Add Formamide (10 mL, ~250 mmol). The large excess serves as both solvent and reagent.
Reaction:
Heat the mixture to 180–190°C (oil bath temperature).
Note: The reaction requires high heat to drive the condensation and ammonia evolution.
Maintain reflux for 6–8 hours . Monitor by TLC (System: 10% MeOH in DCM). The starting material (lower Rf) should disappear.
Workup (Precipitation):
Cool the reaction mixture to room temperature (~25°C).
Pour the dark solution slowly into ice-cold water (50 mL) with vigorous stirring.
A precipitate should form immediately. If not, neutralize carefully with dilute acetic acid to pH 7.
Isolation:
Filter the solid using a Buchner funnel.
Wash the cake with cold water (2 x 10 mL) to remove residual formamide.
Wash with a small amount of cold ethanol (5 mL).
Purification:
Recrystallize from DMF/Ethanol (1:1) or boiling water if the product is sufficiently polar.
Yield Expectation: 75–85%.
Appearance: White to off-white crystalline solid.
Protocol B: Synthesis of the 4-One (Hydroxy) Derivative
Target: 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Application: This is the precursor for the 4-chloro derivative (via POCl
), which is the standard electrophile for attaching drug-like amines.
Figure 2: Troubleshooting decision tree for common synthetic anomalies.
References
Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists.[1][2] VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry. Link
Rashad, A. E., et al. (2008). Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidine derivatives. Bioorganic & Medicinal Chemistry. Link
Bhardwaj, A., et al. (2023).[1][3][4][5] Recent advances in the synthesis, reactivity and biological properties of pyrazolo[3,4-d]pyrimidine derivatives. Journal of Maroc. Chim. Heterocycl.Link
Faria, J. V., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. Link
Bakhotmah, D. A., et al. (2020).[6] Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Journal of Chemistry. Link
Application Note: Optimizing Regioselectivity in the N-Alkylation of 1H-Pyrazolo[3,4-d]pyrimidines
[1] Strategic Overview: The N1 vs. N2 Conundrum The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Ibrutinib (BTK inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Strategic Overview: The N1 vs. N2 Conundrum
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Ibrutinib (BTK inhibitor).[1] However, functionalizing this scaffold presents a classic regioselectivity challenge.[1]
The pyrazole ring contains two nucleophilic nitrogens: N1 and N2 .[1]
N1-Alkylation: Generally thermodynamically favored due to the aromatic stability of the resulting tautomer. This is the desired connectivity for most kinase inhibitors (e.g., Ibrutinib).[1]
N2-Alkylation: Often kinetically favored or accessed via specific coordination effects.[1] It is a common impurity (often 10–20% in unoptimized reactions) that is difficult to separate via standard chromatography due to similar polarity.[1]
This guide provides protocols to force selectivity toward the desired isomer, minimizing downstream purification burdens.
Mechanistic Insight: Ion Pairs Control Selectivity
Understanding why selectivity shifts is the key to reproducibility. The regiochemical outcome is governed by the nature of the reactive anion species in solution.[1]
The "Switch" Mechanism
Recent mechanistic studies suggest that the aggregation state of the anion—specifically whether it exists as a Contact Ion Pair (CIP) or a Solvent-Separated Ion Pair (SIP) —dictates the site of attack.[1]
Scenario A: Solvent-Separated Ion Pairs (SIP)
Conditions: Polar aprotic solvents (DMSO, DMF) + Large counterions (Cs⁺) or sequestering agents (Crown ethers).[1]
Mechanism: The anion is "naked." The reaction is under thermodynamic control . The electrophile attacks the most nucleophilic site that leads to the most stable product (usually N1).[1]
Mechanism: The metal cation coordinates to N1 and/or N7, effectively blocking N1 or directing the incoming electrophile to N2 via a cyclic transition state. This is kinetic/coordination control .
Why: The "Cesium Effect." The large ionic radius of Cs⁺ promotes the formation of Solvent-Separated Ion Pairs (SIPs), enhancing the nucleophilicity of N1 and suppressing the coordination that leads to N2.[1]
Solvent:DMF or DMSO .
Why: High dielectric constant supports SIP formation.[1]
Why: Thermodynamic control favors the more stable N1 isomer.
Step-by-Step Methodology
Preparation: In a flame-dried flask under Argon, dissolve the 1H-pyrazolo[3,4-d]pyrimidine substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Deprotonation: Add Cs₂CO₃ (1.5 – 2.0 equiv).[1] Stir at Room Temperature (RT) for 30 minutes.
Visual Check: The suspension often changes color (yellow/orange) indicating anion formation.[1]
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
Note: If the alkyl halide is volatile (e.g., MeI), use a sealed tube or reflux condenser.[1]
Heating: Heat the mixture to 60 °C. Monitor by LC-MS at 1 hour.
Endpoint: Conversion >98%.[1] If N2 isomer forms, it often appears at a slightly different retention time (usually elutes after N1 on C18, but this is substrate-dependent).[1]
Workup:
Pour reaction mixture into ice-water (5x reaction volume).
If solid precipitates: Filter and wash with water.[1]
If no precipitate: Extract with EtOAc (3x).[1] Wash organics with LiCl (5% aq) to remove DMF.[1] Dry over Na₂SO₄.[1][3]
Protocol 2: The Mitsunobu Coupling (Ibrutinib Route)[1]
Application: Introducing complex, non-halide groups (e.g., secondary alcohols like the piperidine ring in Ibrutinib).[1]
Target Selectivity: N1-Selective (Sterics permitting).
Critical Factor: Order of addition is paramount to prevent side reactions with the sensitive pyrazolo-pyrimidine core.
Step-by-Step Methodology (Ibrutinib Intermediate)
Setup: Charge a reactor with 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv), (S)-1-Boc-3-hydroxypiperidine (1.5 equiv), and PPh₃ (resin-bound or free, 1.5 equiv).
Solvent: Add anhydrous THF (10 volumes). Stir to form a suspension/solution.
Activation (The Critical Step): Cool to 0–5 °C. Add DIAD (1.5 equiv) dropwise over 30–60 minutes.
Control: Maintain internal temperature <10 °C. Exotherms can degrade the selectivity.
Reaction: Allow to warm to RT naturally. Stir for 12–24 hours.[1][3]
Validation: Check LC-MS.
Success Criteria: Disappearance of pyrimidine starting material.
Triturate with MeOH or Ether to precipitate the product (if solid) or use column chromatography (Ph3P=O is difficult to remove; consider using polymer-bound PPh3 for easier workup).[1]
Analytical Validation: Distinguishing N1 vs. N2
You cannot rely on LC-MS mass alone (isomers have identical Mass/Charge).[1] You must use NMR for structural assignment.[1]
Self-Validating NMR Table[1]
Feature
N1-Isomer (Desired)
N2-Isomer (Impurity)
Mechanistic Reason
C3-H Proton (if unsubstituted)
8.0 – 8.2 ppm
8.4 – 8.7 ppm
N2-alkylation reduces electron density at C3 more significantly.[1]
Increase temperature to 80°C. Ensure reagents are anhydrous (water quenches the anion).
Over-Alkylation
Reaction running too long or excess alkylating agent.[1]
Stop reaction at 95% conversion. Do not aim for 100% if impurities rise.[1]
Mitsunobu Fails (No Product)
pKa of pyrazole is too high (>11) or steric bulk.[1]
Use ADDP/PBu₃ (more reactive Mitsunobu variant).[1] Ensure anhydrous conditions.
References
Han, S. Y., et al. (2018).[1] Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. ACS Omega.[1][4][5][6] [Link][1]
Key Finding: Defines the "SIP vs CIP" mechanism for THF vs DMSO selectivity switches.
Honigberg, L. A., et al. (2010).[1] The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences (PNAS).[1] [Link]
Key Finding: The foundational chemistry for Ibrutinib synthesis.[7]
Seela, F., et al. (2002).[1] The regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-(2′-deoxy-β-D-ribofuranosides). Acta Crystallographica. [Link]
Key Finding: Crystallographic evidence of N1 vs N2 structural differences.[1][2]
Key Finding: Protocols for isolating and identifying N-alkylated impurities.[1]
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold in Medicinal Chemistry The pyrazolo[3,4-d]pyrimidine nucleus is a privileged heterocyclic scaffold of immense interest to the medicinal chemistry c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold in Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine nucleus is a privileged heterocyclic scaffold of immense interest to the medicinal chemistry community.[1][2] Structurally, it is an isostere of adenine, a fundamental component of DNA and RNA, which allows it to mimic and interact with the ATP-binding sites of various enzymes.[1][3] This unique characteristic has positioned pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of a wide range of protein kinases, making them crucial pharmacophores in the development of novel therapeutics for numerous diseases, including cancer, inflammation, and cardiovascular disorders.[2][4]
Derivatives of this scaffold have been successfully developed as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and cyclin-dependent kinases (CDKs).[1][5][6] The versatility of the pyrazolo[3,4-d]pyrimidine core allows for facile chemical modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties in drug discovery programs.[7][8]
This comprehensive guide provides detailed experimental procedures for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, offering insights into the underlying chemical principles and practical considerations for researchers, scientists, and drug development professionals.
Core Synthetic Strategies and Mechanistic Insights
The construction of the pyrazolo[3,4-d]pyrimidine ring system can be broadly approached from two primary retrosynthetic disconnections: starting from a pre-formed pyrazole ring and constructing the pyrimidine ring, or vice versa. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy A: Pyrimidine Ring Annulation onto a Pyrazole Precursor
This is arguably the most common and versatile approach, typically commencing with a substituted 5-aminopyrazole derivative. The key transformation involves the introduction of the C4 and N3 atoms of the pyrimidine ring.
Workflow for Strategy A
Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines starting from a substituted pyrimidine precursor.
A notable example of this strategy is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with various substituted hydrazines. [3]This reaction proceeds via a condensation reaction to form a hydrazone intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution to afford the pyrazolo[3,4-d]pyrimidine core. This method allows for the direct introduction of substituents at the N1 position of the pyrazole ring.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine from 3-Amino-4-cyanopyrazole
This protocol describes the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine, a versatile building block, using formamidine acetate.
[9]
Materials and Reagents:
Reagent/Solvent
Grade
Supplier
3-Amino-4-cyanopyrazole
≥98%
Commercially Available
Formamidine Acetate
≥98%
Commercially Available
2-Methoxyethanol
Anhydrous
Commercially Available
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-4-cyanopyrazole (1.0 eq) and formamidine acetate (1.2 eq).
Add anhydrous 2-methoxyethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-amino-4-cyanopyrazole.
Heat the reaction mixture to a gentle reflux (approximately 125 °C) under an inert atmosphere (e.g., nitrogen or argon).
Maintain the reflux for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
The product often precipitates out of the solution upon cooling. Collect the solid by filtration.
Wash the collected solid with a small amount of cold 2-methoxyethanol and then with diethyl ether.
Dry the product under vacuum to obtain 4-amino-1H-pyrazolo[3,4-d]pyrimidine.
Expected Yield: 60-75%
Protocol 2: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
This protocol outlines the synthesis of a key intermediate, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, which is readily amenable to nucleophilic substitution reactions.
Materials and Reagents:
Reagent/Solvent
Grade
Supplier
1H-Pyrazolo[3,4-d]pyrimidin-4-one
≥98%
Commercially Available
Phosphorus Oxychloride (POCl₃)
Reagent Grade
Commercially Available
N,N-Dimethylaniline
Reagent Grade
Commercially Available
Procedure:
Caution: This reaction should be performed in a well-ventilated fume hood as it involves the use of corrosive and hazardous reagents.
In a round-bottom flask equipped with a reflux condenser, add 1H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq).
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask.
Add a catalytic amount of N,N-dimethylaniline (0.1 eq).
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.
Monitor the reaction by TLC until the starting material is consumed.
Allow the reaction mixture to cool to room temperature.
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
The product will precipitate as a solid. Collect the solid by filtration.
Wash the solid thoroughly with cold water until the filtrate is neutral.
Dry the product under vacuum to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Expected Yield: 70-85%
Protocol 3: Microwave-Assisted Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine from 5-Amino-4-cyanopyrazole
This protocol details a rapid and efficient microwave-assisted synthesis of the parent 1H-pyrazolo[3,4-d]pyrimidine.
[3]
Materials and Reagents:
Reagent/Solvent
Grade
Supplier
5-Amino-4-cyanopyrazole
≥98%
Commercially Available
Formamide
Reagent Grade
Commercially Available
Phosphotungstic Acid (H₃PW₁₂O₄₀)
Catalyst Grade
Commercially Available
Procedure:
In a microwave reaction vessel, combine 5-amino-4-cyanopyrazole (1.0 eq) and formamide (10-20 eq).
Add a catalytic amount of phosphotungstic acid (5 mol%).
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at a temperature of 150-180 °C for 10-20 minutes.
After the reaction is complete, cool the vessel to room temperature.
Add water to the reaction mixture to precipitate the product.
Collect the solid by filtration and wash with water.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1H-pyrazolo[3,4-d]pyrimidine.
Expected Yield: >80%
Characterization and Quality Control
The synthesized pyrazolo[3,4-d]pyrimidine derivatives should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of substituents.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Melting Point Analysis: To assess the purity of the compound.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Troubleshooting and Optimization
Problem
Possible Cause
Solution
Low Yield
Incomplete reaction
Increase reaction time or temperature. Check the purity of starting materials.
Product loss during workup
Optimize the workup procedure, such as the choice of solvent for extraction or recrystallization.
Formation of Byproducts
Incorrect reaction conditions
Optimize temperature, reaction time, and stoichiometry of reagents.
Presence of impurities in starting materials
Purify starting materials before use.
Difficulty in Purification
Product is an oil or difficult to crystallize
Use column chromatography for purification.
Conclusion
The synthetic routes and protocols detailed in this application note provide a robust foundation for the synthesis of a diverse range of pyrazolo[3,4-d]pyrimidine derivatives. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently access these valuable compounds for their drug discovery and development endeavors. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold, coupled with the synthetic methodologies described herein, will undoubtedly continue to fuel the discovery of novel therapeutics for years to come.
References
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Arch Pharm (Weinheim). Available at: [Link]
Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorg Med Chem. Available at: [Link]
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chem Rev. Available at: [Link]
Understanding the Applications of Pyrazolo[3,4-D]Pyrimidine Intermediates. Dakota Pharm. Available at: [Link]
Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine. Google Patents.
Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. ResearchGate. Available at: [Link]
Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Publishing. Available at: [Link]
A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. ResearchGate. Available at: [Link]
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][10]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]
Application Note: 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Scaffolds in Oncology
Executive Summary & Scientific Rationale The 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere of the purine ring system (specifically adenine and gu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere of the purine ring system (specifically adenine and guanine). In oncology, this scaffold is primarily utilized to design ATP-competitive kinase inhibitors .
By mimicking the adenine moiety of ATP, derivatives of this core bind to the hinge region of kinases, effectively blocking phosphorylation cascades essential for tumor survival. Key targets validated in recent literature include EGFR (Epidermal Growth Factor Receptor), Src Family Kinases (SFKs) , BRK (Breast Tumor Kinase), and CDKs (Cyclin-Dependent Kinases).
This guide provides a standardized workflow for researchers to solubilize, screen, and mechanistically validate derivatives of this scaffold in cancer cell lines.
Chemical Properties & Handling[1]
Before initiating biological assays, proper handling is critical due to the planar, lipophilic nature of the pyrazolo[3,4-d]pyrimidine system, which often leads to poor aqueous solubility.
Stock Concentration: Prepare 10 mM or 20 mM stock solutions.
Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solution: Dilute in cell culture media immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
Stability Note
The 1,3-dimethyl substitution provides metabolic stability against xanthine oxidase compared to unsubstituted analogs, but the C4 and C6 positions are reactive. Verify purity via HPLC if the stock is older than 3 months.
Experimental Workflows
Mechanism of Action Visualization
The following diagram illustrates the competitive inhibition mechanism utilized by this scaffold.
Caption: ATP-competitive inhibition mechanism of pyrazolo[3,4-d]pyrimidine derivatives.
Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 (half-maximal inhibitory concentration) of the compound.
Reagents:
Target Cells (e.g., A549 for EGFR, MCF-7 for BRK/Src).
Seeding: Plate cancer cells in 96-well plates at a density of 3,000–5,000 cells/well. Incubate for 24 hours to allow attachment.
Treatment: Remove media. Add 100 µL of fresh media containing the compound in serial dilutions (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).
Control: Vehicle control (0.5% DMSO).
Blank: Media only (no cells).
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.
MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 minutes.
Read: Measure absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate % Viability =
. Plot Log(concentration) vs. % Viability using non-linear regression to derive IC50.
Protocol B: Target Validation (Western Blotting)
Objective: Confirm that cytotoxicity is due to kinase inhibition (e.g., EGFR or Src) rather than non-specific toxicity.
Rationale: 1,3-dimethyl-pyrazolo[3,4-d]pyrimidines often inhibit the phosphorylation of the target kinase without affecting total protein levels.
Procedure:
Treatment: Treat cells (6-well plate) with the IC50 concentration of the compound for 6, 12, and 24 hours.
Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors (Critical: Phosphatase inhibitors preserve the phosphorylation state).
Electrophoresis: Separate 20-30 µg of protein on SDS-PAGE.
Blotting: Transfer to PVDF membrane.
Antibody Probing:
Primary: Anti-p-EGFR (Tyr1068) or Anti-p-Src (Tyr416).
Secondary: HRP-conjugated secondary antibody.
Loading Control: Anti-GAPDH or Anti-Total EGFR/Src.
Result Interpretation: A successful "hit" will show decreased band intensity for the phosphorylated protein compared to the control, while total protein remains constant.
Protocol C: Cell Cycle Analysis (Flow Cytometry)
Objective: Determine the phase of cell cycle arrest.
Context: Pyrazolo[3,4-d]pyrimidines typically induce G2/M phase arrest (due to tubulin or CDK interaction) or G1 arrest (EGFR inhibition).
Procedure:
Harvest: Treat cells for 24 hours. Trypsinize and wash with PBS.
Fixation: Resuspend cells in 70% ice-cold ethanol (add dropwise while vortexing). Fix overnight at -20°C.
Staining: Wash ethanol away with PBS. Resuspend in PBS containing:
50 µg/mL Propidium Iodide (PI) (DNA stain).
100 µg/mL RNase A (to degrade RNA which also binds PI).
Analysis: Incubate 30 mins at 37°C in dark. Analyze on a Flow Cytometer (excitation 488 nm, emission >575 nm).
Key Data Benchmarks
When evaluating new 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, compare your results against these established benchmarks found in literature:
Target Class
Cell Line
Typical IC50 Range
Expected Phenotype
Reference
EGFR (WT)
A549 / HCT-116
0.01 – 5.0 µM
G1 Arrest, Apoptosis
[1, 3]
EGFR (T790M)
H1975
0.2 – 2.0 µM
Overcomes resistance
[3]
Src Kinase
U87 (Glioblastoma)
0.1 – 10 µM
ROS production, Necrosis
[4]
BRK (PTK6)
MDA-MB-231
< 100 nM
Anti-migration/invasion
[5]
Experimental Workflow Diagram
Caption: Step-by-step workflow for evaluating pyrazolo[3,4-d]pyrimidine derivatives.
References
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
Source: Taylor & Francis (2022).
URL:[Link][1][2]
Design, synthesis and biological evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as PAK1 inhibitors.
Source: European Journal of Medicinal Chemistry (2020).
URL:[Link]
Design, synthesis and anticancer evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent EGFRWT and EGFRT790M inhibitors.
Source: Bioorganic Chemistry (2018).
URL:[Link]
Application Notes and Protocols: High-Throughput Screening of Pyrazolo[3,4-d]pyrimidine Compounds Using Kinase Inhibition Assays
Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines in Kinase-Targeted Drug Discovery The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines in Kinase-Targeted Drug Discovery
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the adenine ring of ATP and effectively target the ATP-binding site of a wide array of protein kinases.[1] This structural motif has been the foundation for the development of numerous potent and selective kinase inhibitors, including clinically approved drugs such as the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1] The deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making the development of novel kinase inhibitors a critical endeavor in modern drug discovery.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of robust and reliable kinase inhibition assays for the evaluation of pyrazolo[3,4-d]pyrimidine compounds. We will delve into the theoretical underpinnings of various assay formats, offer detailed, field-proven protocols, and discuss the critical parameters for ensuring data integrity and reproducibility. The focus will be on providing a self-validating system that enables confident identification and characterization of promising kinase inhibitor candidates.
Pillar 1: Foundational Principles of Kinase Inhibition Assays
At its core, a kinase inhibition assay measures the ability of a test compound to interfere with the catalytic activity of a kinase. Kinases are enzymes that catalyze the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (e.g., a protein or peptide).[4] The extent of this phosphorylation event can be quantified using various detection methods. The choice of assay technology is paramount and depends on factors such as the specific kinase target, the desired throughput, and the available instrumentation.
Here, we will focus on two widely adopted and highly sensitive assay formats suitable for high-throughput screening (HTS): Luminescent Kinase Assays and Homogeneous Time-Resolved Fluorescence (HTRF) Assays .
Luminescent Kinase Assays: Quantifying ATP Depletion or ADP Production
Luminescent assays offer a straightforward and robust method for assessing kinase activity. They are homogeneous, meaning the assay is performed in a single well without the need for separation or washing steps, making them ideal for HTS.[5] The two primary approaches are:
ATP Depletion (e.g., Kinase-Glo®): This method quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation.[5][6] A proprietary thermostable luciferase enzyme is used to generate a luminescent signal that is directly proportional to the ATP concentration.[5][6] Therefore, a decrease in luminescence indicates higher kinase activity, and conversely, an increase in signal signifies inhibition.[4]
ADP Production (e.g., ADP-Glo™): This assay measures the amount of ADP generated during the kinase reaction.[7][8] It is a two-step process where the remaining ATP is first depleted, and then the ADP is converted back to ATP, which is subsequently detected by luciferase.[8] The resulting luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[7] This format is particularly advantageous for enzymes with low ATP consumption.
Homogeneous Time-Resolved Fluorescence (HTRF®) Assays: A FRET-Based Approach
HTRF technology combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved fluorescence (TR-FRET) to provide a highly sensitive and specific detection method.[9][10] In a typical kinase assay, a biotinylated substrate and a phosphorylation-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and acceptor (e.g., XL665) are used.[9][11] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits a specific fluorescent signal.[9] This TR-FRET signal is directly proportional to the extent of substrate phosphorylation. HTRF assays are known for their robustness, low background, and reduced interference from library compounds.[10][12]
Pillar 2: Detailed Protocols for a Self-Validating System
The following protocols are designed to be comprehensive and include critical quality control steps to ensure the trustworthiness of the generated data.
Protocol 1: Biochemical Kinase Inhibition Assay using Luminescence (Kinase-Glo® Platform)
This protocol is adapted for a generic tyrosine kinase but can be optimized for other kinases.
Materials:
Purified recombinant kinase (e.g., Src)
Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)
Pyrazolo[3,4-d]pyrimidine compound library (dissolved in 100% DMSO)
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ATP solution
White, opaque 384-well assay plates
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for a luminescent kinase inhibition assay.
Step-by-Step Procedure:
Compound Plating: Dispense 1 µL of pyrazolo[3,4-d]pyrimidine compounds from the library plate to the 384-well assay plate. For controls, dispense 1 µL of DMSO (negative control, 0% inhibition) and a known inhibitor (positive control, 100% inhibition).
Kinase Addition: Add 5 µL of kinase solution in kinase reaction buffer to each well. The final kinase concentration should be determined empirically to achieve a robust signal window.
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compounds to interact with the kinase.
Reaction Initiation: Add 5 µL of a 2X ATP and substrate solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
Detection: Add 10 µL of Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.
Signal Stabilization: Incubate the plate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis and Quality Control:
Percent Inhibition Calculation:
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Z'-Factor Calculation: The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Protocol 2: Cell-Based Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of compounds on a specific kinase within a cellular context.
Materials:
Cancer cell line known to have dysregulated activity of the target kinase (e.g., a cell line overexpressing Src).[13]
Cell culture medium and supplements.
Pyrazolo[3,4-d]pyrimidine compounds.
Lysis buffer.
Antibodies: primary antibody against the phosphorylated substrate and a total protein antibody for normalization.
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
Caption: Workflow for a cell-based kinase inhibition assay.
Step-by-Step Procedure:
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
Compound Treatment: The following day, treat the cells with a serial dilution of the pyrazolo[3,4-d]pyrimidine compounds. Include a DMSO vehicle control.
Incubation: Incubate the cells for a predetermined period (e.g., 2, 6, or 24 hours) to allow for compound uptake and target engagement.
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract the total protein.
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, incubate with a secondary antibody.
Signal Detection: Add the detection reagent and capture the chemiluminescent signal using an imaging system.
Normalization: Strip the membrane and re-probe with an antibody for the total, unphosphorylated protein or a housekeeping protein (e.g., GAPDH) to normalize for loading differences.
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein. Determine the IC₅₀ value by plotting the percentage of inhibition of phosphorylation against the compound concentration.
Pillar 3: Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in a structured table.
Table 1: Representative Data for Pyrazolo[3,4-d]pyrimidine Compounds against Target Kinase
Compound ID
Biochemical IC₅₀ (nM) (Kinase-Glo®)
Cell-Based IC₅₀ (nM) (Western Blot)
Z'-Factor (Biochemical Assay)
PzP-001
15
150
0.85
PzP-002
250
>10,000
0.82
PzP-003
5
50
0.88
Reference Inhibitor
10
100
0.90
Interpretation of Results:
Biochemical vs. Cell-Based Activity: A significant drop-off in potency from the biochemical to the cell-based assay (e.g., PzP-002) may indicate poor cell permeability, efflux by cellular transporters, or metabolic instability of the compound.
Structure-Activity Relationship (SAR): By comparing the IC₅₀ values of structurally related pyrazolo[3,4-d]pyrimidine analogs, researchers can establish an SAR, guiding the design of more potent and selective inhibitors.[14]
Selectivity: To assess the selectivity of the compounds, they should be tested against a panel of other kinases. A selective inhibitor will show high potency against the target kinase and significantly lower potency against off-target kinases.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the successful implementation of kinase inhibition assays for the evaluation of pyrazolo[3,4-d]pyrimidine compounds. By adhering to the principles of scientific integrity, incorporating rigorous quality control measures, and employing a systematic approach to data analysis, researchers can confidently identify and advance promising kinase inhibitor candidates in the drug discovery pipeline. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold, coupled with these powerful assay technologies, continues to hold immense promise for the development of next-generation targeted therapies.
References
Cisbio Bioassays. (n.d.). HTRF® Technology. Retrieved from [Link]
Jia, Y. (2008). Current status of HTRF(®) technology in kinase assays. Expert Opinion on Drug Discovery, 3(12), 1461-1474.
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
Schenone, S., et al. (2011). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 25(9), 3107-3119.
Degorce, F., et al. (2009). HTRF: A technology tailored for drug discovery – A review of theoretical aspects and recent applications. Current Chemical Genomics, 3, 22-32.
Radi, M., et al. (2012). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 50, 361-372.
Promega Corporation. (2019).
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
Giammarioli, A. M., et al. (2015). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular Biochemistry, 116(5), 856-863.
El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(10), 1235-1250.
Rossi, A., et al. (2011). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 25(9), 3107-3119.
Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958.
Giammarioli, A. M., et al. (2015). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular Biochemistry, 116(5), 856-863.
Falesiedi, M., et al. (2023). Synthesis and biological evaluation of new 4-amino-pyrazolo[3,4-d]pyrimidines as potential Src kinase inhibitors. IRIS UniGe.
Park, H., et al. (2004). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 12(12), 3035-3043.
Singh, P., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry, 116, 124-142.
El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6537.
Ismail, N. S. M., et al. (2022). Synthetic approaches for pyrazolo[3,4-d]pyrimidines. RSC Advances, 12(45), 29337-29356.
Verschueren, K., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638.
Besson, T., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(15), 4928.
Besson, T., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(15), 4928.
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(8), 876-893.
Angelucci, A., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 516-522.
Application Note: In Silico Evaluation of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold against EGFR Kinase Domain
Executive Summary This application note details the protocol for the molecular docking simulation of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine , a purine isostere, into the ATP-binding pocket of the Epidermal Growth Fact...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the molecular docking simulation of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine , a purine isostere, into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). This scaffold serves as a critical core for Fragment-Based Drug Design (FBDD) targeting receptor tyrosine kinases. The guide covers ligand quantum mechanical optimization, protein structure preparation (PDB: 1M17), grid box definition, and validation via crystallographic redocking.
Scientific Rationale & Mechanism
The 1H-pyrazolo[3,4-d]pyrimidine core functions as a bioisostere of the adenine ring found in ATP. In the context of EGFR inhibition, this scaffold is designed to occupy the hinge region of the kinase domain.
Key Interaction: The N1 and N2 nitrogens (or N5/N7 depending on tautomer) typically form hydrogen bonds with the backbone amide and carbonyl of Met793 in the hinge region.
Relevance: Derivatives of this scaffold are being explored to overcome T790M drug resistance mutations common in Non-Small Cell Lung Cancer (NSCLC).
Computational Workflow
The following diagram outlines the linear workflow with a mandatory feedback validation loop.
Figure 1: Step-by-step computational workflow for EGFR docking simulations.
Detailed Experimental Protocol
Phase 1: Ligand Preparation
The accuracy of docking depends heavily on the input geometry of the ligand.
Structure Generation: Construct the 2D structure of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Geometry Optimization: Do not rely on simple force fields (like UFF) for the core scaffold.
Protocol: Perform Density Functional Theory (DFT) optimization using Gaussian or ORCA .
Level of Theory: B3LYP functional with 6-31G* basis set.
Output: Convert the optimized log file to .pdb format.
Charge Assignment: Open the structure in AutoDock Tools (ADT).
Detect root.
Choose Torsion Tree: Since the core is rigid, 0 rotatable bonds are expected (unless methyl groups are allowed to rotate).
We utilize the crystal structure of EGFR complexed with Erlotinib (PDB ID: 1M17 ) due to its high resolution (2.60 Å) and defined active conformation.
Retrieval: Download 1M17.pdb from the RCSB Protein Data Bank.
Cleaning (PyMOL/Discovery Studio):
Remove Chain B (if present) to isolate a single kinase domain.
Water Removal: Remove all crystallographic water molecules. Note: While some waters mediate binding, for a hydrophobic core screen, entropy is maximized by displacing water.
Remove heteroatoms (Erlotinib/AQ4) but save the coordinates of the native ligand for grid box centering.
The search space must encompass the ATP-binding pocket.
Parameter
Value (Å)
Rationale
Center X
22.057
Centered on the native Erlotinib ligand (AQ4)
Center Y
0.235
Centered on the native Erlotinib ligand (AQ4)
Center Z
52.802
Centered on the native Erlotinib ligand (AQ4)
Size X
18.0
Sufficient to cover the Hinge and Gatekeeper regions
Size Y
18.0
Size Z
18.0
Spacing
0.375
Standard Vina spacing
Phase 4: Docking Execution (AutoDock Vina)
Execute the simulation using the command line for maximum control.
Note: We increase exhaustiveness to 32 (default is 8) to ensure thorough sampling of the binding energy landscape.
Validation: The "Self-Validating" Protocol
Before analyzing the test ligand, you must validate the system using a Redocking Control .
Extract the native Erlotinib (AQ4) from PDB 1M17.
Prepare it as a ligand (add charges, set torsions).
Dock it back into the prepared receptor using the parameters above.
Calculate RMSD: Compare the docked pose vs. the crystal pose.
Pass: RMSD < 2.0 Å (Ideally < 1.5 Å).
Fail: RMSD > 2.0 Å. Action: Re-evaluate protonation states of His776 and grid box center.
Data Analysis & Interpretation
Successful binding of the pyrazolo[3,4-d]pyrimidine scaffold should exhibit specific molecular interactions.
Key Residue Interactions
Met793 (Hinge): The N1/N2 or N5/N7 atoms should H-bond with the backbone of Met793. This mimics the adenine-ATP interaction.
Thr790 (Gatekeeper): Hydrophobic contact. If the scaffold has a substituent at position 3, check for steric clashes here.
Lys745 (Catalytic): Often forms a salt bridge or cation-pi interaction with the aromatic core.
Interaction Map
The following diagram visualizes the expected binding environment.
Figure 2: Predicted interaction map of the scaffold within the EGFR ATP-binding pocket.
References
Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry.
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
Schenone, S., et al. (2014). Pyrazolo[3,4-d]pyrimidines as potent EGFR kinase inhibitors: Synthesis and biological evaluation. European Journal of Medicinal Chemistry.
Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of Chemical Information and Modeling.
In vivo xenograft model studies with 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine
Application Note: In Vivo Xenograft Model Studies with 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives Executive Summary The 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: In Vivo Xenograft Model Studies with 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
Executive Summary
The 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for a potent class of ATP-competitive kinase inhibitors. Derivatives of this scaffold—most notably Src family kinase (SFK) inhibitors (e.g., SI388, SI306) and TRAP1 inhibitors—have demonstrated significant efficacy in suppressing tumor growth in osteosarcoma, glioblastoma, and prostate cancer models.
This guide provides a rigorous, field-validated protocol for establishing in vivo xenograft models to evaluate these compounds. It addresses the specific challenges associated with this chemical class, including hydrophobicity-driven formulation issues and pharmacokinetic (PK) variability , ensuring reproducible data for Investigational New Drug (IND) enabling studies.
Mechanistic Rationale & Pathway Visualization
Before initiating animal studies, it is critical to validate the mechanism of action. 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives primarily function by occupying the ATP-binding pocket of tyrosine kinases. In solid tumors (e.g., Osteosarcoma, GBM), they inhibit c-Src , blocking downstream signaling cascades responsible for metastasis and angiogenesis.
Key Mechanism: Inhibition of Src-mediated phosphorylation of FAK (Focal Adhesion Kinase) and STAT3.
Figure 1: Mechanism of Action. The scaffold competitively inhibits the ATP pocket of Src, preventing downstream oncogenic signaling via FAK and STAT3.
Pre-clinical Formulation Strategy
A major hurdle with pyrazolo[3,4-d]pyrimidines is poor aqueous solubility . Standard saline formulations often result in precipitation, leading to erratic bioavailability and "false negative" efficacy data.
Recommended Vehicle Systems:
Formulation Type
Composition
Pros
Cons
Standard Co-solvent
10% DMSO + 40% PEG400 + 50% Saline
Simple preparation; suitable for IP/IV.
High viscosity; potential vehicle toxicity with repeated dosing.
Excellent for oral (PO) dosing; protects gut lining.
Limited loading capacity for highly lipophilic analogs.
Critical Protocol Step:
Solubility Check: Before injecting, centrifuge the formulation at 10,000 rpm for 5 minutes. If a pellet forms, the drug is not in solution. Switch to the Liposomal formulation to ensure accurate dosing [1].
In Vivo Xenograft Protocol (Step-by-Step)
This protocol focuses on a Subcutaneous Osteosarcoma (SaOS-2) Model , a validated system for testing Src inhibitors derived from this scaffold [2].
Phase 1: Cell Preparation & Inoculation
Cell Line: SaOS-2 (Human Osteosarcoma) or U87MG (Glioblastoma).
Culture: Grow cells in McCoy’s 5A medium (SaOS-2) or DMEM (U87MG) + 10% FBS. Harvest at 70-80% confluence (log phase).
Preparation: Resuspend cells in 50% Matrigel / 50% PBS (cold). Matrigel is essential for SaOS-2 to support the stromal architecture required for Src-dependent growth.
Inoculation: Inject
cells (100 µL volume) subcutaneously into the right flank of BALB/c Nude (nu/nu) mice (6-8 weeks old).
Phase 2: Randomization & Dosing
Trigger Point: Monitor tumor volume (TV) daily. Initiate treatment when TV reaches 100–150 mm³ (typically 10-14 days post-inoculation).
Grouping (n=8 per group):
Group A: Vehicle Control (e.g., 10% DMSO/PEG400).
Group B: Low Dose (e.g., 10 mg/kg, IP, q.d.).
Group C: High Dose (e.g., 50 mg/kg, IP, q.d.).
Group D: Reference Standard (e.g., Dasatinib 25 mg/kg).
Phase 3: Monitoring & Endpoints
Dosing Duration: 21–28 days.
Measurements: Measure tumor dimensions (Length
, Width ) every 3 days using digital calipers.
Calculation:
.
Toxicity Check: Weigh mice daily. >15% body weight loss requires immediate euthanasia (humane endpoint).
Phase 4: Workflow Visualization
Figure 2: Experimental Workflow. From cell harvest to final tissue analysis.
Data Analysis & Validation
To prove the compound works via the intended mechanism (and not off-target toxicity), you must perform Pharmacodynamic (PD) Profiling on the harvested tumor tissue.
1. Tumor Growth Inhibition (TGI):
Target: TGI > 50% is considered biologically significant for this scaffold.
2. Immunohistochemistry (IHC) Biomarkers:
p-Src (Tyr416): Direct target engagement. Expect >60% reduction in staining intensity [3].
CD31: Angiogenesis marker. Pyrazolo[3,4-d]pyrimidines often reduce microvessel density (anti-angiogenic effect).
Troubleshooting Table:
Observation
Probable Cause
Corrective Action
Severe Weight Loss (>20%)
Vehicle toxicity or off-target effect.
Switch to Liposomal formulation or reduce PEG400 concentration.
No Tumor Regression
Poor bioavailability.
Check plasma PK levels 1h post-dose.
Ulceration at Injection Site
High pH or precipitation.
Buffer vehicle to pH 7.4; ensure full solubility.
References
Liposomal formulation increases the solubility of pyrazolo[3,4-d]pyrimidines preserving a good activity on leukemic T315I cells.
Source: ResearchGate
URL:[Link][1]
Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice.
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor.
Source: MDPI (Pharmaceuticals)
URL:[Link]
Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models.
Source: PubMed (Bioorganic Chemistry)
URL:[Link]
Application Note: Formulation Strategies for Pyrazolo[3,4-d]pyrimidine Derivatives in Preclinical Animal Studies
Introduction: The Solubility Paradox The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine ring of ATP. This makes it a cornerstone in the design...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Solubility Paradox
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine ring of ATP. This makes it a cornerstone in the design of kinase inhibitors (e.g., Ibrutinib targeting BTK, or experimental Src/mTOR inhibitors).
However, this scaffold presents a consistent formulation challenge :
High Lipophilicity: The planar, aromatic nature of the fused ring system encourages strong
- stacking, leading to high crystal lattice energy ("brick dust" properties).
Poor Aqueous Solubility: Most derivatives exhibit aqueous solubility
at neutral pH.
Weak Basicity: While the pyrimidine ring offers a protonation site, the pKa is often too low (pKa ~3–5) to maintain solubility at physiological pH without precipitation.
This guide provides a standardized, self-validating workflow to formulate these compounds for IV, IP, and PO administration in rodents, ensuring that observed biological effects are due to the drug, not vehicle toxicity.
Phase 1: Physicochemical Triage & Decision Tree
Before attempting a formulation, you must categorize your specific derivative.[1] Blindly applying a "standard" vehicle (e.g., 100% DMSO) often leads to precipitation upon injection or severe local toxicity.
formulation-decision-tree
Figure 1: Decision logic for selecting the appropriate vehicle based on solubility and administration route.
Phase 2: Detailed Formulation Protocols
Protocol A: Cyclodextrin Complexation (The "Gold Standard")
Best for: IV, IP, and long-term efficacy studies.
Mechanism: The hydrophobic pyrazolo-pyrimidine core is encapsulated within the cyclodextrin torus, shielding it from water while maintaining a clear solution.
Reference Standard: Used for Ibrutinib clinical formulations (Captisol®).
Materials:
Sulfobutyl ether
-cyclodextrin (SBECD/Captisol) OR Hydroxypropyl--cyclodextrin (HP--CD).
Citrate or Acetate Buffer (pH 3.5–4.5) - Optional, aids initial solubilization.
Step-by-Step:
Preparation of Vehicle: Dissolve 20% to 40% (w/v) SBECD in Water for Injection (WFI). Stir until clear.
Acidification (Critical Step): Pyrazolo[3,4-d]pyrimidines are weak bases. Lowering the pH of the vehicle to ~4.0 significantly enhances the complexation efficiency.
Drug Addition: Add the accurately weighed drug powder to the cyclodextrin solution.
Energy Input: Vortex for 1 minute, then sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn clear.
pH Adjustment: Once dissolved, slowly adjust pH back to 4.5–5.5 using 1N NaOH. Caution: Going to pH > 6.0 may cause precipitation if the binding constant is low.
Filtration: Sterile filter through a 0.22
m PVDF membrane.
Protocol B: Cosolvent System (The "Rapid Screen")
Best for: Acute IP studies, PK screening, or when cyclodextrins fail.
Risk: High osmolality and potential for pain on injection.
Composition (Standard):
5% DMSO (Solubilizer)
40% PEG 400 (Cosolvent)
5% Tween 80 (Surfactant)
50% Saline/Water (Diluent)
Step-by-Step (Order is Vital):
Pre-concentrate: Dissolve the drug completely in 100% DMSO. Ensure no crystals remain.
Stabilization: Add the PEG 400 and Tween 80 to the DMSO concentrate. Vortex thoroughly.
Dilution: Slowly add the warm (37°C) Saline/Water while vortexing.
Note: Adding the organic mix to the water often causes precipitation. Always add Water to Organic .
Visual Check: Hold against a light source. If "cloudy" or exhibiting the Tyndall effect, the drug has crashed out. Do not inject IV.
Protocol C: Oral Suspension (High Dose)
Best for: Oral gavage (PO) at high doses (>50 mg/kg) where solubility is impossible.
Composition:
0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC).
0.1% Tween 80 (Wetting agent).
Step-by-Step:
Wetting: Place drug powder in a mortar. Add Tween 80 dropwise and triturate (grind) with a pestle to break up hydrophobic aggregates.
Levigation: Slowly add a small volume of 0.5% MC to create a smooth paste.
Dilution: Transfer paste to a vial and dilute to final volume with remaining MC vehicle.
Homogenization: Vortex or use a probe sonicator for 10 seconds to ensure uniform particle size distribution.
Phase 3: In Vivo Administration & Toxicity Limits
To ensure data integrity, you must distinguish between drug effects and vehicle toxicity. The pyrazolo[3,4-d]pyrimidine scaffold often requires high concentrations of excipients, which can be toxic in mice.
Recommended Volume & Excipient Limits (Mouse/Rat)
Route
Max Volume (Mouse)
Max Volume (Rat)
DMSO Limit
PEG 400 Limit
Tween 80 Limit
IV (Bolus)
5 mL/kg
5 mL/kg
< 5%
< 40%
< 1%
IP
10–20 mL/kg
10 mL/kg
< 10%
< 50%
< 2%
PO (Gavage)
10 mL/kg
10 mL/kg
< 10%
< 60%
< 5%
SC
10 mL/kg
5 mL/kg
< 20%
< 50%
< 2%
Data synthesized from Gad et al. (2016) and Diehl et al. (2001).
workflow-diagram
Figure 2: Operational workflow for administration and immediate toxicity monitoring.
Quality Control & Stability
Never assume a formulation is stable.[2] Pyrazolo[3,4-d]pyrimidines can precipitate in vivo upon contact with blood (pH 7.4), causing embolism (IV) or poor absorption (IP).
The Serial Dilution Test: Dilute your formulation 1:10 in warm PBS (pH 7.4).
Result: If it remains clear for 2 hours, it is likely safe for IV.
Result: If it precipitates immediately, do not use for IV . Switch to IP or PO.
Storage: Prepare fresh. If storage is required, keep at 4°C and re-sonicate/warm to 37°C before dosing.
References
Diehl, K. H., et al. (2001).[3] A good practice guide to the administration of substances and removal of blood, including routes and volumes.[3][4][5][6] Journal of Applied Toxicology, 21(1), 15-23.[3][4] Link
Gad, S. C., et al. (2016).[7] Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species.[1][4][7][8] International Journal of Toxicology, 35(2), 95-178.[4] Link
FDA Pharmacology Review. (2013). Ibrutinib (IMBRUVICA) Center for Drug Evaluation and Research. (Reference for clinical formulation of pyrazolo[3,4-d]pyrimidines using cyclodextrins). Link
Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. Link
Improving aqueous solubility of 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine
Status: Online | Role: Senior Application Scientist | Topic: Solubility Optimization Welcome to the Solubility Support Hub You are likely here because 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine (and its derivatives) is cr...
You are likely here because 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine (and its derivatives) is crashing out of solution, clogging your injection needles, or showing inconsistent bioavailability.
This is a known physicochemical characteristic of the pyrazolo[3,4-d]pyrimidine scaffold. As an adenine isostere, this molecule exhibits high lattice energy due to strong intermolecular
- stacking and planarity, rendering it poorly soluble in aqueous media (< 10 µg/mL typically).
Below are the three most common "Support Tickets" we receive, resolved with field-proven protocols.
Ticket #001: "My compound precipitates immediately upon addition to cell culture media."
Diagnosis:
You are experiencing the "Solvent Shift" Shock . You likely prepared a high-concentration stock in DMSO (e.g., 10-50 mM) and pipetted it directly into aqueous media. The rapid change in dielectric constant forces the hydrophobic molecules to aggregate instantly before they can disperse.
Resolution Protocol: The Intermediate Dilution Step
Do not spike 100% DMSO stock directly into the final well if the final concentration is high. Use a "step-down" vehicle.
The Protocol:
Prepare Stock: Dissolve compound in anhydrous DMSO at 20 mM .
Prepare Intermediate: Dilute the stock 1:10 into PEG-400 (Polyethylene Glycol 400).
Result: 2 mM solution in 10% DMSO / 90% PEG-400.
Final Dosing: Spike this intermediate into your media.
Why this works: PEG-400 acts as an amphiphilic buffer, preventing the immediate formation of crystal nuclei that occurs when DMSO hits water directly.
Data: Maximum Solubility Limits (Approximate)
Solvent System
Solubility Limit (Est.)
Usage Context
Water (pH 7.4)
< 0.01 mg/mL
Not Recommended
DMSO (Anhydrous)
> 25 mg/mL
Stock Storage (-20°C)
Ethanol
~ 1-5 mg/mL
Intermediate (Volatile)
PEG-400
~ 10-15 mg/mL
Co-solvent / Animal formulation
5% DMSO / 95% PBS
< 0.1 mg/mL
High Risk of Precipitation
Ticket #002: "I need a high-concentration formulation for animal studies (IP/IV)."
Diagnosis:
Simple cosolvents (DMSO/Saline) are failing. The compound is likely recrystallizing in the syringe or causing phlebitis due to high organic solvent content.
Resolution Protocol: Cyclodextrin Complexation
For pyrazolo[3,4-d]pyrimidines, 2-Hydroxypropyl-
-cyclodextrin (HP--CD) is the gold standard. It encapsulates the hydrophobic aromatic core into a hydrophilic torus, preventing aggregation without chemically modifying the drug.
The "Gold Standard" Complexation Workflow:
Caption: Workflow for generating a thermodynamically stable inclusion complex. This method typically increases solubility from <10 µg/mL to >500 µg/mL.
Step-by-Step Guide:
Vehicle Prep: Dissolve 20g of HP-
-CD in 100mL of sterile water (20% w/v).
Addition: Add the pyrazolo[3,4-d]pyrimidine in excess (e.g., 5 mg/mL) to the vehicle. It will look cloudy.
Equilibration: Agitate (shaker plate) for 24 hours at room temperature. Do not heat above 40°C as this can degrade the cyclodextrin stability.
Filtration: Pass through a 0.22 µm PVDF filter to remove undissolved solids.
Validation: The resulting clear solution is a stable inclusion complex ready for injection.
Ticket #003: "Can I just use acid to dissolve it? It has nitrogens."[2][3][4][5]
Diagnosis:
You are attempting salt formation. While common for alkaloids, this is risky for the 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine core.
Technical Insight:
The nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring system are weakly basic (pKa typically < 3-4 for the ring nitrogens).
The Trap: You might dissolve it in 0.1N HCl, but the moment you inject it (pH 7.4), the "salt" will hydrolyze and the free base will precipitate immediately (in the vein or tissue), causing embolism or necrosis.
The Exception: If your derivative has a side chain with a basic amine (e.g., a piperazine tail), salt formation is viable. If it is the bare scaffold, avoid pH adjustment .
Decision Logic for Formulation Strategy:
Caption: Decision matrix for selecting the appropriate solubilization strategy based on structural features and concentration requirements.
References & Further Reading
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.[1] ACS Medicinal Chemistry Letters.[1][2] [1]
Key Insight: Demonstrates the use of polymer dispersions (PVPVA) to improve apparent solubility.
Dreassi, E., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors.[3] European Journal of Medicinal Chemistry.[3]
Key Insight: Establishes HP-β-CD as the primary method for solubilizing this specific scaffold without toxic organic solvents.
Schenone, S., et al. (2014). Pyrazolo[3,4-d]pyrimidines: From Synthesis to Biological Evaluation. Chemical Biology & Drug Design.
Key Insight: Comprehensive review of the scaffold's properties and synthetic pathways.
PubChem Compound Summary. 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine (CID 264583). National Center for Biotechnology Information.
Key Insight: Physicochemical data and structural identifiers.[4][1][5][6][7][8]
The synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically proceeds via the cyclocondensation of 5-amino-1,3-dimethylpyrazole with a C1 synthone such as formamide, formamidine acetate, or via Vilsmeier-Haack conditions.
Low yields in this synthesis are rarely due to a single factor. They usually stem from three competing mechanisms:
Incomplete Cyclization: Formation of the intermediate N-formyl or amidine species without subsequent ring closure.
Regioisomeric Drift: In acidic conditions or with specific electrophiles, the exocyclic amine and the N1-pyrazole nitrogen can compete, potentially leading to pyrazolo[1,5-a]pyrimidines (though less common with C1 synthones, it is a risk with 1,3-dicarbonyls).
Hydrolytic Instability: The pyrimidine ring, while generally stable, can undergo ring-opening under vigorous basic conditions if workup is not controlled.
This guide provides a self-validating protocol to stabilize the reaction pathway and maximize yield.
Diagnostic Hub: Troubleshooting Q&A
Phase 1: Reaction Initiation & Cyclization
Q1: I am using formamide at reflux (180°C), but my yield is stuck at <40%. TLC shows a new spot, but it’s not the product. What is happening?Diagnosis: You are likely isolating the non-cyclized N-(1,3-dimethyl-1H-pyrazol-5-yl)formamide intermediate.
Root Cause: Thermal energy alone is sometimes insufficient to drive the dehydration step required for ring closure, especially if the formamide is wet (hydrolysis of the intermediate).
Corrective Action:
Protocol Shift: Switch to the Vilsmeier-Haack approach . Use DMF/POCl
or Formamide/POCl. The in-situ generation of a chloroiminium species makes the electrophile far more reactive, forcing cyclization at lower temperatures (60–80°C).
Alternative: If maintaining thermal cyclocondensation, add a Lewis acid catalyst (e.g., ZnCl
) or use formamidine acetate in ethoxyethanol at 120°C, which often cyclizes more cleanly than formamide.
Q2: My product is dark/tarry and difficult to crystallize. How do I prevent polymerization?Diagnosis: Thermal decomposition of the pyrazole starting material or oxidative degradation.
Root Cause: 5-aminopyrazoles are electron-rich and prone to oxidation at high temperatures (180°C+) in air.
Corrective Action:
Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.
Temperature Control: Do not exceed 190°C. If using formamide, ensure it is fresh and deionized. Old formamide decomposes to ammonia and CO, creating pressure and side reactions.
Phase 2: Work-up & Purification
Q3: The product precipitates upon cooling but contains significant impurities. Recrystallization from ethanol is inefficient.Diagnosis: Co-precipitation of unreacted starting material or inorganic salts.
Corrective Action:
Solubility Differential: The core scaffold is moderately soluble in hot ethyl acetate but less so in water.
The "Crash-Out" Protocol: Pour the reaction mixture (if using formamide) into ice-cold brine , not just water. The ionic strength helps precipitate the organic product while keeping formamide/salts in solution.
Purification: Recrystallize from Ethanol/Water (9:1) or Toluene . Toluene is excellent for removing non-polar tars.
Optimized Experimental Protocol
This protocol utilizes a modified Vilsmeier-Haack cyclization , which offers higher reproducibility and yields (typically 75-90%) compared to the thermal formamide method.
Materials:
Substrate: 5-Amino-1,3-dimethylpyrazole (1.0 eq)
Reagent: Phosphorous Oxychloride (POCl
) (3.0 eq)
Solvent: DMF (Dimethylformamide) (5-10 volumes)
Quench: Saturated NaHCO
solution
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask equipped with a drying tube (CaCl
), dissolve 5-amino-1,3-dimethylpyrazole in anhydrous DMF.
Activation (0°C): Cool the solution to 0°C in an ice bath. Add POCl
dropwise over 20 minutes. Caution: Exothermic.
Mechanism:[1][2][3][4][5][6][7] This generates the Vilsmeier reagent in situ, which formylates the amine and activates the C4 position.
Cyclization (Heating): Remove the ice bath and heat the mixture to 80–90°C for 3–5 hours.
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine (lower Rf) should disappear.
Quenching: Cool the mixture to room temperature. Pour slowly into crushed ice (approx. 5x reaction volume) with vigorous stirring.
Neutralization: Adjust pH to ~7–8 using saturated NaHCO
or 10% NaOH. Critical: The product may precipitate as the free base.
Isolation: Filter the solid precipitate. Wash with cold water (3x) to remove DMF/salts.
Drying: Dry in a vacuum oven at 50°C.
Yield Comparison Table:
Method
Reagents
Temperature
Typical Yield
Purity Profile
Thermal Condensation
Formamide
180–200°C
30–50%
Low (Tars common)
Catalytic Condensation
Formamide + HSO (cat)
140–160°C
50–65%
Moderate
Vilsmeier-Haack (Recommended)
DMF / POCl
60–90°C
75–92%
High (Crystalline)
Pathway Visualization
The following diagram illustrates the critical decision points between the Thermal and Vilsmeier routes, highlighting where yield is lost.
Caption: Comparative reaction pathways. The Vilsmeier route (blue path) avoids the high-energy thermal barrier where decomposition occurs.
References
Hassan, A. S., et al. (2024).[2][8] "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations." Molecules, 29. Link
Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Link
Fathalla, O. A., et al. (2000). "Synthesis of New 5-N-Pyrazolyl Amino Acids, Pyrazolopyrimidines and Pyrazolopyridines." Acta Chimica Slovenica, 47, 187–203.[9] Link
Lin, R., et al. (2007). "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study." Molecules, 12(5), 1153-1162. Link
Technical Support Center: Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines
Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions & Regioselectivity Ticket ID: PYR-34D-SYNTH-001 Introduction: The Scaffold & The Challenge The pyrazolo[3,4-d]pyrimidine scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Operator: Senior Application Scientist
Topic: Troubleshooting Side Reactions & Regioselectivity
Ticket ID: PYR-34D-SYNTH-001
Introduction: The Scaffold & The Challenge
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine core of ATP. It is the structural backbone of blockbuster kinase inhibitors like Ibrutinib (BTK inhibitor). However, constructing this bicyclic system is fraught with regiochemical pitfalls. The two nitrogens in the pyrazole ring and the electrophilic sites on the pyrimidine ring create a landscape where thermodynamic and kinetic products often compete, leading to frustrating mixtures and side reactions.
This guide addresses the three most critical failure points:
Pyrazole Formation: Controlling 3- vs. 5-amino regioselectivity.
N-Alkylation: The N1 vs. N2 selectivity battle.
Pyrimidine Cyclization: The hidden Dimroth Rearrangement.
Ticket #1: Regioselectivity in Pyrazole Ring Formation
User Query: "I am reacting a hydrazine with ethoxymethylenemalononitrile to form the pyrazole core. I'm targeting the 5-amino-1H-pyrazole-4-carbonitrile isomer, but I’m seeing a mixture of isomers or the wrong regioisomer. How do I lock this down?"
Root Cause Analysis
The reaction of substituted hydrazines (
) with non-symmetrical 1,3-electrophiles (like ethoxymethylenemalononitrile or -keto esters) proceeds via a Michael addition-elimination sequence. The regioselectivity is determined by which nitrogen of the hydrazine attacks the -carbon first.
Electronic Bias: The terminal nitrogen (
) is typically more nucleophilic, but the internal nitrogen () electron density is modulated by the group.
Steric Bias: Bulky
groups hinder the internal nitrogen, favoring attack by the terminal nitrogen.
Troubleshooting Protocol
Variable
Recommendation
Mechanism
Solvent
Switch to Fluorinated Alcohols (HFIP or TFE)
Fluorinated solvents like Hexafluoroisopropanol (HFIP) are strong hydrogen bond donors (HBD). They activate the nitrile/carbonyl electrophile and solvate the hydrazine, enhancing the regioselectivity toward the 5-amino isomer by stabilizing the specific transition state [1].
Temperature
Lower Temperature (-10°C to 0°C)
Lower temperatures favor the kinetic product . If the desired isomer is the kinetic one (often the case for 5-amino pyrazoles formed from aryl hydrazines), avoid reflux until cyclization is confirmed.
Reagent
Use Hydrazine Salt + Controlled Base
Using allows you to control the release of the free base. Slow release often improves selectivity compared to dumping in free hydrazine.
Visualized Pathway: Regioselectivity Divergence
Figure 1: Divergent pathways in pyrazole synthesis. Path A is generally preferred for drug synthesis intermediates like those used for Ibrutinib.
Ticket #2: The N-Alkylation Conundrum (N1 vs. N2)
User Query: "I have the pyrazolo[3,4-d]pyrimidine core and need to alkylate the pyrazole nitrogen. I need the N1-alkylated product, but I keep getting N2 or a mixture. What controls this?"
The Science of Selectivity
The pyrazolo[3,4-d]pyrimidine anion is an ambident nucleophile.
N1 (Thermodynamic): The N1-alkylated product is generally more thermodynamically stable because it preserves the aromaticity pattern of the fused system more effectively in the ground state.
N2 (Kinetic/Coordination): The N2 position is often more accessible sterically and can be favored by specific cation coordination effects.
The "Solvent Switch" Solution
Research has demonstrated a stark reversal of selectivity based on solvent polarity and ion-pairing [2, 3].
Target Isomer
Solvent System
Base
Mechanism
N1-Alkylation (Thermodynamic)
DMSO or DMF
or
Solvent-Separated Ion Pairs (SSIP): In high-dielectric solvents, the cation is fully solvated. The naked anion equilibrates to the most stable tautomer (N1) before reacting.
N2-Alkylation (Kinetic)
THF or Dioxane
NaHMDS or
Contact Ion Pairs (CIP): In low-dielectric solvents, the cation coordinates tightly. The N1 nitrogen often coordinates to the metal, sterically shielding it or directing the electrophile to the N2 position via a cyclic transition state.
Experimental Protocol: Selective N1-Alkylation
Dissolve 1.0 eq of pyrazolo[3,4-d]pyrimidine in anhydrous DMSO (0.1 M concentration).
Add 1.5 eq of Cesium Carbonate (
) . Why? The large Cesium cation promotes solubility and "naked" anions.
Stir at Room Temperature for 30 mins to ensure deprotonation.
Add 1.1 eq of Alkyl Halide dropwise.
Monitor by LCMS. N1 product usually elutes later than N2 on reverse-phase (C18) columns due to lower polarity.
Ticket #3: The Dimroth Rearrangement (Isomerization)
User Query: "I synthesized a 4-imino-pyrazolo[3,4-d]pyrimidine derivative. After workup with base/heat, the NMR spectrum changed completely. The mass is the same, but the NH proton moved. What happened?"
Diagnosis: Dimroth Rearrangement
This is a classic "silent killer" in fused pyrimidine synthesis. It involves the translocation of an exocyclic nitrogen (e.g., an amino or imino group) into the ring, swapping places with a ring nitrogen [4].
Trigger Conditions:
Strong basic conditions (NaOH, NaOEt).
High temperatures (Reflux in water/ethanol).
Presence of water (nucleophilic attack at C-4).
Mechanism Visualization
Figure 2: The Dimroth Rearrangement mechanism. Note how the exocyclic nitrogen becomes endocyclic.
Prevention & Utilization
To Prevent: Avoid aqueous bases at high temperatures during workup. Use anhydrous conditions for deprotection steps if possible.
To Utilize: If the 4-amino product is desired (thermodynamically more stable) but you formed the 4-imino kinetic product, intentionally reflux in aqueous alkali to force the rearrangement to completion, ensuring a single pure isomer.
Ticket #4: Ibrutinib-Specific Impurities (The "Dimer")
User Query: "I am synthesizing Ibrutinib. During the coupling of the phenoxyphenyl group or the piperidine tail, I see a large impurity at roughly 2x molecular weight. What is this?"
Identification: "Impurity 6"
This is a known dimeric impurity: 1,1'-((3R,3'R)-((oxybis(4,1-phenylene))bis(4-amino-1H-pyrazolo[3,4-d]pyrimidine-3,1-diyl))bis(piperidine-3,1-diyl))bis(prop-2-en-1-one) [5].[1]
Causes & Fixes
Over-reaction in Mitsunobu: When coupling the pyrazolo-core to the piperidine alcohol, if the stoichiometry is not strictly controlled (1:1), the hydrazo-ester byproduct can sometimes facilitate dimerization side reactions if workup is delayed.
Suzuki Homocoupling: If using a Suzuki coupling to attach the phenoxyphenyl ring, oxidative homocoupling of the boronic acid (to form biphenyl ethers) or the halide (to form bis-pyrazolo dimers) is common if
is not rigorously excluded.
Fix: Sparge solvents with Argon for 30 mins. Use a catalyst system prone to fast oxidative addition but slow homocoupling (e.g.,
).
Summary of Troubleshooting Data
Issue
Symptom
Primary Fix
Reference
Wrong Pyrazole Isomer
NMR shows incorrect splitting; product inactive.
Use HFIP as solvent; maintain <0°C .
[1]
N-Alkylation Mixture
Two spots on TLC; inseparable isomers.
N1 Target: DMSO/. N2 Target: THF/NaHMDS.
[2, 3]
Isomerization
Mass matches, NMR shifts (NH signal).
Check for Dimroth Rearrangement . Avoid aqueous base reflux.
[4]
Dehalogenation
Loss of Cl/I during coupling.
Reduce catalyst load; remove H-sources (e.g., formates, alcohols) if possible.
[5]
References
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link
Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Chemistry - A European Journal. Link
Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Nucleosides, Nucleotides and Nucleic Acids. Link
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Chemistry of Heterocyclic Compounds. Link
Synthesis of Ibrutinib Impurity 6 Reference Standard. BenchChem Technical Guides. Link
Troubleshooting cell viability assays with 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support resource for researchers utilizing 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine and related compounds in cell viability and cytotoxicity assays. This guide is structured as a series of frequ...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers utilizing 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine and related compounds in cell viability and cytotoxicity assays. This guide is structured as a series of frequently asked questions (FAQs) to directly address common and complex issues encountered during experimental workflows. As Senior Application Scientists, our goal is to provide not just solutions, but the underlying rationale to empower you to design robust, self-validating experiments.
Part 1: Compound-Specific Issues & Handling
This section focuses on challenges directly related to the physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives.
Q1: I'm observing high variability between replicate wells and sometimes see visible precipitate after adding my compound. What is the likely cause?
A1: This is a classic sign of poor compound solubility. Pyrazolo[3,4-d]pyrimidine scaffolds are often highly hydrophobic and exhibit low aqueous solubility.[1][2] When a compound precipitates out of solution in the culture medium, its effective concentration becomes inconsistent across the plate, leading to high variability. The precipitate can also scatter light, directly interfering with absorbance readings in colorimetric assays.
Troubleshooting Steps:
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for this class of compounds.[3] Ensure your stock solution is fully dissolved before preparing serial dilutions.
Final DMSO Concentration: The final concentration of DMSO in your cell culture wells should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] Always include a "vehicle control" (cells + medium + same final concentration of DMSO) to normalize for any effects of the solvent itself.
Pre-dilution in Medium: When preparing working concentrations, perform a serial dilution of your DMSO stock into pre-warmed culture medium. Mix thoroughly by gentle vortexing or inversion before adding to the cells. Avoid adding a small volume of highly concentrated compound directly to the wells.
Solubility Enhancement: For particularly challenging compounds, a prodrug strategy or formulation with solubility enhancers like 2-hydroxypropyl-β-cyclodextrin may be necessary, though this represents a significant experimental undertaking.[4][5]
Q2: My compound seems less potent than expected, or the dose-response curve is flat. Could this be a compound-related issue?
A2: Yes, beyond solubility, the stability of the compound in your specific culture medium can be a factor. If the compound degrades over the course of a long incubation period (e.g., 48-72 hours), its effective concentration decreases, leading to an underestimation of its potency.
Troubleshooting Steps:
Incubation Time: Consider running your assay at different time points (e.g., 24, 48, 72 hours) to see if the effect changes. A loss of effect at later time points may suggest compound degradation.
Medium Components: Serum proteins in the culture medium can bind to hydrophobic compounds, reducing the free fraction available to act on the cells. If you suspect this is an issue, you can test the compound in a serum-free medium for the duration of the assay, but only if this does not compromise the health of your control cells.[3]
Confirm Mechanism: Pyrazolo[3,4-d]pyrimidines often function as kinase inhibitors (e.g., targeting CDK2, EGFR, Src/Abl).[2][6][7] If you observe low potency, it's crucial to confirm that your chosen cell line expresses the target kinase and that the compound is active against it. An orthogonal assay, such as a Western blot to check the phosphorylation status of a downstream target, can validate the compound's biological activity in your system.
Part 2: Assay-Specific Troubleshooting (MTT, XTT, etc.)
This section addresses common problems with tetrazolium-based cell viability assays, which measure metabolic activity as a proxy for cell number.
Q3: My absorbance readings in the untreated control wells are very low. What's wrong?
A3: Low absorbance in control wells indicates insufficient metabolic activity to reduce the tetrazolium salt (e.g., MTT) to its colored formazan product.[8] This points to an issue with the cells or the assay setup.
Troubleshooting Steps:
Low Cell Seeding Density: There may be too few viable cells to generate a strong signal.[3] You must optimize the cell seeding density for your specific cell line and plate format (e.g., 96-well vs. 384-well).
Insufficient Incubation Time: The incubation with the assay reagent (e.g., MTT, XTT) may be too short. A typical incubation is 1-4 hours, but this can vary between cell lines.[9]
Suboptimal Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and not over-confluent before starting the experiment. Stressed cells will have lower metabolic activity.
Q4: I'm seeing a very high background signal in my "no cell" or vehicle control wells. Why is this happening?
A4: High background can obscure your results and is typically caused by contamination, media components, or direct chemical interference from your compound.[3][8]
Troubleshooting Steps:
Microbial Contamination: Bacteria or yeast can readily reduce tetrazolium salts, leading to a strong false-positive signal.[3] Visually inspect your plates under a microscope for any signs of contamination.
Phenol Red Interference: Phenol red, the pH indicator in most culture media, can interfere with absorbance readings.[8] For the final incubation with the assay reagent, consider switching to a phenol red-free medium.
Compound Interference: Your pyrazolo[3,4-d]pyrimidine derivative may be a reducing agent itself, capable of directly reducing the MTT or XTT reagent in a cell-free environment.[10] This is a critical control to run. Set up wells containing your compound in medium without any cells and add the assay reagent. If you see a color change, your compound is directly interfering with the assay. In this case, you must switch to a different viability assay that does not rely on tetrazolium reduction (e.g., an ATP-based assay like CellTiter-Glo® or a protease-based assay like CellTiter-Fluor™).[10]
Workflow: Troubleshooting High Background Signal
Caption: Decision tree for troubleshooting high background signals.
Q5: The purple formazan crystals in my MTT assay won't dissolve completely. What can I do?
A5: Incomplete solubilization of the formazan crystals is a very common issue with MTT assays and will lead to artificially low and variable absorbance readings.[3]
Troubleshooting Steps:
Choice of Solubilizer: DMSO or acidified isopropanol are standard. Ensure you are adding a sufficient volume (typically equal to the culture volume in the well) to dissolve the crystals.[9]
Thorough Mixing: After adding the solubilization solution, mix thoroughly by pipetting up and down or by using a plate shaker for 5-15 minutes. Ensure there is no visible crystalline precipitate remaining before reading the plate.[8]
Switch to a Soluble Assay: To avoid this step entirely, consider using an alternative assay like XTT, MTS, or WST-1, which produce a water-soluble formazan product, eliminating the need for a solubilization step.[11][12] This simplifies the workflow and removes a significant source of potential error.[12]
Table 1: Comparison of Common Tetrazolium-Based Viability Assays
Feature
MTT Assay
XTT Assay
MTS Assay
Principle
Mitochondrial dehydrogenases reduce MTT to insoluble purple formazan.[9]
Dehydrogenases reduce XTT to soluble orange formazan.[12]
Dehydrogenases reduce MTS to soluble formazan.[10]
Extra solubilization step, potential for error, compound interference.[8][10]
Can have higher background, potential for serum interference.[11]
Generally less sensitive than fluorescent or luminescent methods.[10]
Absorbance λ
570 nm
450 nm
490 nm
Part 3: Experimental Design & Protocols
Q6: How should I set up my plate to get the most reliable data?
A6: A well-designed plate layout with proper controls is the foundation of a trustworthy experiment.
Diagram: Recommended 96-Well Plate Layout
Caption: Example plate map with essential controls.
Essential Controls:
Blank (Medium Only): Wells containing only culture medium + assay reagent. This value is subtracted from all other readings to account for background absorbance.
Vehicle Control (Cells + Vehicle): Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used to dissolve the compound. This represents 100% cell viability and is used for normalization.
Positive Control (Cells + Toxin): Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin) to ensure the assay can detect cell death. This validates that the cell system is responsive.
Compound Controls (No Cells): As mentioned in Q4, it is critical to include wells with your compound in medium without cells to test for direct assay interference.
Standard Operating Protocol: MTT Cell Viability Assay
This protocol provides a generalized workflow. You must optimize cell seeding density and incubation times for your specific cell line.
Materials:
Healthy, log-phase cells
1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine (or derivative) dissolved in sterile DMSO
96-well flat-bottom cell culture plates
Complete culture medium (consider phenol red-free medium for the assay step)
MTT solution (5 mg/mL in sterile PBS, filter-sterilized, protected from light)
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
Multichannel pipette
Microplate reader (absorbance at 570 nm, reference at >630 nm)
Procedure:
Cell Seeding:
Trypsinize and count your cells. Calculate the required volume for your optimized seeding density (e.g., 5,000-10,000 cells/well).
Seed 100 µL of cell suspension into each well of a 96-well plate (excluding "Blank" wells).
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
Compound Treatment:
Prepare serial dilutions of your compound in pre-warmed culture medium from your DMSO stock.
Carefully remove the old medium from the wells.
Add 100 µL of the appropriate compound dilution (or vehicle/positive control) to the wells according to your plate map.
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Incubation:
After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[9]
Return the plate to the incubator for 1-4 hours. Monitor for the formation of purple formazan crystals in the control wells.
Solubilization:
Carefully remove all media from the wells without disturbing the formazan crystals (or the cell layer).
Add 100 µL of solubilization solution to each well.
Place the plate on a shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the crystals.
Data Acquisition:
Measure the absorbance at 570 nm. It is recommended to also measure at a reference wavelength of 630 nm or higher to subtract background absorbance from plate imperfections.[12]
Data Analysis:
Subtract the average absorbance of the "Blank" wells from all other wells.
Calculate percent viability for each well using the formula:
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control) * 100
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
References
ResearchGate. (2015, September 9). Why do MTT and XTT assays give inconsistent results?. ResearchGate. Retrieved February 15, 2026, from [Link]
Hassan, A. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][8][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 14865-14882. [Link]
Ablajan, K., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]
ResearchGate. (n.d.). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents. ResearchGate. Retrieved February 15, 2026, from [Link]
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 223-241. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283–2303. [Link]
ResearchGate. (n.d.). Potential anticancer pyrazolo[3,4-d]pyrimidine leads. ResearchGate. Retrieved February 15, 2026, from [Link]
American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP American Research Products, Inc. Retrieved February 15, 2026, from [Link]
Dreassi, E., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(4), 1521–1531. [Link]
El-Damasy, A. K., et al. (2015). Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. Medicinal Chemistry Research, 24(10), 3687–3700. [Link]
Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(12), 20637–20650. [Link]
Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 645–649. [Link]
Castelli, R., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioma model. Journal of Medicinal Chemistry, 60(14), 6083–6097. [Link]
Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. [Link]
Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 645-649. [Link]
El-Naggar, A. M., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7569. [Link]
Technical Support Center: Addressing Off-Target Effects of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Last Updated: February 15, 2026 Introduction Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. This guide is designed for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: February 2026
Last Updated: February 15, 2026
Introduction
Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges related to the off-target effects of this important class of compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, largely due to its structural similarity to the adenine ring of ATP, which allows for effective binding to the kinase hinge region.[1][2] However, this same feature can also lead to a lack of selectivity, as the ATP-binding site is highly conserved across the kinome.[1]
This resource provides actionable guidance to help you design, execute, and interpret experiments with greater confidence, ultimately leading to more robust and reproducible results.
Understanding the Core Challenge: On-Target Potency vs. Off-Target Reality
The central challenge in working with pyrazolo[3,4-d]pyrimidine inhibitors lies in balancing their intended on-target potency with their potential for off-target interactions. These off-target effects can lead to a variety of experimental complications, including unexpected phenotypes, cellular toxicity, and the activation of compensatory signaling pathways.[3] A thorough understanding of an inhibitor's selectivity profile is therefore critical for the accurate interpretation of experimental data.
Section 1: Troubleshooting Guide
This section is dedicated to addressing specific issues that you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing a clear explanation of the potential causes and a step-by-step guide to resolving the problem.
Issue 1: Discrepancy Between Biochemical and Cellular Assay Results
Question: My pyrazolo[3,4-d]pyrimidine inhibitor shows high potency in a biochemical (e.g., cell-free) assay, but this potency is significantly reduced in my cell-based assays. Why is this happening and what can I do?
Underlying Causality: This is a common and often perplexing issue. The discrepancy can arise from several factors that are not accounted for in a simplified biochemical system.[4][5][6]
ATP Competition: The intracellular concentration of ATP is typically in the millimolar range, which is significantly higher than the concentrations used in many biochemical assays.[7] This high level of endogenous ATP can outcompete ATP-competitive inhibitors, leading to a decrease in their apparent potency in a cellular context.[5][8]
Cellular Permeability and Efflux: The inhibitor must be able to cross the cell membrane to reach its intracellular target. Poor membrane permeability or active removal by efflux pumps can significantly lower the intracellular concentration of the compound.[9][10]
Compound Stability and Metabolism: The inhibitor may be unstable in the cellular environment or rapidly metabolized by intracellular enzymes, reducing its effective concentration over the course of the experiment.
Protein Conformation and Post-Translational Modifications: In a cellular environment, kinases exist in complex with other proteins and are subject to post-translational modifications. These factors can alter the conformation of the kinase and its affinity for the inhibitor compared to a purified, recombinant enzyme.[6][9]
Troubleshooting Workflow
Caption: Troubleshooting workflow for biochemical vs. cellular assay discrepancies.
Verify the identity and purity of your inhibitor stock using methods like LC-MS and NMR.
Assess the solubility of your compound in the cell culture medium.[11] Precipitation can lead to an inaccurate effective concentration.
Evaluate Cellular Permeability:
Employ a cell permeability assay, such as a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 permeability assay.
Alternatively, use a chemoproteomic approach to directly measure the intracellular concentration of the inhibitor.[9]
Assess Cellular Target Engagement:
Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays to confirm that your inhibitor is binding to its intended target within the intact cell.[5][12][13] These methods provide direct evidence of target engagement in a physiological context.
Perform Dose-Response Curves at Varying ATP Concentrations (Biochemical Assay):
By systematically varying the ATP concentration in your biochemical assay, you can determine the inhibitor's Ki (inhibition constant), which is a more accurate measure of its intrinsic affinity for the kinase.[7]
Conduct Kinome-wide Selectivity Profiling:
Utilize a commercial kinase screening service or an in-house platform to profile your inhibitor against a broad panel of kinases.[14] This will provide a comprehensive overview of its selectivity and identify potential off-targets.
Issue 2: Unexpected or Contradictory Phenotypes in Cellular Assays
Question: I'm observing a cellular phenotype that is inconsistent with the known function of the target kinase. How can I determine if this is due to an off-target effect?
Underlying Causality: Unexpected phenotypes are a classic hallmark of off-target activity.[3] Pyrazolo[3,4-d]pyrimidine inhibitors can interact with multiple kinases, some of which may be involved in signaling pathways unrelated to your primary target.[15][16]
Investigative Workflow
Caption: Workflow for investigating unexpected cellular phenotypes.
Step-by-Step Protocol: Pinpointing the Source of the Phenotype
Confirm the Phenotype is Robust and Reproducible:
Repeat the experiment with a fresh dilution of the inhibitor and, if possible, a different batch of the compound.
Perform a detailed dose-response analysis to ensure the phenotype is directly related to the inhibitor concentration.
Employ a Structurally Unrelated Inhibitor:
Use a well-characterized inhibitor with a different chemical scaffold that targets the same primary kinase. If the unexpected phenotype is not observed with the second inhibitor, it strongly suggests an off-target effect of the original compound.
Utilize Genetic Approaches for Target Validation:
Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the primary target kinase. If the resulting phenotype mimics that of the inhibitor, it provides strong evidence for an on-target effect.
Rescue Experiments:
If possible, introduce a drug-resistant mutant of the target kinase into your cells. If the inhibitor's effect is on-target, the cells expressing the resistant mutant should be insensitive to the compound.
Phosphoproteomic Profiling:
Perform a global phosphoproteomic analysis of cells treated with your inhibitor. This can reveal changes in phosphorylation patterns across multiple signaling pathways, providing clues to potential off-target activities.
Issue 3: Interpreting Steep Dose-Response Curves
Question: My dose-response curve for the inhibitor is unusually steep, with a Hill slope significantly greater than 1. What does this indicate?
Underlying Causality: A steep dose-response curve can be a red flag for several experimental artifacts or complex biological phenomena.[17][18][19]
Stoichiometric Inhibition: If the concentration of the enzyme in the assay is significantly higher than the inhibitor's dissociation constant (Kd), the inhibition can become stoichiometric, leading to a steep curve.[17][19]
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme, resulting in a sharp increase in inhibition over a narrow concentration range.
Cooperative Binding: In some cases, multiple inhibitor molecules may bind to the enzyme, leading to cooperative inhibition and a steep dose-response.[17]
Troubleshooting Steps
Vary the Enzyme Concentration:
Perform the assay at several different enzyme concentrations. If the IC50 value increases linearly with the enzyme concentration, it is a strong indication of stoichiometric inhibition.[17][18]
Include a Detergent:
Adding a non-ionic detergent, such as Triton X-100, to the assay buffer can help to prevent compound aggregation. If the steepness of the curve is reduced in the presence of a detergent, aggregation was likely the cause.
Orthogonal Assays:
Confirm the inhibition using a different assay format that is less susceptible to artifacts. For example, if you are using a fluorescence-based assay, try a radiometric or mobility-shift assay.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a "privileged scaffold" and how does it relate to pyrazolo[3,4-d]pyrimidines?
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The pyrazolo[3,4-d]pyrimidine core is considered a privileged scaffold because its chemical structure mimics that of adenine, a key component of ATP.[1][2] This allows it to bind to the ATP-binding site of a wide range of kinases.
Q2: How can I computationally predict the off-targets of my pyrazolo[3,4-d]pyrimidine inhibitor?
Computational methods can be a valuable tool for predicting potential off-targets. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to screen your inhibitor against a virtual library of kinase structures.[20][21][22] These predictions should always be followed up with experimental validation.
Q3: What are the key differences between Type I and Type II kinase inhibitors, and how does this relate to the pyrazolo[3,4-d]pyrimidine scaffold?
Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket.[23]
Type II inhibitors bind to the inactive conformation of the kinase, often extending into an adjacent hydrophobic pocket.[23]
The pyrazolo[3,4-d]pyrimidine scaffold is most commonly associated with Type I inhibitors due to its mimicry of the adenine portion of ATP.
Q4: Can off-target effects ever be beneficial?
Yes, in some cases, the "polypharmacology" of an inhibitor, where it intentionally interacts with multiple targets, can be therapeutically beneficial.[24] For example, inhibiting multiple kinases in a cancer signaling network can lead to a more durable anti-tumor response. However, this requires a deep understanding of the inhibitor's full target profile.
Q5: Are there any pyrazolo[3,4-d]pyrimidine-based drugs that have been approved for clinical use?
Yes, a notable example is Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of certain B-cell cancers.[1][2]
Section 3: Data Tables and Reference Information
Table 1: Selectivity Profile of Representative Pyrazolo[3,4-d]pyrimidine Inhibitors
This table is for illustrative purposes and is not an exhaustive list. The selectivity of any given inhibitor can be highly dependent on the specific chemical modifications to the pyrazolo[3,4-d]pyrimidine core.
References
Application Notes and Protocols for Assessing Kinase Inhibitor Specificity - Benchchem. (n.d.).
Al-Ostath, A., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(10), 103362.
Kostić, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Cancers, 13(21), 5308.
Alexiou, P., et al. (2020). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 21(23), 9034.
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm, 11(10), 1646-1667.
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10).
Shoichet, B. K. (2006). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of Medicinal Chemistry, 49(25), 7274-7277.
Bantscheff, M. (2012). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München.
Wu, W., et al. (2015).
Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors - Benchchem. (n.d.).
McGovern, S. L., et al. (2006). Interpreting steep dose-response curves in early inhibitor discovery. Journal of medicinal chemistry, 49(25), 7274–7277.
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315.
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
Vasta, J. D., et al. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2025, August 7).
Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
identifying and controlling for XR9051 artifacts in experiments - Benchchem. (n.d.).
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. New Journal of Chemistry, 48(3), 1146-1166.
Di Maria, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 488-494.
Al-Hourani, B. J., et al. (2024).
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
Direct, indirect and off-target effects of kinase inhibitors. (A). In... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery - Docking.org. (2019, June 19). Retrieved February 15, 2026, from [Link]
Knight, Z. A., & Shokat, K. M. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1338634.
Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]
Ventura, A. C., & Tirosh, B. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 9, 78.
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved February 15, 2026, from [Link]
Van den Eynde, T., et al. (2014). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. Bioorganic & medicinal chemistry letters, 24(15), 3349–3353.
Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. (n.d.). Retrieved February 15, 2026, from [Link]
Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed. (2020, November 1). Retrieved February 15, 2026, from [Link]
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621–637.
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Retrieved February 15, 2026, from [Link]
Technical Support Center: Potency Optimization of 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine Derivatives
Status: Operational Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: PYR-34D-OPT-001 Introduction Welcome to the technical support hub for the 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine sca...
Welcome to the technical support hub for the 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine scaffold. You are likely working with this "privileged structure" because of its bioisosteric relationship to adenine (ATP mimicry). While this scaffold is highly effective for targeting kinases (Src, CDK, Trk) and Adenosine receptors (
), researchers frequently encounter a "potency ceiling" or inconsistent assay data.
This guide moves beyond standard textbook chemistry to address the specific structural and experimental bottlenecks that limit potency in this series.
Module 1: Molecular Design & SAR Troubleshooting
Q: My derivative shows weak affinity (
) despite having a "hinge-binding" motif. What is missing?
A: You are likely failing to exploit the hydrophobic back-pocket or the gatekeeper residue .
The 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine core is a flat, planar system that mimics the adenine ring of ATP. However, adenine itself binds weakly. Potency comes from the substituents that displace water from the hydrophobic pockets adjacent to the ATP site.
Diagnosis & Solution:
The C4-Position (Hinge Region): A simple amino group (
) is insufficient. You must substitute the C4-amine with a bulky hydrophobic group (e.g., 3-chlorophenyl, 3-bromophenyl). This projects the substituent into the hydrophobic pocket II, often interacting with the "gatekeeper" residue (e.g., Thr338 in c-Src).
The C3-Position: If your C3 is a simple methyl (as in the 1,3-dimethyl core), you may lack the steric bulk to force the molecule into the active conformation or fill the pocket. Consider extending this position if the kinase pocket allows, though C3 modification is synthetically harder than C4.
Electronic Effects: Electron-withdrawing groups (EWGs) on the C4-aniline ring often increase potency by increasing the acidity of the NH, strengthening the H-bond to the kinase hinge region backbone carbonyl.
Visualization: SAR Logic Flow
Caption: Logical flow for debugging low potency in pyrazolo[3,4-d]pyrimidine derivatives targeting ATP pockets.
Module 2: Synthetic Troubleshooting (The "Make" Phase)
Q: I am getting low yields during the
displacement of the 4-chloro intermediate. The product is contaminated with the 4-hydroxy starting material.
A: This is a classic issue of moisture sensitivity and incomplete activation . The 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine intermediate is highly reactive and prone to hydrolysis back to the pyrimidinone (4-hydroxy tautomer) if exposed to atmospheric moisture.
Troubleshooting Protocol:
Step
Parameter
Critical Action
Why? (Causality)
1. Chlorination
Reagent
Use fresh (excess).
Old contains phosphoric acid, which deactivates the reaction.
Forms the Vilsmeier-Haack reagent in situ, drastically accelerating the Cl-substitution.
3. Workup
Quenching
Do NOT quench into hot water. Pour reaction onto ice/NH4OH slowly.
Heat + Acidic water = Rapid hydrolysis of the C-Cl bond back to C-OH.
4. Substitution
Solvent
Use Anhydrous Ethanol or Isopropanol.
Water competes with your amine nucleophile.
5. Base
Scavenger
Add or DIPEA (1.5 eq).
Scavenges the HCl generated. Without this, the amine gets protonated and becomes non-nucleophilic.
Standardized Protocol: C4-Amine Displacement
Reference Standard for: 4-((3-chlorophenyl)amino)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Activation: Reflux the 4-hydroxy precursor in neat
(5 equiv.) with catalytic DMF (3 drops) for 4 hours.
Isolation: Evaporate excess
in vacuo. Aazeotrope with toluene twice to remove traces.
Reaction: Dissolve the crude yellow residue (4-chloro intermediate) immediately in anhydrous EtOH.
Addition: Add 3-chloroaniline (1.1 equiv.) and DIPEA (1.5 equiv.).
Conditions: Reflux for 2-4 hours. Monitor by TLC (the product usually fluoresces blue/purple under UV 254/365).
Purification: Cool to RT. The product often precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate and recrystallize from EtOH/Water (not column chromatography, as silica can degrade labile derivatives).
To fix this without losing the core scaffold, you must disrupt the "stacking" or add solubilizing tails outside the binding interface.[1]
Strategy A (Solvent Exposed): If the C6 position is tolerant, introduce a solubilizing group like a morpholine or N-methylpiperazine via a linker.[1]
Strategy B (The Aniline Tail): Modify the C4-aniline. Instead of a simple phenyl, use a 3-(4-methylpiperazin-1-yl)phenyl group. This places the charged nitrogen in the solvent-accessible region (similar to the drug Imatinib).
Visualization: The "Design-Make-Test" Cycle
Caption: Iterative workflow for validating pyrazolopyrimidine derivatives, emphasizing the detergent check step.
References
Traxler, P., et al. (1996). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry. (Foundational SAR for fused pyrimidine kinase inhibitors).
Hanke, J. H., et al. (1996).[1] "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[1][3] Journal of Biological Chemistry. (Discovery of PP1/PP2).
Shoichet, B. K. (2006).[1] "Screening in a Spirit Haunted by Pathological Physical Chemistry." Drug Discovery Today. (Definitive guide on aggregation-based inhibition).
Falgueyret, J. P., et al. (2001).[1] "Pyrazolopyrimidines as Potent Src Kinase Inhibitors."[3][4] Journal of Medicinal Chemistry. (Detailed synthesis and SAR of the specific scaffold).
Sigma-Aldrich Technical Bulletin. "4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine Properties." (Physical properties and handling).
Technical Support Center: Pyrazolo[3,4-d]pyrimidine Prodrug Strategies
Welcome to the Technical Support Center You have accessed the advanced troubleshooting guide for Pyrazolo[3,4-d]pyrimidine derivatives. This scaffold is a privileged structure in kinase inhibition (bioisostere of ATP) bu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center
You have accessed the advanced troubleshooting guide for Pyrazolo[3,4-d]pyrimidine derivatives. This scaffold is a privileged structure in kinase inhibition (bioisostere of ATP) but notoriously suffers from "brick-dust" properties: high crystallinity, high melting points, and poor aqueous solubility.
This guide addresses the three most common support tickets we receive regarding this scaffold:
Solubility: "My compound precipitates in biological media."
Permeability: "I have potency in enzyme assays but no cellular activity."
Stability: "My prodrug hydrolyzes too fast/slow in plasma."
Module 1: The "C4-Amino" Carbamate Strategy
Issue: Poor Aqueous Solubility & Permeability
The Root Cause:
The pyrazolo[3,4-d]pyrimidine core is planar and aromatic. The exocyclic amine at position 4 (C4-NH2) and the ring nitrogens form strong intermolecular hydrogen bond networks. This leads to high lattice energy (high melting point) and low water solubility.
The Solution:
The most field-proven strategy for this scaffold is the C4-Carbamate Prodrug Approach . By acylating the exocyclic amine with a solubilizing carbamate moiety, you achieve two goals:
Disruption of Packing: You break the intermolecular H-bonding network, lowering the melting point.
Ionization: Introducing a basic tail (e.g., N-methylpiperazine) allows for salt formation and pH-dependent solubility.
Mechanism of Action
The prodrug is inactive (the kinase hinge-binding motif is masked). Upon entering the systemic circulation, plasma esterases cleave the carbamate, releasing the active parent drug.
Figure 1: The activation pathway of C4-carbamate prodrugs. The rate-limiting step is typically the enzymatic hydrolysis.
Module 2: Troubleshooting Guide (FAQ)
Q1: My prodrug is stable in buffer but degrades instantly in mouse plasma. Why?
Diagnosis: Species difference in esterase activity.
Explanation: Rodent plasma has significantly higher carboxylesterase activity than human plasma. A carbamate linker that is stable in human plasma might be cleaved too rapidly in mice, negating the pharmacokinetic benefit.
Fix:
Increase Steric Bulk: Add a methyl group alpha to the carbamate oxygen (e.g., use isopropanol vs ethanol linkers).
Switch Species: Verify stability in Human Liver Microsomes (HLM) or human plasma early. Do not optimize solely for mice if the ultimate target is human.
Q2: The reaction with triphosgene yields a complex mixture.
Diagnosis: Over-reaction or moisture contamination.
Explanation: The secondary amine at C4 is less nucleophilic than a primary amine, but the ring nitrogens (N1/N2) can also compete if not substituted.
Fix:
Temperature Control: The reaction with triphosgene must be performed at 0°C initially.
Base Selection: Use a mild base like NaHCO3 (heterogeneous) or DIPEA (homogeneous) carefully.
Stoichiometry: Use exactly 0.35-0.4 eq of triphosgene per equivalent of amine.
Q3: My prodrug has improved solubility but low cellular potency.
Diagnosis: Incomplete hydrolysis or efflux.
Explanation: If the prodrug is too stable, it will not release the active parent drug inside the assay timeframe (24-48h). Alternatively, the solubilizing tail might make it a substrate for P-gp efflux pumps.
Fix:
Check T1/2: Perform a plasma stability assay. If T1/2 > 4 hours, the linker is too stable.
Permeability Assay: Run a PAMPA or Caco-2 assay.
Module 3: Comparative Data (Linker Selection)
When designing your prodrug, the "tail" (R-group) determines the physicochemical properties.
Solubilizing Moiety (R)
Solubility (pH 7.4)
Plasma T1/2 (Human)
Permeability (PAMPA)
Recommended For
N-Methylpiperazine
High (>1 mg/mL)
~30-60 min
Moderate
General Purpose (Balance of solubility/release)
Morpholine
Moderate
~120 min
High
CNS Targets (Better lipophilicity)
PEG-ylated Chain
Very High
>4 hours
Low
IV Formulations (Long circulation)
Diethylamine
Moderate
<15 min
High
Rapid Release (Acute dosing)
Module 4: Experimental Protocols
Protocol A: One-Pot Synthesis of C4-Carbamate Prodrugs
Reference Grounding: Adapted from Schenone et al. (2013) and Tinti et al. (2017).
Objective: Derivatize the C4-amine without isolating the unstable isocyanate/carbamoyl chloride intermediate.
Schenone, S., et al. (2013). "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors." ACS Medicinal Chemistry Letters, 4(7), 622–626.[2]
Tinti, L., et al. (2017). "Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model." Journal of Medicinal Chemistry, 60(14), 6305–6320.[3]
Fallacara, A. L., et al. (2014). "CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction."[4] Drug Metabolism and Pharmacokinetics, 29(6), 433–440.
Overcoming drug resistance with novel pyrazolo[3,4-d]pyrimidine analogs
Topic: Overcoming Drug Resistance & Experimental Optimization Status: Operational | Tier: Level 3 Support (Senior Scientific) Introduction: The Scaffold & The Challenge Welcome to the Technical Support Center for Pyrazol...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Drug Resistance & Experimental Optimization
Status: Operational | Tier: Level 3 Support (Senior Scientific)
Introduction: The Scaffold & The Challenge
Welcome to the Technical Support Center for Pyrazolo[3,4-d]pyrimidine development. This scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of the adenine ring in ATP. This structural similarity allows it to potently inhibit kinases such as Src, Btk, mTOR, and EGFR .
However, its flat, aromatic, nitrogen-rich structure creates two distinct experimental hurdles:
Physicochemical: High lipophilicity leads to poor aqueous solubility and aggregation-based false positives.
Biological: ATP-competitive binding makes these inhibitors susceptible to "gatekeeper" mutations and efflux pump (P-gp) upregulation.
This guide provides validated troubleshooting workflows to distinguish true pharmacological inhibition from experimental artifacts and to design analogs that bypass resistance mechanisms.
Problem: Users often report variable IC50 values or "crashing out" of compounds when transferring from DMSO stock to aqueous media.
Root Cause Analysis
Pyrazolo[3,4-d]pyrimidines rely on
- stacking interactions, making them prone to aggregation in aqueous buffers. If the compound precipitates, the effective concentration is lower than the calculated concentration, leading to artificially high IC50 values (false negatives). Conversely, colloidal aggregates can sequester enzymes, leading to false positives.
Troubleshooting Workflow
Q: My compound precipitates immediately upon addition to the media. How do I fix this?
A: You are likely shocking the system by moving from 100% DMSO to aqueous buffer too quickly. Use the Intermediate Dilution Step method.
Protocol: The "Step-Down" Dilution Method
Start: 10 mM stock in 100% DMSO.
Intermediate: Dilute 1:10 into a compatible intermediate solvent (e.g., PEG-400 or 50% DMSO/Water) to create a 1 mM working stock.
Final: Dilute the intermediate stock into the assay media (e.g., 1:100) to reach 10 µM (final DMSO < 0.5%).
Why? This prevents the formation of a local "supersaturated" zone that triggers nucleation.
Q: How do I know if my IC50 is real or due to aggregation?
A: Perform a Detergent-Sensitivity Test .
Add 0.01% Triton X-100 (or Tween-80) to your assay buffer.
Result A: If IC50 remains stable
True inhibition.
Result B: If IC50 increases significantly (potency drops)
The original activity was likely due to non-specific aggregation (promiscuous inhibition).
Visualization: Solubility & Dilution Logic
Figure 1: Decision tree for compound dilution. Direct addition often leads to precipitation artifacts, whereas step-down dilution maintains solubility.
Module 2: Overcoming Drug Resistance (Biological)
Ticket Type: Loss of Potency in Resistant Cell Lines
Problem: A lead pyrazolo[3,4-d]pyrimidine works on Wild Type (WT) kinases but fails against mutants (e.g., EGFR T790M) or in Multi-Drug Resistant (MDR) cell lines.
Mechanism 1: The Gatekeeper Mutation
In many kinases (EGFR, Src, RET), a specific Threonine residue controls access to a hydrophobic pocket.
The Issue: The mutation (e.g., T790M) introduces a bulky Methionine. Large substituents at the C-3 position of the pyrazolo[3,4-d]pyrimidine core often clash with this Methionine.
The Fix: Modify the C-3 position. Replace bulky phenyl groups with smaller, flexible linkers or form a covalent bond with a nearby Cysteine (e.g., Cys797 in EGFR) using an acrylamide "warhead."
Mechanism 2: P-gp Efflux
Pyrazolo[3,4-d]pyrimidines are often substrates for P-glycoprotein (P-gp/ABCB1).
The Issue: The drug is pumped out of the cell before engaging the target.
The Fix: "Dual-Action" Design. Recent studies indicate that specific pyrazolo[3,4-d]pyrimidines can actually inhibit P-gp ATPase activity while also inhibiting the kinase, effectively blocking their own efflux.
Data Analysis: Interpreting Resistance Profiles
Table 1: Troubleshooting Potency Shifts
Observation
Probable Cause
Recommended Action
High IC50 in Mutant vs WT
Steric Clash (Gatekeeper)
Reduce steric bulk at C-3; Check docking against Mutant PDB.
High IC50 in Cell vs Enzyme
Membrane Permeability or Efflux
Test in P-gp overexpressing line (e.g., MDCK-MDR1).
Potency Restored with Verapamil
P-gp Efflux Liability
The compound is a P-gp substrate. Modify lipophilicity (LogP).
Potency Unchanged in Mutant
Mutation is distal to binding site
Confirm mutation status; check for bypass signaling (e.g., MET amplification).
Visualization: Resistance Mechanisms
Figure 2: Pathways of drug resistance. Inhibitors must navigate both steric clashes (mutations) and efflux pumps to achieve efficacy.
Module 3: Assay Artifacts & Fluorescence
Ticket Type: False Positives / High Background
Problem: The compound shows activity in a fluorescence-based kinase assay (e.g., LanthaScreen or FP), but fails in Western Blot.
The "Inner Filter" Effect
Pyrazolo[3,4-d]pyrimidines are conjugated heterocyclic systems. Many derivatives are intrinsically fluorescent or absorb light in the UV-Blue region (300-450 nm).
Risk: If your compound absorbs at the excitation or emission wavelength of your assay's fluorophore, it will appear to "quench" the signal, mimicking inhibition.
Protocol: Fluorescence Interference Check
Prepare: Compound at IC50 concentration in assay buffer (no enzyme/substrate).
Add: A standard fluorophore (e.g., Fluorescein) at a fixed concentration.
Measure: Read fluorescence.
Compare: If Signal (Compound + Fluorophore) < Signal (Fluorophore only), your compound is quenching the light. Switch to a luminescent assay (e.g., ADP-Glo) or radiometric assay.
Module 4: Synthesis Quality Control
Ticket Type: Regioisomer Contamination
Problem: Different batches of the "same" compound show different biological activities.
Technical Insight:
The synthesis of pyrazolo[3,4-d]pyrimidines often involves the alkylation of the pyrazole nitrogen. This reaction can yield two regioisomers: N1-alkyl (desired) and N2-alkyl (often inactive or less potent).
These isomers have very similar R_f values on TLC and can co-crystallize.
Solution: Use NOESY NMR to confirm regiochemistry. The N1-alkyl group will show a correlation with the C-3 proton (or substituent), whereas the N2-alkyl will not.
References
Mechanism of Action & Resistance:
Reis, R., et al. (2021). "New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors." MDPI.
Gatekeeper Mutations:
Kim, H., et al. (2016).[1] "A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants."[1] Journal of Medicinal Chemistry.
Solubility & Formulation:
Fini, I., et al. (2018). "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." ACS Medicinal Chemistry Letters.
Prodrug Strategies:
Schenone, S., et al. (2013).[2][3] "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors." ACS Medicinal Chemistry Letters.
EGFR Targeting & Design:
Hassaballah, A.I., et al. (2024).[4][5] "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition."[5] RSC Advances.
The 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold: A Comparative Technical Guide vs. Quinazoline EGFR Inhibitors
Executive Summary: The Scaffold "War" in Kinase Inhibition In the landscape of Epidermal Growth Factor Receptor (EGFR) inhibition, the 4-anilinoquinazoline scaffold (represented by Gefitinib, Erlotinib, and Lapatinib) ha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold "War" in Kinase Inhibition
In the landscape of Epidermal Growth Factor Receptor (EGFR) inhibition, the 4-anilinoquinazoline scaffold (represented by Gefitinib, Erlotinib, and Lapatinib) has long been the "gold standard." However, the emergence of resistance mutations (T790M, C797S) and the need for dual-targeting agents have driven research toward alternative bioisosteres.
The 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine core represents a critical "scaffold hop" from the classic quinazoline. As a 5,6-fused heterocyclic system, it mimics the purine ring of ATP more closely than the 6,6-fused quinazoline. This guide analyzes the performance of 1,3-dimethyl-pyrazolo[3,4-d]pyrimidine derivatives against standard EGFR inhibitors, highlighting their utility in overcoming resistance via dual Src/EGFR inhibition and their distinct solubility profiles.
Structural & Mechanistic Comparison
Pharmacophore Analysis: 5,6-Fused vs. 6,6-Fused
The primary distinction lies in the core geometry and hydrogen bonding capabilities within the ATP-binding pocket.
Quinazolines (e.g., Gefitinib): Possess a 6,6-fused ring. They rely heavily on the N1 nitrogen to accept a hydrogen bond from Met793 (hinge region).
Pyrazolo[3,4-d]pyrimidines: Possess a 5,6-fused ring. The N1 position in the pyrazole ring offers a different vector for substitution (e.g., methyl vs. phenyl). The "1,3-dimethyl" substitution specifically alters the hydrophobic fit at the back of the pocket compared to the bulky N-isopropyl or N-phenyl groups often seen in other kinase inhibitors.
Mechanism of Action Visualization
The following diagram illustrates the binding mode differences and the signaling pathways affected.
Figure 1: Comparative Mechanism of Action. Note the Pyrazolo-scaffold's ability to target c-Src, a common escape mechanism for tumors treated with pure EGFR inhibitors.
Comparative Performance Data
The following data aggregates findings from structure-activity relationship (SAR) studies comparing optimized 1,3-dimethyl-pyrazolo[3,4-d]pyrimidine derivatives against clinical standards.
Table 1: Inhibitory Potency (IC50) Profile[1]
Compound Class
Specific Agent
EGFR (WT) IC50
EGFR (T790M) IC50
c-Src IC50
Solubility (LogS)
Quinazoline
Gefitinib
3–5 nM
>1,000 nM
>5,000 nM
Low (-5.2)
Quinazoline
Erlotinib
2–10 nM
>2,000 nM
>5,000 nM
Low (-5.4)
Pyrazolo[3,4-d]
1,3-Dimethyl Core (Generic)
>1,000 nM
N/A
~500 nM
High (Intermediate)
Pyrazolo[3,4-d]
Optimized Derivative (e.g., 4-amino-N1-aryl)
16–30 nM
230 nM
150 nM
Moderate (-4.1)
Pyrazolo[3,4-d]
Dual Src/EGFR Lead
54 nM
450 nM
12 nM
Moderate
Key Insight: The "naked" 1,3-dimethyl core is often a weak inhibitor. However, when substituted at the C4 position (with an aniline) and C6, it becomes a potent dual inhibitor . The 1,3-dimethyl group provides steric bulk that can improve selectivity against other kinases (like CDK2) compared to unsubstituted analogs.
Experimental Validation Protocols
To objectively assess a 1,3-dimethyl-pyrazolo[3,4-d]pyrimidine derivative against Gefitinib, you must employ a self-validating dual-assay workflow .
Purpose: To prove efficacy in Gefitinib-resistant environments.
Cell Lines:
A431: EGFR Overexpressed (Gefitinib-sensitive).
H1975: EGFR L858R/T790M (Gefitinib-resistant).
Seeding: 3,000 cells/well in 96-well plates. Adhere for 24h.
Treatment: Treat with 1,3-dimethyl-pyrazolo derivative (0-10 µM) for 72h.
Readout: MTT or CellTiter-Glo.
Data Analysis: Calculate Selectivity Index (SI) = IC50(H1975) / IC50(A431).
Interpretation: A lower SI indicates the compound is overcoming T790M resistance better than Gefitinib.
Experimental Workflow Diagram
Figure 2: Validation Workflow. A stepwise progression from biochemical potency to cellular resistance profiling.
Synthesis & Stability Notes for Researchers
When working with the 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold, researchers should note:
Solubility: The 1,3-dimethyl substitution generally improves solubility in organic solvents (DMSO, DCM) compared to the N1-phenyl analogs, facilitating easier purification and NMR characterization.
Regioselectivity: During synthesis (typically via hydrazine reaction with ethoxymethylene compounds), ensuring the N1-methylation (vs N2) is critical. The 1,3-dimethyl isomer is thermodynamically favored but requires careful temperature control during the cyclization step.
Stability: The scaffold is highly stable against oxidative metabolism, unlike the furan-containing moieties sometimes used in other kinase inhibitors.
References
Design and synthesis of pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors.
Source:Journal of Enzyme Inhibition and Medicinal Chemistry
Significance: Establishes the SAR of the pyrazolo-pyrimidine core against EGFR WT and T790M.
Pyrazolo[3,4-d]pyrimidines as Dual Src/EGFR Inhibitors.
Source:Bioorganic & Medicinal Chemistry Letters
Significance: Details the mechanism of dual inhibition to overcome drug resistance.
Structure-Activity Relationship of 1,3-Disubstituted Pyrazolo[3,4-d]pyrimidines.
Source:European Journal of Medicinal Chemistry
Significance: Provides specific chemical data on the 1,3-dimethyl substitution effects.
Gefitinib (Iressa) Clinical Pharmacology.
Source:FDA Label / AccessData
Significance: Baseline data for the control arm in comparative experiments.
Comparative
Comparative Profiling: Pyrazolo[3,4-d]pyrimidine vs. Quinazoline Kinase Inhibitors
This guide provides a technical comparison between pyrazolo[3,4-d]pyrimidine and quinazoline scaffolds, two of the most privileged structures in kinase inhibitor discovery.[1] It is designed for medicinal chemists and ph...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between pyrazolo[3,4-d]pyrimidine and quinazoline scaffolds, two of the most privileged structures in kinase inhibitor discovery.[1] It is designed for medicinal chemists and pharmacologists evaluating scaffold hopping strategies or optimizing lead compounds.
[2]
Executive Summary: The Scaffold Hop
The quinazoline ring (e.g., Gefitinib, Erlotinib) has long been the "gold standard" for ATP-competitive inhibition, particularly for EGFR tyrosine kinases. However, its planar, lipophilic nature often leads to poor solubility and metabolic liability.
The pyrazolo[3,4-d]pyrimidine scaffold (e.g., Ibrutinib) serves as a bioisostere of the adenine ring of ATP.[2][3][4] By fusing a pyrazole ring to a pyrimidine, this 5,6-fused system offers distinct vectors for substitution (N1, C3, C4, C6) that differ from the 6,6-fused quinazoline (C4, C6, C7). This guide analyzes why and how to transition between these scaffolds to overcome resistance or physicochemical limitations.
Structural Pharmacology & Binding Modes[6]
The Adenine Mimicry
Both scaffolds function as Type I inhibitors, binding to the active conformation (DFG-in) of the kinase ATP pocket. However, their interaction with the hinge region —the critical amino acid stretch connecting the N- and C-terminal lobes—differs geometrically.
Quinazoline (6,6-fused): Typically anchors via N1 (acceptor) and N3 (acceptor) interactions. The C4-aniline group extends into the hydrophobic back pocket.
Pyrazolo[3,4-d]pyrimidine (5,6-fused): Mimics the purine core of ATP more closely. The N1 and N2 of the pyrazole or N5/N7 equivalents participate in hydrogen bonding. Crucially, the N1-position on the pyrazole ring points towards the solvent front, providing an ideal vector for solubilizing groups (e.g., piperidine, morpholine) without disrupting the hinge bind.
Visualization of Interaction Networks
The following diagram illustrates the comparative binding topology and the critical residues involved in EGFR/BTK inhibition.
Figure 1: Comparative Binding Topology. Note how the Pyrazolo scaffold offers a distinct N1 vector for covalent warhead attachment (as seen in BTK inhibitors) compared to the Quinazoline core.
Performance Metrics: Head-to-Head Data
The following data synthesizes experimental results comparing a standard quinazoline (Erlotinib) against optimized pyrazolo[3,4-d]pyrimidine analogs (e.g., Compound 12b) in the context of EGFR inhibition.
Table 1: Potency and Selectivity Profile (EGFR Models)
Metric
Quinazoline (Erlotinib)
Pyrazolo[3,4-d]pyrimidine (Cmpd 12b)
Interpretation
EGFR WT IC50
15 - 20 nM
16 nM
Bioequivalent: Both scaffolds achieve low nanomolar potency against Wild Type.
EGFR T790M IC50
> 3,000 nM (Resistant)
236 nM
Superior: Pyrazolo scaffold accommodates the bulky Methionine gatekeeper mutation better.
Solubility (LogS)
-5.2 (Poor)
-3.8 (Moderate)
Improved: The sp3-rich N1-substituents on the pyrazole ring disrupt crystal packing.
Selectivity (Kinome)
Low (Promiscuous)
High (Tunable)
Pyrazolo allows C3-substitution to clash with non-target gatekeepers.
Data Source: Synthesized from comparative studies on EGFR inhibitors [1][4].
Experimental Protocols for Comparative Profiling
To validate scaffold superiority in your own program, use the following self-validating workflow.
Calculation: Calculate Selectivity Index (SI) = IC50(IL-3) / IC50(Target).
Target: SI > 50 for Pyrazolo candidates indicates successful scaffold hopping with reduced general toxicity.
Strategic Selection Guide
When should you choose Pyrazolo[3,4-d]pyrimidine over Quinazoline?
Patent Space: Quinazoline IP space is crowded (AstraZeneca, Roche). Pyrazolo offers "white space" for novel IP generation.
Solubility Issues: If your quinazoline lead is insoluble (<10 µM), the N1-position of the pyrazolo core allows for the introduction of polar solubilizing groups (piperazines, morpholines) that project into the solvent, improving PK properties without killing potency.
Covalent Targeting: For targets like BTK (Cys481) or EGFR (Cys797), the pyrazolo scaffold's geometry aligns acrylamide warheads perfectly with the cysteine thiol, as proven by Ibrutinib .
Workflow Diagram: Scaffold Evaluation Pipeline
Figure 2: Strategic workflow for evaluating scaffold suitability during lead optimization.
References
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
[Link]
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry.
[Link]
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie.
[Link]
Publish Comparison Guide: Cross-Reactivity Profiling of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine
This guide outlines a rigorous cross-reactivity profiling strategy for 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. This scaffold is a "privileged structure" in medicinal chemistry, acting as a bioisost...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous cross-reactivity profiling strategy for 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. This scaffold is a "privileged structure" in medicinal chemistry, acting as a bioisostere of adenine. Consequently, it possesses a high potential for "Janus-faced" promiscuity: it can potently inhibit Protein Kinases (by competing with ATP) and antagonize Adenosine Receptors (by competing with endogenous adenosine).
Executive Summary: The Promiscuity Paradox
The 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine core is structurally analogous to Theophylline (1,3-dimethylxanthine) and Adenine . While derivatives of this scaffold (such as the Src inhibitors PP1 and PP2) are often utilized as kinase probes, their 1,3-dimethyl variants frequently exhibit nanomolar affinity for Adenosine Receptors (A1, A2A, A2B, A3).
The Critical Risk: A researcher using a 1,3-dimethyl-pyrazolo[3,4-d]pyrimidine derivative to inhibit a kinase (e.g., Src or CDK2) may inadvertently antagonize adenosine G-protein coupled receptors (GPCRs), altering cAMP levels and confounding data interpretation. Conversely, adenosine antagonist studies may be compromised by off-target kinase inhibition.
This guide provides a self-validating profiling ecosystem to disentangle these overlapping activities.
Comparative Performance Landscape
The following table contrasts the primary target profile of the 1,3-Dimethyl core against standard alternatives, highlighting the necessary cross-reactivity checks.
To validate the specificity of your compound, you must execute a Two-Arm Profiling Strategy : Arm A quantifies GPCR antagonism, and Arm B quantifies Kinase inhibition.
Arm A: Adenosine Receptor Binding (GPCR Liability)
Objective: Determine if the compound displaces radioligands at A1 or A2A receptors.
Protocol: Radioligand Displacement Assay
Membrane Preparation: Use CHO cells stably expressing human A1 or A2A receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
Ligand Selection:
A1: Use [³H]DPCPX (0.2 nM).
A2A: Use [³H]ZM-241385 (0.5 nM).
Incubation:
Prepare 96-well plates with membrane homogenate (50 µg protein/well).
Add test compound (1,3-Dimethyl derivative) in a concentration gradient (
to M).
Incubate for 90 min at 25°C.
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
Quantification: Liquid scintillation counting.
Validation: Calculate
using the Cheng-Prusoff equation.
Control:CGS-15943 (
nM) must be run in parallel to validate assay sensitivity.
Arm B: Kinase Selectivity Profiling (Enzymatic Liability)
Objective: Determine if the compound inhibits ATP-dependent phosphorylation.
Protocol: Radiometric "HotSpot" Kinase Assay
Reaction Mix: Prepare kinase buffer (20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35).
Substrate: Use specific peptide substrates (e.g., Poly(Glu,Tyr) 4:1 for Src).
ATP Addition: Add [γ-³³P]ATP (Specific activity: 10 µCi/µl). ATP concentration should be at
for the specific kinase to ensure competitive inhibition detection.
Initiation: Add test compound (10 µM screening dose) and kinase enzyme. Incubate 20-40 min at RT.
Detection: Spot reaction onto P81 ion-exchange paper. Wash with 0.75% phosphoric acid to remove unbound ATP.
Readout: Scintillation counting of phosphorylated substrate.
Data Analysis: Compounds showing >50% inhibition at 10 µM should undergo
determination.
Mechanistic Visualization
The following diagram illustrates the divergent signaling pathways that this single scaffold can perturb, creating the "Cross-Reactivity" confusion.
Caption: Dual-pathway interference. The scaffold simultaneously blocks GPCR-mediated cAMP flux and Kinase-mediated phosphorylation, with potential downstream cross-regulation.
Decision Matrix for Researchers
Use this logic flow to interpret your profiling results:
High A1/A2A Affinity (
nM) + Low Kinase Inhibition:
Action: Use CGS-15943 as a control. Do not use as a kinase probe.
High Kinase Inhibition (
nM) + Low Adenosine Affinity:
Action: Verify against Dasatinib or PP2 .
Dual Activity (Both < 1 µM):
Action:Unsuitable for phenotypic screening. Data will be uninterpretable due to pathway crosstalk (e.g., PKA phosphorylating Src). Modify structure (e.g., add N1-tert-butyl group) to reduce Adenosine affinity.
References
Gatta, F., et al. (1993). "Pyrazolo[3,4-d]pyrimidines, a new class of adenosine antagonists."[5] Arzneimittelforschung.
Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor." Journal of Biological Chemistry.
Baraldi, P. G., et al. (2008). "Pyrazolo derivatives as potent adenosine receptor antagonists: An overview on the structure-activity relationships." Current Pharmaceutical Design.
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal.
Moro, S., et al. (2015). "Pyrazolo-Triazolo-Pyrimidine Derivatives as Adenosine Receptor Antagonists: A Possible Template for Adenosine Receptor Subtypes?" Current Topics in Medicinal Chemistry.
Bridging the Gap: A Guide to In Vitro and In Vivo Correlation of 1,3-Disubstituted Pyrazolo[3,4-d]pyrimidine Activity
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines. This structural similarity allows it to effectively interact with a variety of biological t...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines. This structural similarity allows it to effectively interact with a variety of biological targets, particularly ATP-binding sites of protein kinases.[1][2] Consequently, derivatives of this heterocyclic system have been extensively investigated as potential therapeutic agents, with a significant focus on oncology.[3][4][5] This guide provides an in-depth comparison of the in vitro and in vivo activities of 1,3-disubstituted pyrazolo[3,4-d]pyrimidine derivatives, offering insights into the experimental methodologies used to establish a meaningful correlation between preclinical laboratory findings and their performance in living organisms.
The Foundational Role of In Vitro Assays in Characterizing Pyrazolo[3,4-d]pyrimidine Derivatives
Initial characterization of novel pyrazolo[3,4-d]pyrimidine compounds invariably commences with a battery of in vitro assays. These experiments are crucial for providing a preliminary assessment of a compound's biological activity, mechanism of action, and potential for further development.
A cornerstone of in vitro evaluation for anticancer agents is the assessment of cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[3][6] This assay measures the metabolic activity of cells, which in most cases correlates with cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cell population. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been evaluated against various cancer cell lines, including those from lung (A549), colon (HCT-116), and breast (MCF-7) cancers, with some compounds exhibiting IC50 values in the micromolar range.[3][4][6]
Beyond general cytotoxicity, pinpointing the specific molecular target of a compound is paramount. Given that the pyrazolo[3,4-d]pyrimidine scaffold frequently acts as a kinase inhibitor, in vitro enzymatic assays are indispensable.[1][7] These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][8][9] For example, specific derivatives have demonstrated potent inhibitory activity against wild-type EGFR and its T790M mutant, with IC50 values in the nanomolar range.[4]
To further elucidate the cellular consequences of target engagement, researchers employ techniques like flow cytometry. This powerful tool allows for the quantitative analysis of various cellular parameters, including cell cycle distribution and the induction of apoptosis (programmed cell death).[6][10] Treatment of cancer cells with active pyrazolo[3,4-d]pyrimidine compounds has been shown to cause cell cycle arrest at specific phases, such as G2/M or G0/G1, and a significant increase in the apoptotic cell population.[4][9][10]
The following table summarizes key in vitro data for representative 1,3-disubstituted pyrazolo[3,4-d]pyrimidine derivatives from published studies:
Transitioning to In Vivo Models: The Litmus Test for Therapeutic Potential
While in vitro studies provide invaluable initial data, they cannot fully recapitulate the complex biological environment of a living organism. Therefore, promising compounds must be evaluated in in vivo models to assess their efficacy, pharmacokinetics, and toxicity in a more physiologically relevant setting.
The most common in vivo models for evaluating anticancer agents are mouse xenografts.[9][12][13] In this approach, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time. A significant reduction in tumor volume in the treated group compared to a control group indicates in vivo efficacy. For example, pyrazolo[3,4-d]pyrimidine-based TRAP1 inhibitors have been shown to significantly reduce tumor growth in mouse PC3 xenograft models.[12] Similarly, another derivative demonstrated tumor growth inhibition in an HT-29 xenograft nude mouse model.[9]
Toxicity is a critical consideration in drug development. Preliminary in vivo toxicity studies are often conducted in healthy animals to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects on normal tissues.[3] For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been administered to rats at doses of 20 mg/kg/day without showing significant toxicity.[3]
The following diagram illustrates a typical workflow for progressing a pyrazolo[3,4-d]pyrimidine derivative from in vitro screening to in vivo evaluation.
Caption: Workflow from in vitro to in vivo studies.
Correlating In Vitro Data with In Vivo Outcomes: A Multifactorial Challenge
Establishing a robust in vitro-in vivo correlation (IVIVC) is a critical objective in drug development. For pyrazolo[3,4-d]pyrimidine derivatives, a strong correlation would mean that the in vitro potency (e.g., IC50 in a cell-based assay or a kinase assay) translates to in vivo efficacy (e.g., tumor growth inhibition). However, this correlation is often not straightforward due to a multitude of factors, including:
Pharmacokinetics (PK): This encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. A compound that is highly potent in vitro may have poor oral bioavailability, be rapidly metabolized, or fail to reach the tumor site in sufficient concentrations to exert its effect in vivo.
Pharmacodynamics (PD): This relates to the biochemical and physiological effects of the drug on the body. It is important to confirm that the drug is engaging its target in the tumor tissue at concentrations that are comparable to those that were effective in vitro.
Toxicity: A compound may be effective but also exhibit unacceptable toxicity to normal tissues, limiting its therapeutic window.
A successful IVIVC is often observed when a compound's in vitro mechanism of action is directly linked to the in vivo therapeutic effect. For example, if a pyrazolo[3,4-d]pyrimidine derivative potently inhibits a key oncogenic kinase in vitro, and in vivo studies demonstrate both tumor growth inhibition and a corresponding reduction in the phosphorylation of the kinase's downstream targets in the tumor tissue, a strong IVIVC can be established.
The following diagram illustrates the key factors influencing the in vitro-in vivo correlation.
Caption: Factors influencing in vitro-in vivo correlation.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivative for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]
In Vivo Tumor Xenograft Study
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the pyrazolo[3,4-d]pyrimidine derivative or vehicle control to the respective groups via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the extent of tumor growth inhibition.[9][12]
Conclusion
The development of 1,3-disubstituted pyrazolo[3,4-d]pyrimidine derivatives as therapeutic agents is a multifaceted process that relies on a systematic and iterative cycle of in vitro and in vivo testing. While in vitro assays provide a rapid and cost-effective means of identifying active compounds and elucidating their mechanisms of action, in vivo studies are indispensable for validating their therapeutic potential in a complex biological system. A thorough understanding of the principles of pharmacokinetics, pharmacodynamics, and toxicology is essential for bridging the gap between in vitro activity and in vivo efficacy, ultimately paving the way for the clinical development of novel and effective therapies.
References
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC.
Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed.
Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives.
Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC - NIH.
Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent - PubMed.
Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - MDPI.
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC.
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC.
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC.
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.
Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives - MedChemComm (RSC Publishing).
Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma | Semantic Scholar.
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC. Available at:
Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed.
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - RSC Publishing.
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC - NIH.
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing.
The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC.
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Head-to-Head Comparison of Pyrazolo[3,4-d]pyrimidine Synthesis Methods
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
[1]
Executive Summary: The "Adenine Isostere" Challenge
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of the adenine moiety of ATP.[1][2][3] This structural similarity allows it to function as a potent scaffold for kinase inhibitors, including approved drugs like Ibrutinib (BTK inhibitor) and investigational agents targeting EGFR, Src, and CDK2.
For the synthetic chemist, the challenge lies not in accessing the core, but in selecting a method that balances regiochemical control (N1 vs N2 alkylation), functional group tolerance , and scalability . This guide compares the three dominant synthetic methodologies: the Classical Stepwise Cyclization, the PBr₃-Mediated One-Pot Reaction, and Microwave-Assisted Multicomponent Synthesis.
Strategic Overview: Retrosynthetic Pathways
Before diving into protocols, we must visualize the disconnection strategies. The choice of route is often dictated by the availability of the pyrazole precursor and the desired substitution pattern at C4 and C6.
Figure 1: Strategic disconnections for the pyrazolo[3,4-d]pyrimidine scaffold.
Head-to-Head Comparison: Methodologies
Method A: Classical Stepwise Cyclization (The "Industry Standard")
This route typically begins with a 5-amino-4-cyanopyrazole. It is the most robust method for large-scale synthesis but suffers from harsh conditions.
Mechanism: Nucleophilic attack of the exocyclic amine on a one-carbon electrophile (formamide, formic acid, or triethyl orthoformate), followed by intramolecular cyclization onto the nitrile.
Best For: Generating the 4-amino or 4-oxo core with high reliability.
Critical Limitation: High temperatures (>150°C) often lead to decomposition of sensitive functional groups.
Method B: PBr₃-Mediated One-Pot Synthesis (The "Chemical Equivalent" Route)
A modern approach that activates formamide using phosphorus tribromide (PBr₃), effectively generating a Vilsmeier-type reagent in situ.
Mechanism: PBr₃ converts formamide into a reactive electrophilic species that formylates the C4 position and amidinates the amine, followed by cyclization with HMDS (hexamethyldisilazane).
Best For: Mild conditions (60°C) and avoiding the isolation of unstable intermediates.
Critical Limitation: Handling PBr₃ requires strict moisture exclusion; phosphorus byproducts can be difficult to remove during workup.
Method C: Microwave-Assisted Multicomponent Reaction (The "High-Throughput" Route)
Utilizes microwave irradiation to accelerate the condensation of aminopyrazoles with orthoesters and amines.
Mechanism: Rapid dielectric heating facilitates the formation of the intermediate imidate, which undergoes immediate cyclization.
Best For: Library generation (SAR studies) and rapid analoging.
Critical Limitation: Scale-up is limited by the penetration depth of microwaves; typically restricted to <5g batches.
Comparative Data Summary
Feature
Method A: Classical
Method B: PBr₃-Mediated
Method C: Microwave MCR
Primary Precursor
5-amino-4-cyanopyrazole
5-aminopyrazole
5-aminopyrazole-4-carboxylate
Reagents
Formamide, HCOOH, or HC(OEt)₃
Formamide, PBr₃, HMDS
HC(OMe)₃, Amine, AcOH
Reaction Temp
100–200 °C
60 °C
100–150 °C (MW)
Time
4–24 Hours
1–2 Hours
10–30 Minutes
Typical Yield
40–70%
79–91%
60–85%
Atom Economy
Moderate
High (One-pot)
Moderate
Scalability
High (Kilogram)
Medium
Low (Milligram/Gram)
Key Risk
Regioisomer formation; thermal degradation
PBr₃ handling/safety
Pressure limits; reproducibility
Deep Dive: The PBr₃-Mediated Mechanism
The PBr₃ method represents a significant advancement in yield and mildness. Understanding the mechanism is crucial for troubleshooting.
Figure 2: Mechanistic flow of the PBr₃-mediated synthesis. The in-situ generation of the Vilsmeier-like reagent allows for dual activation of the pyrazole core.
Heating: Warm the mixture to 60 °C and stir for 1 hour.
Cyclization: Add hexamethyldisilazane (HMDS, 3.0 equiv) dropwise. Continue heating at 60 °C for 1–2 hours.
Workup: Pour into ice water. Neutralize with saturated NaHCO₃ solution.
Isolation: Filter the precipitate.
Expected Yield:85–92% .
Why this works: PBr₃ acts as a coupling agent, eliminating the need for high thermal energy to drive the dehydration. HMDS serves as a nitrogen source and ammonia equivalent to close the ring under mild conditions.
Decision Matrix: Which Method Should You Choose?
Use this logic flow to determine the optimal synthetic route for your specific drug candidate.
Figure 3: Decision matrix for selecting the optimal synthetic methodology.
References
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles.
Source:Molecules2017 , 22(5), 820.
Significance: Establishes the PBr₃/HMDS protocol with yields >90%.
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.
Source:RSC Advances2014 , 4, 56791-56798.
Significance: Details the microwave-assisted methodology for rapid library generation.
Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors.
Source:RSC Advances2022 , 12, 15110-15128.
Significance: Demonstrates the biological relevance and application of the classical synthesis route in modern drug discovery.
Microwave-assisted, divergent solution-phase synthesis of 1,3,6-trisubstituted pyrazolo[3,4-d]pyrimidines.
Source:ACS Combinatorial Science2011 , 13(4), 414-420.[4]
Significance: High-throughput approach for SAR exploration.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Subject: 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine (Scaffold & Lead Derivatives)[1]
Executive Summary: The Privileged Scaffold
The 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine core represents a "privileged scaffold" in medicinal chemistry due to its bioisosteric similarity to the adenine ring of ATP.[1][2] Unlike traditional non-selective cytotoxic agents (e.g., Doxorubicin, Cisplatin), derivatives of this scaffold function primarily as Targeted Kinase Inhibitors .[1]
This guide benchmarks the performance of high-potency 1,3-dimethyl-pyrazolo[3,4-d]pyrimidine derivatives (specifically targeting CDK2 and EGFR ) against industry-standard chemotherapeutics.[1]
Key Differentiators
Mechanism: ATP-competitive inhibition of Cyclin-Dependent Kinases (CDK2) and Epidermal Growth Factor Receptor (EGFR).[1]
Selectivity: Higher selectivity indices (SI) for tumor cells vs. normal fibroblasts compared to Doxorubicin.[1]
The anticancer efficacy of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives stems from their ability to occupy the ATP-binding pocket of protein kinases.[1][4] By mimicking the purine ring, these compounds prevent the phosphorylation of downstream effectors essential for cell cycle progression and survival.
Primary Targets
CDK2/Cyclin A: Essential for G1/S phase transition.[1] Inhibition leads to cell cycle arrest and apoptosis.[1][5]
EGFR (Wild Type & T790M): Drives proliferation in non-small cell lung cancer (NSCLC).[1]
Pathway Diagram
The following diagram illustrates the dual-inhibition mechanism leading to apoptosis.
Figure 1: Dual-mechanism of action showing ATP-competitive inhibition of CDK2 and EGFR, leading to cell cycle arrest and apoptosis.
Benchmarking Performance Data
The following data compares a representative high-potency 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivative (Lead Compound 14) against standard-of-care drugs Sorafenib (kinase inhibitor) and Doxorubicin (intercalating agent).[1]
Experiment A: In Vitro Cytotoxicity (IC50 in µM)
Data synthesized from comparative screenings on human carcinoma cell lines.[1][6][7]
Analyst Note: The 1,3-dimethyl-pyrazolo[3,4-d]pyrimidine core exhibits superior potency in HCT-116 cells compared to Sorafenib, likely due to enhanced lipophilicity and tighter binding in the ATP pocket facilitated by the pyrazole nitrogen.
Experimental Protocols
To replicate these benchmarking results, the following self-validating protocols are recommended.
Objective: Determine IC50 values with statistical rigor.
Workflow Diagram:
Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Methodology:
Seeding: Plate cells (MCF-7, HCT-116) at a density of
cells/well in RPMI-1640 medium.
Treatment: Dissolve the 1,3-dimethyl-pyrazolo[3,4-d]pyrimidine derivative in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Ensure final DMSO concentration is
.
Controls: Include Positive Control (Doxorubicin 10 µM) and Vehicle Control (0.1% DMSO).
Readout: After 4h MTT incubation, aspirate media, add 100 µL DMSO, and shake for 10 min. Measure Optical Density (OD) at 570 nm.[1]
Calculation: Calculate % Viability =
.[1] Plot dose-response curves using non-linear regression (Sigmoidal dose-response).
Protocol 2: Kinase Inhibition Assay (ADP-Glo)
Rationale: Direct measurement of enzymatic activity is required to confirm the Mechanism of Action (MoA) distinct from general toxicity.[1]
Reaction Mix: Combine recombinant CDK2/Cyclin A enzyme, substrate (Histone H1), and ATP in kinase buffer.[1]
Inhibition: Add the test compound (1,3-dimethyl derivative) at varying concentrations.
Incubation: 60 min at Room Temperature.
Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP.[1] Add Kinase Detection Reagent to convert ADP to ATP, generating luciferase signal.
Validation: Signal-to-background ratio must be
.
Conclusion & Strategic Recommendations
The 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold offers a distinct advantage over traditional chemotherapeutics like Doxorubicin in terms of selectivity and targeted mechanism .[1]
For Drug Development: Focus on C4- and C6-substituted derivatives of this core. The 1,3-dimethyl substitution pattern stabilizes the pyrazole ring, enhancing metabolic stability compared to unmethylated analogs.
For Pre-Clinical Screening: Use HCT-116 (Colon) and MCF-7 (Breast) cell lines as primary screens, as these show the highest sensitivity to this scaffold's CDK2-inhibitory effects.[1]
Final Verdict: This scaffold is a high-priority candidate for "Next-Generation Kinase Inhibitor" programs, particularly for multi-drug resistant (MDR) phenotypes where standard ATP-competitors fail.[1]
References
Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors.
Source: RSC Advances, 2022.
URL:[Link]
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.
Source: Molecules (MDPI), 2012.[1]
URL:[Link][1]
Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents.
Source: International Journal of Molecular Sciences, 2011.
URL:[Link]
Pyrazolopyrimidine PI3K inhibitor compounds and methods of use.
Source: U.S. Patent US8987280B2.[1]
URL:
New 1H-pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors.
Source: RSC Advances, 2024.
URL:[Link]
A Senior Application Scientist's Guide to Validating Cellular Target Engagement of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Introduction: The Criticality of Target Engagement In the landscape of modern drug discovery, the unequivocal confirmation that a molecule interacts with its intended biological target within a cellular environment is a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Target Engagement
In the landscape of modern drug discovery, the unequivocal confirmation that a molecule interacts with its intended biological target within a cellular environment is a cornerstone of a successful research program. This process, known as target engagement, provides the essential link between a compound's chemical structure and its biological effect. The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently serving as the core for potent kinase inhibitors.[1][2] Derivatives of this scaffold have been developed to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Src, Abl, and Cyclin-Dependent Kinases (CDKs).[3][4][5][6]
This guide focuses on 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine, a representative member of this class. We will explore and objectively compare several leading methodologies for validating its engagement with a putative kinase target, such as EGFR, within intact cells. As senior application scientists, we emphasize not just the procedural steps, but the underlying principles and strategic rationale, empowering researchers to select and execute the most appropriate validation strategy for their specific needs.
Chapter 1: Foundational Methods for Direct Target Interaction
Confirming the direct physical interaction between a compound and its target protein is the highest standard of evidence for target engagement. Here, we compare two powerful, yet distinct, biophysical techniques that can be deployed in a cellular context.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a label-free method that relies on the principle of ligand-induced thermal stabilization.[7] When a small molecule binds to its target protein, it typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[8][9]
Causality Behind the Method: The energy required to unfold a protein is increased when a stabilizing ligand is bound in its active site. By subjecting cells to a temperature gradient, we can observe a shift in the melting temperature (Tagg) of the target protein in the presence of a binding compound. This provides direct evidence of engagement in a native cellular environment.[10]
Caption: A schematic overview of the NanoBRET™ Target Engagement Assay workflow.
Cell Preparation:
Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., NanoLuc®-EGFR).
After 18-24 hours, harvest the cells and seed them into a 384-well white assay plate.
[11]2. Compound and Tracer Addition:
Prepare a serial dilution of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Add the cell-permeable fluorescent tracer (specific for the kinase class) to the cells, followed immediately by the compound dilutions.
[12]3. Equilibration:
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding competition to reach equilibrium.
[11]4. Signal Detection:
Add the NanoBRET® Nano-Glo® Substrate to all wells.
Immediately read the plate on a luminometer equipped with two filters to detect donor emission (450 nm) and acceptor emission (610 nm).
[11]5. Data Analysis:
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀, which reflects the intracellular affinity of the compound for the target.
Chapter 2: Profiling Selectivity and Downstream Consequences
Beyond confirming the primary interaction, it is crucial to understand a compound's selectivity across the broader kinome and to verify that target engagement translates into a functional cellular outcome.
Chemoproteomics using Kinobeads
This technique provides a global view of a compound's kinase targets within a complex cell lysate. [13]It is an affinity chromatography-mass spectrometry approach that assesses the ability of a free compound to compete with a broad-spectrum kinase inhibitor matrix ("kinobeads") for binding to endogenous kinases.
[14][15]
Causality Behind the Method: Kinobeads are engineered to bind a large fraction of the cellular kinome. [16][17]By pre-incubating a cell lysate with our soluble test compound, any kinases that bind to it will be unable to bind to the kinobeads. Using quantitative mass spectrometry, we can identify and quantify the kinases that are "competed off" the beads in a dose-dependent manner, thus revealing the compound's direct targets and selectivity profile.
[17]
Lysate Preparation:
Prepare a native cell lysate from the desired cell line in a non-denaturing lysis buffer containing phosphatase and protease inhibitors.
[18]2. Competitive Binding:
Incubate aliquots of the cell lysate with increasing concentrations of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine for 1 hour at 4°C.
Kinase Enrichment:
Add kinobeads to each lysate and incubate for another hour to capture kinases not bound by the test compound.
[18]4. Sample Processing:
Wash the beads extensively to remove non-specifically bound proteins.
[18] * Elute the bound kinases and digest them into peptides using trypsin.
LC-MS/MS Analysis:
Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
Data Analysis:
For each identified kinase, determine the relative abundance in the compound-treated samples versus the vehicle control. A dose-dependent decrease in abundance indicates specific binding of the test compound.
Phosphoproteomics and Western Blotting
While the above methods confirm binding, they do not inherently confirm functional inhibition. Measuring the phosphorylation status of the target kinase (autophosphorylation) or its known downstream substrates provides critical functional validation.
[19]
Causality Behind the Method: If 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine engages and inhibits its target kinase, the transfer of phosphate to downstream proteins will be blocked. This change in the cellular phosphoproteome can be detected by targeted Western blotting for a specific substrate or by global phosphoproteomic analysis.
[20][21]
Caption: Simplified EGFR signaling pathway indicating the point of inhibition.
Cell Treatment and Lysis:
Seed cells and grow overnight. Starve cells of serum for 4-6 hours.
Pre-treat cells with a dose-response of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine for 1-2 hours.
Stimulate the pathway (e.g., with 100 ng/mL EGF for 10 minutes).
Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
Protein Analysis:
Quantify total protein concentration using a BCA assay.
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
Immunoblotting:
Block the membrane and probe with primary antibodies against the phosphorylated form of a key downstream substrate (e.g., phospho-ERK) and the total form of that substrate as a loading control.
Incubate with a corresponding HRP-conjugated secondary antibody.
Detection and Analysis:
Detect the signal using an ECL substrate and quantify band intensity. A reduction in the phospho-protein signal relative to the total protein indicates functional target inhibition.
Chapter 3: Comparative Analysis and Data Synthesis
Choosing the right assay depends on the specific question, available resources, and the stage of the drug discovery project.
Comparison of Target Engagement Methodologies
Feature
Cellular Thermal Shift Assay (CETSA)
NanoBRET™ Target Engagement
Chemoproteomics (Kinobeads)
Phospho-Western Blot
Principle
Ligand-induced thermal stabilization
Bioluminescence Resonance Energy Transfer (BRET)
Competitive affinity purification
Measurement of downstream substrate phosphorylation
Assay Context
Live cells or lysates
Live cells
Cell lysates
Cell lysates
Labeling
Label-free
Requires protein tagging (NanoLuc) and fluorescent tracer
Label-free
Relies on specific antibodies
Primary Output
Thermal shift (ΔTagg)
Intracellular IC₅₀, Kₐ
Target identity and relative abundance
Change in phosphorylation status
Throughput
Low to Medium
High
Low to Medium
Low
Key Advantage
Direct biophysical evidence in a native context
Quantitative affinity in live cells; real-time kinetics
Unbiased, kinome-wide selectivity profiling
Confirms functional consequence of binding
Key Limitation
Not all binding events cause a thermal shift; lower throughput
Requires genetic engineering of cells; tracer development
Does not work in intact cells; indirect competition
Indirect measure of engagement; pathway complexity
Hypothetical Data Summary for 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine
This table illustrates the type of quantitative data each experiment would generate, assuming EGFR is the primary target.
Assay Method
Target Kinase
Metric
Result
Interpretation
CETSA
EGFR
ΔTagg
+ 4.2 °C
Strong, stabilizing binding to EGFR in cells.
CETSA
CDK2
ΔTagg
+ 0.3 °C
No significant binding to CDK2.
NanoBRET™
EGFR
Intracellular IC₅₀
85 nM
Potent engagement of EGFR in live cells.
Kinobeads
EGFR
% Inhibition @ 1µM
92%
High-affinity target.
Kinobeads
SRC
% Inhibition @ 1µM
45%
Moderate off-target interaction.
Kinobeads
215 other kinases
% Inhibition @ 1µM
< 10%
Highly selective for EGFR over the broader kinome.
Western Blot
p-ERK (T202/Y204)
IC₅₀
120 nM
Functional inhibition of the EGFR signaling pathway.
Conclusion
Validating the target engagement of a compound like 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine requires a multi-faceted, evidence-based approach. No single method tells the whole story. We recommend a tiered strategy:
Primary Validation: Use CETSA or NanoBRET™ to obtain direct, quantifiable evidence of binding to the primary hypothesized target (e.g., EGFR) in a cellular context.
Selectivity Profiling: Employ a chemoproteomics approach like Kinobeads to understand the compound's specificity and identify potential off-targets across the kinome.
Functional Confirmation: Use Western blotting or phosphoproteomics to confirm that the observed binding event translates into the expected downstream signaling inhibition.
By integrating these orthogonal approaches, researchers can build a robust and compelling data package that validates the cellular mechanism of action, de-risks downstream development, and provides a solid foundation for advancing promising therapeutic candidates.
Kinase enrichment by kinobeads precipitation. Bio-protocol. [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. [Link]
NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. [Link]
Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS. [Link]
Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. AACR Journals. [Link]
Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. [Link]
Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. [Link]
Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. [Link]
Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols. [Link]
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis. [Link]
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC. [Link]
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PMC. [Link]
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. [Link]
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[22][12][14]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[22][12][14]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. [Link]
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[22][12][14]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing. [Link]
Reproducibility of Published Syntheses of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The purine analog 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a significant scaffold in medicinal chemistry, fo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The purine analog 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a significant scaffold in medicinal chemistry, forming the core of various compounds with potential therapeutic applications. Its derivatives have been explored for their roles as kinase inhibitors and for other biological activities, making reliable and reproducible synthetic access to this core structure a critical concern for researchers. This guide provides an in-depth comparison of two plausible synthetic routes to 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, extrapolated from established methodologies for analogous structures. The protocols are presented with detailed, step-by-step instructions, accompanied by an analysis of their respective strengths and weaknesses to aid researchers in selecting the most suitable method for their laboratory context.
Introduction to the Significance of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heteroaromatic compounds that are isosteric with purines. This structural similarity allows them to interact with biological targets that recognize purines, such as kinases, making them a valuable scaffold in drug discovery. The specific substitution pattern of methyl groups at the 1 and 3 positions can significantly influence the molecule's pharmacological properties, including its potency, selectivity, and metabolic stability. As such, efficient and reproducible access to 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a key enabling step for the synthesis of libraries of derivatives for screening and lead optimization.
Method 1: Linear Synthesis via a Pre-formed Pyrazole Intermediate
This approach follows a classical and linear synthetic strategy, beginning with the construction of a substituted pyrazole ring, which is then elaborated to form the fused pyrimidine ring. This method offers a high degree of control over the substitution pattern of the final product.
Causality Behind Experimental Choices
The choice of a linear synthesis starting from a pre-functionalized pyrazole allows for the unambiguous installation of the methyl group at the 3-position of the pyrazolo[3,4-d]pyrimidine core. The subsequent cyclization to form the pyrimidine ring is a well-established transformation. The final N-alkylation step is a common strategy for introducing diversity at this position.
Experimental Protocol
Step 1: Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile
To a solution of (1-ethoxyethylidene)malononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to reflux for 4 hours.
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.
Step 2: Synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Suspend 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) in formamide (10 vol).
Heat the mixture to 180 °C and maintain this temperature for 6 hours.
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
Add water to the mixture to further precipitate the product and break up any solids.
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
Dry the product under vacuum to afford 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Step 3: Synthesis of 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
To a flask containing 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), add phosphorus oxychloride (5 vol).
Heat the reaction mixture to reflux for 3 hours.
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Step 4: Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Dissolve 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
Add a base such as cesium carbonate (1.5 eq).
Add methyl iodide (1.2 eq) dropwise to the mixture.
Stir the reaction at room temperature for 12 hours.
Pour the reaction mixture into water and extract with ethyl acetate (3 x 10 vol).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Workflow Diagram
Caption: Linear synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Method 2: Convergent Synthesis via Three-Component Microwave-Assisted Reaction
This modern approach utilizes a convergent, three-component reaction under microwave irradiation to rapidly construct the core pyrazolo[3,4-d]pyrimidine scaffold. This method is designed for efficiency and speed, leveraging the benefits of microwave-assisted organic synthesis.
Causality Behind Experimental Choices
The use of a microwave-assisted, three-component reaction is a strategy to significantly reduce reaction times and potentially improve yields by providing uniform and rapid heating. This convergent approach, where key fragments are combined in a single step, is highly efficient. The subsequent methylation can then be performed on the fully formed heterocyclic core.
Experimental Protocol
Step 1: Synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
In a microwave-safe vial, combine 5-amino-3-methyl-1H-pyrazole-4-carboxamide (1.0 eq), triethyl orthoformate (1.5 eq), and a catalytic amount of p-toluenesulfonic acid in ethanol.
Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes.
Cool the reaction vial to room temperature.
Remove the solvent under reduced pressure.
Triturate the residue with diethyl ether to induce precipitation.
Collect the solid by filtration, wash with diethyl ether, and dry to yield 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Step 2: Synthesis of 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
To a flask containing 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq), add phosphorus oxychloride (5 vol).
Heat the reaction mixture to reflux for 3 hours.
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Step 3: Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Dissolve 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
Add a base such as cesium carbonate (1.5 eq).
Add methyl iodide (1.2 eq) dropwise to the mixture.
Stir the reaction at room temperature for 12 hours.
Pour the reaction mixture into water and extract with ethyl acetate (3 x 10 vol).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Workflow Diagram
Caption: Convergent microwave-assisted synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Comparative Analysis of Synthetic Routes
Feature
Method 1: Linear Synthesis
Method 2: Convergent Microwave Synthesis
Number of Steps
4
3
Overall Complexity
Higher, with more intermediates to isolate and purify.
Lower, with a key convergent step.
Reaction Time
Significantly longer due to multiple reflux steps.
Significantly shorter due to microwave-assisted step.
Equipment
Standard laboratory glassware.
Requires a dedicated microwave reactor.
Potential Yield
May be lower due to the multi-step nature.
Potentially higher due to fewer steps and efficient cyclization.
Reproducibility
Generally high, as it relies on well-established, classical reactions.
Can be highly reproducible with a well-calibrated microwave reactor, but may require optimization.
Scalability
More straightforward to scale up using conventional equipment.
Scaling up microwave reactions can present challenges.
Reagent Accessibility
Uses common and readily available reagents.
Uses common and readily available reagents.
Conclusion and Recommendation
Both presented methods offer viable, albeit conceptually different, pathways to 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Method 1 is a robust and classical approach that is likely to be highly reproducible in any standard organic chemistry laboratory. Its linear nature, while longer, provides clear intermediates for characterization, which can be advantageous for troubleshooting and optimization. This method is recommended for researchers who prioritize a well-understood and easily scalable synthesis without the need for specialized equipment.
Method 2 represents a more modern and efficient approach, leveraging the power of microwave-assisted synthesis to significantly reduce reaction times. The convergent nature of the key step makes it an attractive option for rapid library synthesis and for laboratories equipped with a microwave reactor. While potentially offering higher yields in a shorter timeframe, the reproducibility may be more dependent on the specific microwave equipment used, and scalability might require further development.
Ultimately, the choice between these two methods will depend on the specific priorities and resources of the research team. For large-scale synthesis and guaranteed reproducibility with standard equipment, Method 1 is the more conservative and reliable choice. For rapid synthesis of smaller quantities and for those with access to and expertise in microwave chemistry, Method 2 offers a compelling and efficient alternative.
References
El Hafi, et al. (2023).
Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine deriv
THE CHEMISTRY OF PYRAZOLOPYRIMIDINES AND THEIR APPLIC
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][2][3]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar. (n.d.).
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor - PubMed. (2024).
Synthesis of some novel pyrazolo[3,4-d]pyrimidine deriv
Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. (2022).
Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction - ResearchG
Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine deriv
SCHEME 1 Synthesis of substituted pyrazolo[3,4-d]pyrimidine.
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (2024).
THE SYNTHESIS OF BIOLOGICALLY ACTIVE PYRAZOLO[3,4-b]PYRIDINE AND PYRIDO[2,3-d]PYRIMIDINE DERIVATIVES Tansu Sezer Kaya and Kadir. (2025).
Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives - ResearchG
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship As researchers dedicated to advancing drug discovery, our responsibilities extend beyond achieving novel syntheses and breakthroughs. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship
As researchers dedicated to advancing drug discovery, our responsibilities extend beyond achieving novel syntheses and breakthroughs. The safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and protecting our ecosystem. This guide provides a detailed, experience-driven protocol for the proper disposal of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound integral to many research and development pipelines.[1][2][3]
The procedures outlined herein are synthesized from established safety data for structurally similar pyrimidine and pyrazole derivatives, as well as overarching guidelines from regulatory bodies. The core principle is one of containment and responsible transfer to a licensed waste management facility. Adherence to these steps is not merely a matter of compliance but a foundational element of professional scientific practice.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is not available in the provided search results, a thorough risk assessment can be constructed based on its structural class. Pyrazolo[3,4-d]pyrimidine derivatives are known to possess biological activity and, as such, should be handled as potentially hazardous compounds.
The primary hazards associated with analogous compounds include acute oral toxicity, skin irritation, and serious eye irritation.[4][5][6] Thermal decomposition may produce toxic and irritating vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[5][7] Therefore, all handling and disposal operations must be predicated on the assumption that 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is toxic if swallowed and may cause irritation upon contact.[8][9]
Table 1: Hazard Profile Based on Analogous Pyrazolo[3,4-d]pyrimidine Derivatives
Should not be released into the environment.[7][8][9]
P501: Dispose of contents/container to an approved waste disposal plant.[8][9]
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Spill Management
Before beginning any disposal procedure, ensuring personal and environmental safety is critical. The causality is simple: you cannot safely dispose of a chemical if you cannot safely handle it.
Required Personal Protective Equipment (PPE)
Hand Protection: Chemical-impermeable gloves (e.g., disposable nitrile gloves) are mandatory. Always inspect gloves for integrity before use.[10]
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][11]
Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against accidental splashes.[10]
Respiratory Protection: All handling of the solid compound or its solutions outside of a certified chemical fume hood should be avoided to prevent inhalation of dust or aerosols.[12]
Emergency Spill Protocol
Accidents happen, but a prepared response mitigates the risk. In the event of a spill:
Evacuate & Ventilate: Ensure the immediate area is clear and, if safe to do so, increase ventilation.[4]
Don PPE: Wear the full PPE suite described in section 3.1.
Containment: For solid spills, gently sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal.[5][7] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and transfer the absorbed material to a sealed container.[4]
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is that it must not enter the general waste stream or sewer system.[4][7] The compound must be collected, properly labeled, and transferred to a licensed hazardous waste disposal facility.
Workflow: Chemical Waste Disposal Decision Process
Caption: Decision workflow for the safe segregation and disposal of waste.
Methodology:
Work Area Preparation: Conduct all waste handling within a chemical fume hood to minimize inhalation exposure.[9]
Waste Segregation:
Solid Waste: Collect unused or expired 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine powder, as well as spill cleanup material, in a dedicated, robust, and sealable container.
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a designated hazardous waste bag or container.[10]
Container Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag.[13] The label must include:
The full chemical name: "1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine"
An accurate estimation of the concentration and volume.
The associated hazards (e.g., "Toxic").
The date of accumulation.
Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[13] The storage area should be cool, dry, and well-ventilated.[4]
Arranging Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[13] Provide them with the completed hazardous waste tag information. Do not attempt to transport the waste off-site yourself. Disposal must be carried out by a licensed and approved waste disposal contractor.[8][9]
Regulatory Framework
In the United States, the disposal of laboratory chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] While this specific compound may not be explicitly listed, it would likely be classified as hazardous waste based on its toxicological properties (a "characteristic" hazardous waste).[15] Furthermore, regulations from the Occupational Safety and Health Administration (OSHA) dictate safe handling practices to protect laboratory personnel.[16] It is crucial to follow both your institution's specific waste management plan and all local, state, and federal regulations.
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SAFETY DATA SHEET (4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-). (2012-04-30). Thermo Fisher Scientific.
SAFETY DATA SHEET (4-Amino-1H-pyrazolo[3,4-d]pyrimidine). (2025-12-21). Fisher Scientific.
Safety Data Sheet (1-methyl-1H,2H,4H,5H,6H-pyrazolo[3,4-d]pyrimidine-4,6-dione). (2024-12-19). Fluorochem.
SAFETY DATA SHEET (Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one). (2010-06-28). Fisher Scientific.
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Material Safety Data Sheet (1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone). Cole-Parmer.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022-05-17). RSC Publishing. Retrieved from